Sodium malonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXGRGLHYDWPS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-82-2 (Parent) | |
| Record name | Disodium malonate | |
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| Record name | Propanedioic acid, sodium salt | |
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DSSTOX Substance ID |
DTXSID8059712 | |
| Record name | Propanedioic acid, disodium salt | |
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Molecular Weight |
148.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium malonate | |
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CAS No. |
141-95-7, 23549-97-5 | |
| Record name | Disodium malonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, sodium salt | |
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| Record name | Propanedioic acid, sodium salt (1:2) | |
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| Record name | Propanedioic acid, disodium salt | |
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| Record name | Disodium malonate | |
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| Record name | DISODIUM MALONATE | |
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Foundational & Exploratory
The Biochemical Role of Sodium Malonate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium malonate, the disodium (B8443419) salt of malonic acid, serves as a pivotal tool in biochemical research, primarily recognized for its role as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. This inhibition has profound implications for cellular metabolism and has been exploited experimentally to study the Krebs cycle, mitochondrial function, and the effects of metabolic disruption in various physiological and pathological models. This technical guide provides an in-depth overview of the applications of this compound in biochemistry, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.
Core Application in Biochemistry: Competitive Inhibition of Succinate Dehydrogenase
The primary and most significant application of this compound in biochemistry is its function as a competitive inhibitor of the enzyme succinate dehydrogenase.[1][2][3][4] Structurally, the malonate dianion closely resembles the substrate of SDH, the succinate dianion. This structural mimicry allows malonate to bind to the active site of the enzyme, thereby preventing the binding of succinate and halting its oxidation to fumarate.[3] This inhibitory action effectively blocks a crucial step in the Krebs cycle and the electron transport chain, leading to a decrease in cellular respiration and ATP production.[3][5]
The inhibition of succinate dehydrogenase by malonate is a classic example of competitive inhibition, a fundamental concept in enzyme kinetics.[2][6][7] This reversible inhibition can be overcome by increasing the concentration of the substrate, succinate. The well-characterized nature of this interaction makes this compound an invaluable tool for researchers studying cellular metabolism and mitochondrial biology.
Quantitative Data on this compound Inhibition
| Parameter | Value | Organism/System | Notes | Reference |
| EC50 | 8.05 ± 2.11 mmol/L | Isolated mouse hearts | This value represents the concentration of dithis compound that induced a half-maximal decrease in left ventricular developed pressure under normoxic conditions. | [8] |
| IC50 | 96 ± 1.3 µM | Bovine heart submitochondrial particles | This value was determined using a coupled enzyme assay measuring succinate oxidation. | |
| Experimental Concentration | 3 mmol/L | Isolated mouse hearts | This concentration of malonate, when administered during reperfusion, was shown to reduce infarct size. | [8] |
| Experimental Concentration | 10 mmol/L | In situ pig hearts | Intracoronary infusion of this concentration of malonate was used to study its effects on reperfusion injury. | |
| Experimental Concentration | 50 mmol/L | In situ pig hearts | This higher concentration was shown to transiently reduce systolic segment shortening. |
Experimental Protocols
In Vitro Inhibition of Succinate Dehydrogenase Activity
This protocol describes a common method for measuring the activity of succinate dehydrogenase and its inhibition by this compound using a spectrophotometric assay with the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP by electrons from succinate oxidation leads to a decrease in absorbance at 600 nm.
Materials:
-
Isolated mitochondria or tissue homogenate containing succinate dehydrogenase
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4
-
Substrate solution: 0.2 M Sodium Succinate
-
Inhibitor solution: this compound (various concentrations, e.g., 0.1 M)
-
Electron acceptor: 1 mM DCPIP
-
Phenazine methosulfate (PMS) solution: 1 mg/mL (freshly prepared)
-
Potassium cyanide (KCN) solution: 0.1 M (to inhibit cytochrome c oxidase)
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture containing:
-
1.5 mL of 0.1 M Tris-HCl buffer (pH 7.4)
-
0.2 mL of 0.1 M KCN
-
0.1 mL of 1 mM DCPIP
-
Water to a final volume of 2.8 mL.
-
-
Enzyme Preparation: Add a specific amount of the mitochondrial suspension or tissue homogenate (e.g., 0.1 mL) to the reaction mixture.
-
Baseline Measurement: Mix the contents of the cuvette by inversion and measure the baseline absorbance at 600 nm.
-
Initiation of the Reaction: To start the reaction, add 0.2 mL of 0.2 M sodium succinate.
-
Kinetic Measurement: Immediately start recording the decrease in absorbance at 600 nm over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
Inhibition Assay:
-
To determine the effect of this compound, prepare a separate set of reaction mixtures.
-
Before adding the substrate (sodium succinate), add varying concentrations of this compound to the cuvettes.
-
Incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes).
-
Initiate the reaction by adding sodium succinate and measure the reaction rate as described above.
-
-
Data Analysis:
-
Calculate the rate of reaction as the change in absorbance per minute (ΔA/min).
-
Plot the reaction rate against the concentration of this compound to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor (malonate) and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Visualizing Biochemical Pathways and Workflows
The Krebs Cycle: Site of Malonate Inhibition
The following diagram illustrates the Krebs (or Citric Acid) Cycle, highlighting the central role of succinate dehydrogenase and the point of inhibition by this compound.
Caption: Inhibition of the Krebs Cycle by this compound.
Experimental Workflow for SDH Inhibition Assay
This diagram outlines the logical steps involved in performing a succinate dehydrogenase inhibition assay.
Caption: Workflow for a Succinate Dehydrogenase Inhibition Assay.
Other Biochemical Applications
While its primary role is as an SDH inhibitor, this compound has other applications in biochemical and laboratory settings:
-
Cryoprotectant: It can be used to protect biomolecules such as proteins and enzymes during freezing and for their crystallization.
-
Buffering Agent: In some biochemical assays, this compound can serve as a buffering agent to maintain a stable pH.
-
Precursor in Synthesis: Malonic acid and its esters, for which this compound can be a salt form, are important precursors in the synthesis of various organic molecules, including some pharmaceuticals.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of biochemists and drug development professionals. Its well-defined mechanism of action as a competitive inhibitor of succinate dehydrogenase allows for the precise and controlled study of cellular metabolism and mitochondrial function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of fundamental biochemical processes and the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonate Is A Competitive Inhibitor Of Succinate Dehydrogenase. If Malonate Is Added To A Mitochondrial [carder2.carder.gov.co]
- 6. doubtnut.com [doubtnut.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
sodium malonate structure and chemical formula
An In-depth Technical Guide to Sodium Malonate: Structure, Properties, and Applications
Introduction
This compound, the disodium (B8443419) salt of malonic acid, is a fundamental reagent and building block in organic synthesis and a key compound in biochemical research. Its utility is most prominently showcased in the malonic ester synthesis for the preparation of a wide array of carboxylic acids. Furthermore, its structural similarity to succinate (B1194679) makes it a classic competitive inhibitor of succinate dehydrogenase, providing a valuable tool for studying cellular respiration and metabolic pathways. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is an organic sodium salt formed from the neutralization of malonic acid (propanedioic acid) with two equivalents of a sodium base, resulting in a 2:1 molar ratio of sodium to malonate.[1][2]
-
Chemical Name: this compound[2]
-
Systematic IUPAC Name: Disodium propanedioate[2]
-
CAS Registry Number: 141-95-7 (anhydrous)[4]
-
EC Number: 205-514-0[3]
The chemical formula can be represented in several ways:
The structure consists of a central methylene (B1212753) group (CH₂) bonded to two carboxylate groups (-COO⁻), with two sodium ions (Na⁺) ionically bonded to the oxygen atoms of the carboxylates.
Caption: 2D representation of the ionic bonds in this compound.
Physicochemical Properties
This compound is typically supplied as a white crystalline solid.[2] It is also available commercially as a monohydrate. The key quantitative properties are summarized below.
| Property | Anhydrous this compound | This compound Monohydrate |
| Molecular Formula | C₃H₂Na₂O₄ | C₃H₄Na₂O₅ or CH₂(CO₂Na)₂·H₂O |
| Molecular Weight | 148.02 g/mol [1][2] | 166.04 g/mol |
| Melting Point | >300°C | Not specified |
| Density | 1.86 g/cm³[4] | Not specified |
| Appearance | White crystalline solid[2] | White crystalline solid |
| Topological Polar Surface Area | 80.3 Ų[1][2] | Not specified |
| Hydrogen Bond Acceptor Count | 4[1][2] | Not specified |
Experimental Protocols and Methodologies
This compound is central to several well-established experimental procedures in both chemical synthesis and biochemistry.
Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing mono- or di-substituted carboxylic acids from an alkyl halide.[6] The process leverages the high acidity of the α-hydrogens of a malonic ester (e.g., diethyl malonate), which allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate.[6][7] This enolate subsequently displaces a halide in an Sₙ2 reaction.[6] The resulting alkylated malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.
Caption: Workflow for the malonic ester synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl Methylmalonate This protocol is adapted from a verified procedure in Organic Syntheses.[6][8]
-
Objective: To synthesize ethyl methylmalonate via the alkylation of diethyl malonate.
-
Materials:
-
Sodium metal (46 g, 2 gram-atoms)
-
Absolute ethyl alcohol (1 L)
-
Diethyl malonate (320 g, 2 moles)
-
Methyl bromide (200 g, 2.1 moles)
-
Hydrochloric acid (concentrated)
-
Calcium chloride (for drying)
-
Ether
-
-
Procedure:
-
Enolate Formation: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethyl alcohol. Carefully add 46 g of sodium metal in small pieces.
-
Once all the sodium has dissolved to form sodium ethoxide, add 320 g of diethyl malonate to the solution.
-
Alkylation: Bubble 200 g of methyl bromide into the stirred solution through a tube. The reaction is exothermic; if necessary, cool the flask to maintain a gentle reflux.
-
Continue stirring until the solution is neutral or slightly acidic to litmus (B1172312) paper, then boil for an additional 30 minutes.
-
Work-up: Neutralize the solution with glacial acetic acid and cool. Filter the precipitated sodium bromide with suction and wash it with a small amount of cold alcohol.
-
Remove the bulk of the alcohol from the filtrate by distillation at atmospheric pressure.
-
Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.
-
Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether.
-
Combine the ester and ether extracts, dry with calcium chloride, and filter.
-
Purification: Remove the ether by distillation. The remaining ethyl methylmalonate is then purified by vacuum distillation. The product fraction boils at 96°C/16 mm Hg. The typical yield is 275–290 g (79–83%).[8]
-
Biochemical Inhibition of Succinate Dehydrogenase
This compound is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain and Krebs cycle.[9][10] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds to the active site but cannot be dehydrogenated to fumarate. This action effectively blocks the Krebs cycle at this step.[10]
Caption: Inhibition of succinate dehydrogenase by this compound.
Microbiological Malonate Utilization Test
This biochemical test is used to differentiate among members of the Enterobacteriaceae family based on their ability to utilize malonate as a sole source of carbon.[10][11]
-
Principle: Organisms capable of utilizing this compound as a carbon source and ammonium (B1175870) sulfate (B86663) as a nitrogen source will produce alkaline byproducts (e.g., sodium hydroxide).[12] This increase in pH is detected by the bromothymol blue indicator in the medium, which changes color from green to blue.[10][12]
-
Experimental Protocol:
-
Inoculation: Aseptically inoculate a tube of sterile malonate broth with a pure culture of the test organism.
-
Incubation: Incubate the tube at 35-37°C for 24 to 48 hours.
-
Interpretation:
-
Caption: Workflow for the microbiological malonate utilization test.
Synthesis of this compound
While this compound is readily available commercially, it can be synthesized in the laboratory or on an industrial scale.
-
Neutralization Method: The most straightforward method is the neutralization of malonic acid with two equivalents of sodium hydroxide (B78521) solution.[1]
-
Industrial Production Method: A common industrial route begins with chloroacetic acid.[1]
-
Chloroacetic acid is dissolved in water and neutralized to pH 7.0 with a saturated sodium carbonate solution at a temperature below 15°C.
-
A solution of sodium cyanide is then added at 45°C. The mixture is heated to 105-110°C for 30 minutes to form cyanoacetic acid sodium salt.
-
A 45-55% sodium hydroxide solution is added, and the reaction is maintained at 100-105°C for 1.5 hours to hydrolyze the nitrile group.
-
The resulting solution is concentrated and dried to yield solid this compound.[1]
-
References
- 1. echemi.com [echemi.com]
- 2. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dibasic = 97.0 NT 141-95-7 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Malonate Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 11. notesforbiology.com [notesforbiology.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
physical and chemical properties of disodium malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) malonate, the sodium salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis and biochemistry.[1] With the chemical formula CH₂(COONa)₂, it serves as a fundamental building block for the creation of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3] Its utility stems from the reactivity of the central methylene (B1212753) group and its properties as an organic salt. In the realm of biochemistry, malonate is recognized as a classical competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle, making it a valuable tool for studying cellular metabolism.[2][4] This guide provides an in-depth overview of the core physical and chemical properties of disodium malonate, detailed experimental protocols for their characterization, and a summary of its key applications.
Chemical and Physical Properties
Dithis compound is typically a white to off-white crystalline powder at room temperature.[2][3][5] It is stable under ambient conditions and is incompatible with strong oxidizing agents.[3][6]
General and Physical Data
The fundamental identifying and physical characteristics of dithis compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | Disodium propanedioate | [1][2] |
| Synonyms | This compound, Malonic acid disodium salt | [7][8] |
| CAS Number | 141-95-7 | [1][2] |
| Molecular Formula | C₃H₂Na₂O₄ | [2][3] |
| Molecular Weight | 148.02 g/mol | [5][8] |
| Appearance | White to almost white crystalline powder | [3][5] |
| State at 25°C | Solid | [2] |
| Melting Point | >300°C (decomposes) | [9] |
| Density | 1.657 - 2.08 g/cm³ | [2][6] |
Solubility and pH
Dithis compound's ionic nature dictates its solubility profile. It is highly soluble in water but not in nonpolar organic solvents.[1][2] The pH of an aqueous solution is alkaline.
| Property | Value | Reference(s) |
| Water Solubility | 148 g/L at 20°C | [3][6] |
| Solubility in Organic Solvents | Low solubility in nonpolar solvents like alcohols, esters, or benzene | [1][2] |
| pH | 8.0 - 10.0 (50 g/L solution at 25°C) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and verification of dithis compound.
| Spectrum Type | Key Peaks / Signals | Reference(s) |
| Infrared (IR) | Data available from ATR-IR and KBr wafer techniques. | [8] |
| ¹H NMR | Spectrum data is available for malonic acid disodium salt. | [10] |
Chemical Reactivity and Applications
Dithis compound is a key intermediate in various chemical transformations, most notably the malonic ester synthesis, and serves as a tool in biochemical research.
Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[2][5] The process leverages the acidity of the α-hydrogens of a malonic ester (like diethyl malonate), which can be deprotonated by a base such as sodium ethoxide to form a stabilized enolate.[11] This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction.[3] Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with two additional carbons from the original alkyl halide.[5]
Biochemical Inhibition
In biochemistry, malonate is a well-documented competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[2][4] Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle.[6] Due to its structural similarity to the natural substrate succinate, malonate can bind to the active site of the enzyme.[4][12] However, because it lacks the -CH₂-CH₂- group, it cannot be dehydrogenated, and no reaction occurs.[4] This binding blocks succinate from accessing the active site, thereby inhibiting the enzyme's function and interrupting the Krebs cycle.[12]
Experimental Protocols
The following protocols describe standard methodologies for determining the key properties of dithis compound.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which the solid-to-liquid phase transition occurs.[10]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer or digital temperature probe.[10][13]
-
Procedure :
-
Ensure the dithis compound sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Load the capillary tube by pressing the open end into the powder sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.[9]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9][10]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[14]
-
The melting point is reported as the range T₁ - T₂. For pure substances, this range is typically narrow.[15] Given that dithis compound decomposes at high temperatures, observation of darkening or gas evolution should be noted alongside the temperature.[9]
-
Aqueous Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent.[16][17]
-
Apparatus : Analytical balance, volumetric flasks, mechanical shaker or orbital incubator, filtration device (e.g., syringe filters), HPLC-UV or LC-MS for concentration analysis.
-
Procedure :
-
Add an excess amount of solid dithis compound to a known volume of purified water (e.g., in a sealed flask or vial). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[18]
-
Seal the container and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]
-
After agitation, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all solid particles.[19]
-
Quantitatively dilute the clear filtrate with a suitable solvent.
-
Analyze the concentration of dithis compound in the diluted filtrate using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.[20]
-
Infrared (IR) Spectrum Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid powder with minimal sample preparation.[21][22]
-
Apparatus : FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[21]
-
Procedure :
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.[23]
-
Place a small amount of the fine dithis compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.[24]
-
Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the powder and the crystal surface.[25]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the sample from the crystal surface thoroughly.[23]
-
¹H NMR Spectrum Acquisition
This protocol is for obtaining a proton NMR spectrum of a water-soluble compound like dithis compound.
-
Apparatus : NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Procedure :
-
Accurately weigh approximately 2-10 mg of dithis compound.[26]
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial. Ensure the sample is fully dissolved.[26] D₂O is used as the solvent to avoid a large, interfering solvent proton signal in the spectrum.[27]
-
If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.[26]
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.
-
The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR data. The resulting spectrum will show the chemical shifts, integration, and multiplicity of the proton signals present in the molecule.
-
Safety and Handling
Dithis compound may cause eye, skin, respiratory, and digestive tract irritation.[7] It is recommended to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust, as fine dust clouds can form explosive mixtures with air.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]
Conclusion
Dithis compound is a foundational reagent with well-characterized physical and chemical properties. Its high water solubility, defined crystalline nature, and the reactivity of its corresponding enolate make it invaluable in both synthetic chemistry and as a probe for biochemical pathways. The standardized protocols provided herein offer a basis for the reliable characterization and utilization of this important compound in a research and development setting.
References
- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studylib.net [studylib.net]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. athabascau.ca [athabascau.ca]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. quora.com [quora.com]
- 20. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 21. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. youtube.com [youtube.com]
- 23. gammadata.se [gammadata.se]
- 24. google.com [google.com]
- 25. jascoinc.com [jascoinc.com]
- 26. How to make an NMR sample [chem.ch.huji.ac.il]
- 27. chem.libretexts.org [chem.libretexts.org]
Sodium Malonate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of sodium malonate, a key intermediate in various chemical and pharmaceutical syntheses. Understanding its solubility profile is critical for its application in drug development, biochemical assays, and organic synthesis. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and illustrates its primary mechanism of action as an enzyme inhibitor.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For this compound, its solubility is a critical parameter for its use in aqueous-based biochemical studies and as a reactant in organic synthesis.
Solubility in Water
This compound exhibits high solubility in water. This property is attributed to its ionic nature, allowing for strong interactions with polar water molecules. The solubility is also dependent on temperature, generally increasing with a rise in temperature.
Table 1: Quantitative Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) at 20°C | Molality (mol/kg) at 25°C |
| 20 | 14.8[1][2][3] | ~1.0 M[4][5] | 3.99[6] |
| General | 35 | ~2.36 | - |
Note: The molarity is an approximate value calculated based on the g/100 mL solubility at 20°C. The molality at 25°C (298.15 K) is as reported in the literature.
A comprehensive study on the solubility of sodium dicarboxylate salts, including this compound, was conducted over a temperature range of 279.15 K to 358.15 K (6°C to 85°C), demonstrating a positive correlation between temperature and solubility[6].
Solubility in Organic Solvents
Quantitative data on the solubility of this compound in organic solvents is scarce in publicly available literature. However, qualitative descriptions indicate its solubility behavior.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source Information |
| Ethanol | Soluble[7] | Some sources indicate solubility in alcohol. |
| Alcohols (general) | Not Soluble[4] | Contradictory to other sources, some state insolubility in alcohols, esters, and benzene. |
| Acetone | Insoluble (inferred) | Indirect evidence suggests that residual salts from a reaction involving a dicarboxylate were insoluble in acetone. |
| DMSO | Slightly soluble to insoluble | A general rule of thumb suggests that salts of organic compounds have low solubility in non-polar solvents like DMSO. |
| Benzene | Not Soluble[4] | Stated to be insoluble. |
| Esters | Not Soluble[4] | Stated to be insoluble. |
The conflicting reports on alcohol solubility highlight the need for direct experimental determination for specific applications. The general trend suggests that as an ionic salt, this compound has limited solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method , as outlined in USP <1236>[8][9][10]. This method is considered the gold standard for its accuracy and reliability.
Principle
An excess amount of the solid compound (this compound) is added to the solvent of interest in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid, pure form)
-
Solvent of interest (e.g., water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration apparatus)
Detailed Methodology
-
Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent rate for a predetermined period (typically 24-72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
Sample Collection and Preparation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the working range of the analytical method. Determine the concentration of this compound in the diluted solution using a validated analytical technique.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.
Visualization of a Key Biological Interaction
This compound is a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle and the electron transport chain. This inhibition occurs because malonate is a structural analog of the enzyme's natural substrate, succinate.
Caption: Competitive inhibition of succinate dehydrogenase by this compound.
This diagram illustrates how this compound competes with the natural substrate, succinate, for the active site of the enzyme succinate dehydrogenase. When malonate is bound, it prevents the conversion of succinate to fumarate, thereby inhibiting the enzyme's function.
Conclusion
This technical guide provides a consolidated overview of the solubility of this compound in both water and organic solvents, based on available data. While its aqueous solubility is well-characterized, further experimental investigation is required to quantify its solubility in various organic media to support its diverse applications in research and development. The provided experimental protocol offers a robust framework for such determinations. Furthermore, the visualization of its interaction with succinate dehydrogenase clarifies its role as a competitive inhibitor, a fundamental concept in biochemistry and drug design.
References
- 1. Malonic acid disodium salt, 99% | Fisher Scientific [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]
- 4. Dithis compound - Wikipedia [en.wikipedia.org]
- 5. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrate [chembk.com]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. biorelevant.com [biorelevant.com]
A Technical Guide to the Biological Activity of Sodium Malonate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium malonate is a classical and potent competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions at the intersection of the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its metabolic consequences, and its emerging therapeutic applications. We present quantitative data on its inhibitory effects, detailed experimental protocols for studying its activity, and logical diagrams to visualize the underlying biochemical pathways and workflows. This document serves as a comprehensive resource for professionals engaged in metabolic research and drug development.
Introduction
This compound, the disodium (B8443419) salt of malonic acid, is a dicarboxylic acid anion that serves as a cornerstone example of competitive enzyme inhibition in biochemical education and research. Its structural similarity to succinate, the natural substrate of succinate dehydrogenase (SDH), allows it to bind to the enzyme's active site, thereby blocking the conversion of succinate to fumarate.[1][2][3]
SDH, also known as mitochondrial Complex II, is the only enzyme that participates in both the TCA cycle and the ETC.[4][5][6][7] This dual role makes it a critical nexus for cellular energy metabolism. Inhibition of SDH by malonate has profound effects, leading to the accumulation of succinate, disruption of cellular respiration, and the generation of reactive oxygen species (ROS).[8][9] These effects are particularly pronounced in the context of ischemia-reperfusion injury, where the accumulation of succinate during ischemia is followed by its rapid, ROS-generating oxidation upon reoxygenation. Consequently, malonate and its cell-permeable prodrugs are under active investigation as potential therapeutic agents to mitigate tissue damage in conditions such as myocardial infarction and stroke.
Mechanism of Action: Competitive Inhibition
The inhibitory activity of this compound is a direct consequence of its molecular structure. Malonate is a three-carbon dicarboxylic acid, whereas succinate is a four-carbon dicarboxylic acid. The spacing of the carboxyl groups in malonate is sufficiently similar to that of succinate, allowing it to fit into the active site of succinate dehydrogenase.[2]
However, unlike succinate, malonate lacks the -CH₂-CH₂- group that undergoes oxidation to a -CH=CH- double bond.[2] As a result, once bound, the enzyme cannot catalyze a reaction. Malonate effectively occupies the active site, preventing succinate from binding and halting the enzyme's catalytic cycle.[3] This inhibition is reversible; increasing the concentration of the substrate (succinate) can overcome the inhibitory effect of malonate by increasing the probability of the substrate binding to the active site.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doubtnut.com [doubtnut.com]
- 7. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
The Core Mechanism of Sodium Malonate in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malonate is a dicarboxylic acid salt that serves as a classical competitive inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate effectively blocks a critical step in cellular respiration, leading to significant metabolic repercussions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase
The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of succinate dehydrogenase.[1][2] SDH is a key enzyme in the Krebs cycle (also known as the citric acid cycle or TCA cycle), where it catalyzes the oxidation of succinate to fumarate (B1241708). This reaction is unique as it is the only enzyme in the Krebs cycle that is embedded in the inner mitochondrial membrane and directly links the cycle to the electron transport chain.
Malonate's molecular structure closely resembles that of succinate, allowing it to bind to the active site of SDH. However, due to structural differences, malonate cannot be dehydrogenated by the enzyme. This binding event effectively occupies the active site, preventing the natural substrate, succinate, from binding and being converted to fumarate. The consequences of this inhibition are manifold:
-
Accumulation of Succinate: The blockage of SDH leads to a buildup of succinate within the mitochondrial matrix.
-
Disruption of the Krebs Cycle: The inhibition of the conversion of succinate to fumarate halts the Krebs cycle at this step, reducing the production of downstream intermediates.
-
Impaired Electron Transport Chain Function: SDH is also Complex II of the electron transport chain. Its inhibition reduces the transfer of electrons from succinate to the electron transport chain, thereby diminishing the overall rate of oxidative phosphorylation.
-
Decreased ATP Synthesis: The reduced flux through the electron transport chain leads to a decrease in the proton gradient across the inner mitochondrial membrane, resulting in lower ATP production by ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: Under certain conditions, the accumulation of succinate can lead to reverse electron transport at Complex I, a significant source of mitochondrial reactive oxygen species.[3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on succinate dehydrogenase can be quantified using various parameters such as the half-maximal effective concentration (EC50) and the inhibition constant (Ki). The following table summarizes available quantitative data.
| Parameter | Value | System | Reference |
| EC50 | 8.05 ± 2.11 mmol/L | Isolated mice hearts | [4] |
| Effect | Significant decrease in myocardial contractility | LAD-perfused region in pigs (in vivo) | [5] |
Experimental Protocols
The investigation of this compound's effect on metabolic pathways relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Succinate Dehydrogenase Activity Assay using DCPIP
This assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. The reduction of DCPIP leads to a color change that can be measured spectrophotometrically.
Materials:
-
Isolated mitochondria or tissue homogenate
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Potassium cyanide (KCN) solution (0.2 M), freshly prepared
-
Sodium succinate solution (0.6 M)
-
Phenazine methosulfate (PMS) solution (12.5 mM), freshly prepared
-
DCPIP solution (2.5 mM), freshly prepared
-
This compound solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding the following to a cuvette:
-
2 ml of 0.1 M Tris-HCl, pH 8.0
-
0.1 ml of 0.2 M KCN (to inhibit cytochrome c oxidase)
-
0.1 ml of 0.6 M sodium succinate
-
Varying concentrations of this compound for inhibition studies.
-
10 µl of mitochondrial or tissue preparation.
-
Distilled water to a final volume of 2.84 ml.
-
-
Incubate the mixture at 25°C for 6 minutes.
-
Initiate the reaction by adding 0.1 ml of freshly prepared 12.5 mM PMS and 0.05 ml of freshly prepared 2.5 mM DCPIP.
-
Immediately mix the solution and measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the enzyme activity, expressed as µmoles of DCPIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCPIP (22,000 L/mol·cm).[6]
Succinate Dehydrogenase Activity Assay using Iodonitrotetrazolium Chloride (INT)
This colorimetric assay relies on the reduction of the tetrazolium salt INT to a colored formazan (B1609692) product by the electrons transferred from succinate.
Materials:
-
Isolated mitochondria or tissue homogenate
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
INT solution (1 mg/ml in distilled water)
-
Sodium succinate solution (15 mM)
-
This compound solutions of varying concentrations
-
Glacial acetic acid
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare sample homogenate (e.g., 0.2% tissue homogenate in cold phosphate buffer) and centrifuge to obtain a clear supernatant.[7]
-
In a test tube, combine:
-
1 ml of 0.1 M sodium phosphate buffer, pH 7.4
-
1 ml of 15 mM sodium succinate
-
1 ml of 1 mg/ml INT solution
-
Varying concentrations of this compound for inhibition studies.
-
1 ml of the enzyme sample (supernatant).
-
-
For the blank, use distilled water or inactivated enzyme sample instead of the active enzyme sample.
-
Incubate the tubes at 37°C for 1 hour.[7]
-
Stop the reaction by adding 6 ml of glacial acetic acid.[7]
-
Add 6 ml of toluene to each tube, mix vigorously, and allow the phases to separate (refrigeration can aid separation).[7]
-
Carefully collect the upper red-colored toluene layer containing the formazan.
-
Measure the absorbance of the formazan solution at 495 nm against the blank.[7]
-
The absorbance is directly proportional to the SDH activity.
Visualizations
Signaling Pathways
The following diagram illustrates the point of inhibition by this compound in the Krebs cycle.
Caption: Inhibition of Succinate Dehydrogenase by this compound in the Krebs Cycle.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the inhibitory effect of this compound on succinate dehydrogenase activity.
Caption: Experimental workflow for SDH inhibition assay.
Conclusion
This compound's role as a competitive inhibitor of succinate dehydrogenase provides a powerful tool for studying cellular metabolism and the consequences of disrupting the Krebs cycle and electron transport chain. Its specific and well-characterized mechanism of action makes it an invaluable compound in metabolic research and a reference inhibitor in drug development programs targeting metabolic pathways. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field.
References
- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
The Shifting Paradigm of a Classic Metabolite: A Technical Guide to the Novel Research Applications of Sodium Malonate
For Immediate Release
[City, State] – [Date] – Once relegated to the dusty shelves of classic metabolic biochemistry, sodium malonate is experiencing a research renaissance. This simple dicarboxylate, long known as a classic competitive inhibitor of succinate (B1194679) dehydrogenase, is now at the forefront of innovative research in oncology, cardiovascular disease, and infectious disease. This technical guide provides an in-depth exploration of these novel applications for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and quantitative data to empower further investigation.
Core Concepts: Beyond Competitive Inhibition
This compound's primary and most well-understood function is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, leading to a cascade of metabolic consequences. While this inhibition is central to its mechanism in many applications, recent research has unveiled more nuanced roles for this versatile molecule.
Novel Application in Oncology: A Double-Edged Sword in Cancer Therapy
Recent studies have revealed a paradoxical role for this compound in cancer biology, acting as both a pro-apoptotic agent at high concentrations and a promoter of chemoresistance at lower, more physiologically relevant concentrations.[1][2] This dual functionality hinges on its ability to induce metabolic stress and modulate key signaling pathways.
Induction of p53-Dependent Autophagy and Chemoresistance
At low doses, this compound has been shown to increase the stability of the tumor suppressor protein p53.[1][2] This stabilization leads to the transcriptional upregulation of the damage-regulated autophagy modulator (DRAM), a key initiator of autophagy.[1][2] This autophagic response can protect cancer cells from the stress induced by chemotherapeutic agents, thereby conferring chemoresistance.[1][2]
High-Dose Induction of ROS-Dependent Apoptosis
Conversely, at high concentrations, this compound's inhibition of SDH leads to a significant increase in reactive oxygen species (ROS), triggering apoptotic cell death in cancer cells.[1]
Table 1: Dose-Dependent Effects of this compound on Cancer Cells
| Concentration | Effect | Key Mediators | Outcome | Reference |
| Low Dose | Autophagy Induction | p53, DRAM | Chemoresistance | [1][2] |
| High Dose | Apoptosis | Reactive Oxygen Species (ROS) | Cell Death | [1] |
Experimental Protocol: Assessing Malonate-Induced Autophagy
Objective: To determine if this compound induces autophagy in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HepG2)
-
Complete cell culture medium
-
This compound solution (sterile, stock solution of 1 M)
-
LC3B antibody (for western blotting or immunofluorescence)
-
Autophagy inhibitors (e.g., chloroquine, bafilomycin A1)
-
Western blotting or immunofluorescence reagents and equipment
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates for western blotting, chamber slides for immunofluorescence) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of low-dose this compound concentrations (e.g., 1, 5, 10 mM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control. For autophagy flux experiments, co-treat with an autophagy inhibitor for the last 2-4 hours of the malonate treatment.
-
Lysate Preparation (for Western Blotting): Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against LC3B. The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagy.
-
Immunofluorescence (for visualization): Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an LC3B antibody. Observe the formation of LC3 puncta, which represent autophagosomes.
-
Data Analysis: Quantify the LC3-II/LC3-I ratio (western blot) or the number of LC3 puncta per cell (immunofluorescence) to assess the level of autophagy.
A New Frontier in Cardiovascular Medicine: Protecting the Heart from Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a major contributor to the damage caused by heart attacks and other ischemic events. A key driver of this injury is the massive production of ROS upon the reintroduction of oxygen to ischemic tissue, a process fueled by the rapid oxidation of accumulated succinate by SDH.[3][4][5] this compound, by inhibiting SDH at the onset of reperfusion, has emerged as a promising therapeutic strategy to mitigate this damage.[4][5][6][7]
Mechanism of Cardioprotection
During ischemia, the cellular environment becomes acidic. This low pH facilitates the uptake of malonate into cardiomyocytes via the monocarboxylate transporter 1 (MCT1).[3][8] Upon reperfusion, the intracellular malonate inhibits SDH, preventing the rapid oxidation of succinate and the subsequent burst of ROS. This, in turn, preserves mitochondrial function and reduces infarct size.[4][5][6]
Experimental Protocol: In Vivo Murine Model of Myocardial Infarction
Objective: To assess the cardioprotective effect of this compound in a mouse model of myocardial infarction.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 8-0 silk)
-
Dithis compound (DSM) solution (sterile, pH-adjusted)
-
Triphenyltetrazolium chloride (TTC) stain
-
Echocardiography equipment
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-45 minutes). Just before reperfusion, administer DSM intravenously (e.g., 16 mg/kg/min for 10 minutes).[4][6] A control group should receive a saline infusion.
-
Functional Assessment: Perform echocardiography at baseline and at specified time points post-infarction (e.g., 24 hours, 7 days, 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: At the end of the experiment (e.g., 24 hours or 28 days), euthanize the mice, excise the hearts, and section them. Stain the sections with TTC to differentiate between viable (red) and infarcted (white) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze echocardiographic data to determine changes in cardiac function.
Table 2: Quantitative Effects of this compound in a Murine Myocardial Infarction Model
| Parameter | Control Group | Malonate-Treated Group | Reference |
| Ejection Fraction (28 days post-MI) | ~47% | ~60% | [4][6] |
| Fractional Shortening (28 days post-MI) | ~23% | ~30% | [4][6] |
| Infarct Size (% of area at risk) | 59.62 ± 4.00% | 36.46 ± 5.35% | [9] |
Combating Antibiotic Resistance: A Novel Efflux Pump Inhibitor
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. This compound has recently been identified as a novel efflux pump inhibitor (EPI), particularly against the AcrAB-TolC pump in Escherichia coli.[10][11]
Mechanism of Action as an Efflux Pump Inhibitor
This compound increases the efficacy of antibiotics like minocycline, chloramphenicol, and ciprofloxacin (B1669076) by inhibiting the function of the AcrAB-TolC efflux pump.[10][11] While the precise binding site is still under investigation, it is hypothesized that malonate binds to the AcrB component of the pump, either directly competing with antibiotic binding or inducing a conformational change that impairs pump function.[11]
Experimental Protocol: Ethidium Bromide Accumulation Assay
Objective: To determine if this compound inhibits efflux pump activity in E. coli.
Materials:
-
E. coli strain overexpressing the AcrAB-TolC pump (and a corresponding knockout strain as a control)
-
Luria-Bertani (LB) broth
-
This compound solution
-
Ethidium bromide (EtBr) solution
-
Phenylalanine-arginine β-naphthylamide (PAβN) (a known EPI, as a positive control)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Bacterial Culture: Grow E. coli cultures to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound (e.g., 25 mM), PAβN (e.g., 50 µM), or a vehicle control.[10][11]
-
EtBr Addition: Add EtBr to all wells at a final concentration that is a known substrate for the pump (e.g., 2 µg/mL).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~530 nm, emission ~600 nm) over time. An increase in fluorescence indicates the accumulation of EtBr within the cells due to efflux pump inhibition.
-
Data Analysis: Plot fluorescence intensity over time. A higher fluorescence signal in the presence of this compound compared to the control indicates EPI activity.
Table 3: Effect of this compound on Efflux Pump Activity
| Compound | Concentration | Effect on EtBr Accumulation | Reference |
| This compound | 25 mM | Significant increase | [10][11] |
| PAβN (positive control) | 50 µM | Significant increase | [10][11] |
A Tool for Structural Biology: Enhancing Protein Crystallization
Beyond its roles in cellular metabolism and disease, this compound has found a practical application in structural biology as a versatile agent for protein crystallization.[12][13][14][15] It can act as both a precipitant to induce crystal formation and as a cryoprotectant to prevent ice crystal damage during X-ray diffraction data collection.[13][14][15]
Experimental Workflow: Protein Crystallization with this compound
Conclusion and Future Directions
The resurgence of interest in this compound underscores the importance of re-examining established biochemical compounds in the context of modern biological questions. The novel applications of this compound in oncology, cardiovascular disease, and infectious disease present exciting new avenues for therapeutic development. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse effects and to optimize its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on this promising area of investigation.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. Selective Inhibition of Succinate Dehydrogenase in Reperfused Myocardium with Intracoronary Malonate Reduces Infarct Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the AcrAB-TolC Multidrug Efflux Pump of Escherichia coli and Increases Antibiotic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the AcrAB-TolC Multidrug Efflux Pump of Escherichia coli and Increases Antibiotic Efficacy [mdpi.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling and Use of Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for sodium malonate. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this versatile chemical compound.
Chemical and Physical Properties
This compound, the disodium (B8443419) salt of malonic acid, is a white crystalline solid. It is available in both anhydrous and monohydrate forms. The physical and chemical properties are summarized in the table below.
| Property | This compound (Anhydrous) | This compound Dibasic Monohydrate |
| Synonyms | Dithis compound, Malonic acid disodium salt | Malonic acid disodium salt monohydrate, Propanedioic acid disodium salt monohydrate |
| CAS Number | 141-95-7[1][2][3] | 26522-85-0[4][5][6] |
| Molecular Formula | C₃H₂Na₂O₄[1][2][7] | C₃H₂Na₂O₄ · H₂O[6] |
| Molecular Weight | 148.03 g/mol [7] | 166.04 g/mol [5][6] |
| Appearance | White crystalline powder[2][8] | White crystalline solid[5] |
| Melting Point | >300 °C[5] | Not specified |
| Solubility in Water | Soluble (148 g/L at 20 °C)[2] | 1 M at 20 °C, clear, colorless[9] |
| pH | 8.5 - 9.0 (5% solution)[8] | Not specified |
| Stability | Stable under normal conditions.[8][10] | Stable under recommended storage conditions. |
Safety and Hazard Information
While some sources classify this compound as not hazardous, others indicate potential health effects.[8] It is crucial to handle this chemical with appropriate care, adhering to the precautionary measures outlined in the Safety Data Sheet (SDS).
Hazard Identification
-
Acute Toxicity: Some sources state that this compound is not classified as acutely toxic.[10] However, an intraperitoneal LD50 in rats has been reported as 1100 mg/kg.[8][11] For mice, the intraperitoneal LD50 is 1550 mg/kg and the intravenous LD50 is 2100 mg/kg.[12]
-
Skin and Eye Contact: May cause mild skin and eye irritation.[2] Dust may cause irritation in skin folds or by contact with tight clothing.[10]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][10] Long-term exposure to high dust concentrations may lead to changes in lung function.[8]
-
Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing organ damage.[8]
Handling and Storage
-
Handling: Limit all unnecessary personal contact.[8] Use in a well-ventilated area.[8] Avoid generating dust.[8] Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Store away from incompatible materials such as strong oxidizing agents.[8]
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or goggles.[6] |
| Skin Protection | Wear protective gloves and clothing.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If irritation or discomfort persists, seek medical attention.[8] |
| Skin Contact | Wash skin with soap and plenty of water. Seek medical attention in case of irritation.[8] |
| Eye Contact | Wash out immediately with water. If irritation continues, seek medical attention.[8] |
| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a doctor.[8] |
Fire Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Accidental Release: For minor spills, clean up immediately, avoiding dust generation.[8] For major spills, clear the area of personnel and move upwind.[8] Wear appropriate protective equipment.[8] Prevent spillage from entering drains or water courses.[8]
Experimental Protocols
This compound and its derivatives, particularly diethyl malonate, are important reagents in organic synthesis and biochemical research.
Organic Synthesis: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Diethyl malonate is a common active methylene (B1212753) compound used in this reaction.
Protocol for Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde:
-
Materials: Diethyl malonate, benzaldehyde, piperidine (B6355638), benzene (B151609), 1 N hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene. The amount of piperidine should be in slight excess to neutralize any benzoic acid in the benzaldehyde.[13]
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in a Dean-Stark trap (approximately 11-18 hours).[13]
-
After cooling, add 100 ml of benzene to the reaction mixture.[13]
-
Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.[13]
-
Extract the aqueous washings with a single 50-ml portion of benzene and combine the organic layers.[13]
-
Dry the organic solution with 30 g of anhydrous sodium sulfate.[13]
-
Remove the benzene under reduced pressure on a steam bath.[13]
-
Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.[13]
-
Caption: General workflow for Knoevenagel Condensation.
Biochemical Assay: Inhibition of Succinate (B1194679) Dehydrogenase
This compound is a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme of the citric acid cycle and the electron transport chain (Complex II).
Protocol for Demonstrating Competitive Inhibition of SDH:
-
Principle: SDH catalyzes the oxidation of succinate to fumarate (B1241708), reducing FAD to FADH₂. In vitro, an artificial electron acceptor like methylene blue can be used, which is decolorized upon reduction. A competitive inhibitor like malonate will slow this reaction.
-
Materials: Pig heart homogenate (as a source of SDH), 15 g/L sodium succinate solution, 10 g/L this compound solution, distilled water, 0.2 g/L methylene blue solution, paraffin (B1166041) oil.
-
Procedure:
-
Prepare a heart homogenate by grinding pig cardiac muscle in a phosphate (B84403) buffer.
-
Label four test tubes and add reagents according to the following table:
-
| Tube | Heart Homogenate (drops) | Sodium Succinate (drops) | This compound (drops) | Distilled Water (drops) | Methylene Blue (drops) |
| 1 | 10 | 10 | — | 20 | 5 |
| 2 | 10 | 10 | 10 | 10 | 5 |
| 3 | — | 10 | 10 | 20 | 5 |
| 4 | 10 | 20 | 10 | — | 5 |
-
Expected Results:
-
Tube 1: Should show the fastest fading as it contains the enzyme and substrate without the inhibitor.
-
Tube 2: Fading will be slower than in tube 1 due to the presence of the competitive inhibitor, malonate.
-
Tube 3: No fading should occur as there is no enzyme present.
-
Tube 4: The rate of fading should be faster than in tube 2, demonstrating that increasing the substrate concentration can overcome the effect of the competitive inhibitor.
-
Protein Crystallization
This compound can be used as a precipitant and a cryoprotectant in protein crystallization.[14][15][16][17]
General Protocol for Protein Crystallization using the Hanging Drop Vapor Diffusion Method:
-
Materials: Purified protein sample (5-25 mg/ml), Grid Screen this compound kit (or custom-prepared this compound solutions at various pH values and concentrations), VDX plates, siliconized coverslips.
-
Procedure:
-
Pipette 500-1000 µl of the Grid Screen this compound reagent into the reservoir of a VDX plate.
-
Pipette 1-2 µl of the protein sample onto a siliconized coverslip.
-
Pipette 0.5-2 µl of the reservoir solution into the protein droplet and mix gently.
-
Invert the coverslip and place it over the reservoir, sealing it with grease.
-
Repeat for all conditions in the screen.
-
Incubate the plates at a stable temperature (e.g., 4°C or room temperature) and observe for crystal growth over time.[14]
-
Biological Role and Signaling Pathways
The primary and most well-studied biological role of malonate is the inhibition of mitochondrial Complex II (succinate dehydrogenase). This action has downstream consequences on cellular metabolism and signaling.
Inhibition of Mitochondrial Respiration
Malonate is structurally similar to succinate and acts as a competitive inhibitor of succinate dehydrogenase. This blocks the conversion of succinate to fumarate in the Krebs cycle and inhibits the flow of electrons in the electron transport chain.
Caption: Malonate's competitive inhibition of Succinate Dehydrogenase.
Induction of p53-Dependent Autophagy
Recent studies have shown that malonate can differentially regulate cell survival and death in cancer cells. While high doses can induce apoptosis, low doses of malonate can induce autophagy and confer resistance to some chemotherapeutic agents. This process has been shown to be dependent on the tumor suppressor protein p53.[18] Malonate treatment can increase the stability of p53, which in turn transcriptionally upregulates the autophagy modulator DRAM (damage-regulated autophagy modulator), leading to the promotion of autophagy.[18]
Caption: Malonate-induced p53-dependent autophagy pathway.
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound. By adhering to the safety precautions and utilizing the detailed protocols, researchers can confidently and safely incorporate this compound into their work.
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound hydrate [chembk.com]
- 6. himediadownloads.com [himediadownloads.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. This compound dibasic BioXtra 26522-85-0 [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. tmmedia.in [tmmedia.in]
- 12. RTECS NUMBER-OO1750000-Chemical Toxicity Database [drugfuture.com]
- 13. benchchem.com [benchchem.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [scholarworks.brandeis.edu]
- 17. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. [vivo.weill.cornell.edu]
- 18. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Malonate as a Competitive Inhibitor of Succinate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of sodium malonate as a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH). It covers the mechanism of inhibition, quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, cell biology, and pharmacology.
Introduction to Succinate Dehydrogenase and Competitive Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme with a dual role in cellular metabolism. It is the only enzyme that participates in both the citric acid cycle (Krebs cycle) and oxidative phosphorylation.[1][2] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2][3] This reaction is coupled to the reduction of ubiquinone to ubiquinol (B23937) in the electron transport chain, directly linking carbohydrate metabolism to ATP synthesis.[1][3]
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Inhibition can be reversible or irreversible. Competitive inhibition is a form of reversible inhibition where the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate.[4][5] This structural similarity allows the inhibitor to bind to the active site of the enzyme, thereby competing with the substrate.[4][5] The inhibitory effect can be overcome by increasing the concentration of the substrate.[5]
This compound is a classic and potent competitive inhibitor of succinate dehydrogenase.[3][4][5][6] Its structural similarity to the endogenous substrate, succinate, allows it to bind to the active site of SDH, but it cannot be acted upon by the enzyme.[5][7] This property makes malonate an invaluable tool for studying mitochondrial function and the kinetics of SDH.
Mechanism of Action: Malonate and the Active Site of Succinate Dehydrogenase
The inhibitory effect of malonate on SDH is a direct consequence of its molecular structure. Malonate is the anion of a three-carbon dicarboxylic acid, while succinate is the anion of a four-carbon dicarboxylic acid.[5] The spacing of the carboxyl groups in malonate is sufficiently similar to that of succinate, allowing it to fit into the active site of SDH.[5]
The binding of succinate to the active site of SDH involves the formation of hydrogen bonds with key amino acid residues, including Thr254, His354, and Arg399.[3] Malonate binds to this same active site, preventing succinate from binding and thus halting the catalytic reaction.[5] However, malonate lacks the -CH₂-CH₂- group that is dehydrogenated in succinate to form the double bond in fumarate.[5] Consequently, no chemical reaction occurs with malonate in the active site.[5]
The key characteristics of this competitive inhibition are:
-
Reversibility: The binding of malonate to the active site is non-covalent and reversible.[4]
-
Substrate Concentration Dependence: The degree of inhibition depends on the relative concentrations of malonate and succinate.[5] Increasing the concentration of succinate can displace malonate from the active site and restore enzyme activity.[5]
-
Kinetic Profile: In the presence of a competitive inhibitor like malonate, the maximum velocity (Vmax) of the enzyme remains unchanged, as a sufficiently high substrate concentration can outcompete the inhibitor. However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases. This indicates that a higher concentration of substrate is required to achieve the same reaction velocity in the presence of the inhibitor.
Quantitative Data on Malonate Inhibition
The potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to double the apparent Km of the enzyme. While specific Ki values can vary depending on the experimental conditions (e.g., pH, temperature, source of the enzyme), the following table summarizes quantitative data from various studies on the inhibition of SDH by malonate.
| Parameter | Value | Organism/Tissue Source | Experimental Conditions | Reference |
| EC50 for LVdevP decrease | 8.05 ± 2.11 mmol/L | Isolated mouse hearts | Normoxic conditions | [8] |
| Inhibition of SDH activity | 79% | Wild type mice | 8 mM malonate | [9] |
| Inhibition of SDH activity | 47% | Wild type mice | 100 µM diazoxide (B193173) (for comparison) | [9] |
| Infarct size reduction | from 39.84% to 24.57% | Isolated mouse hearts | 3 mmol/L malonate during reperfusion | [8] |
| Binding Energy (Docking) | -1.1 kcal/mol | In silico | Malonate with succinate-bound SDH | [10] |
| Binding Energy (Docking) | -2.35 kcal/mol | In silico | Succinate with SDH | [10] |
Experimental Protocols
The competitive inhibition of succinate dehydrogenase by malonate can be demonstrated using a variety of assays. A common method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor.
Spectrophotometric Assay of Succinate Dehydrogenase Activity
This protocol is adapted from standard laboratory procedures for assaying SDH activity.[9][11]
Principle:
The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP) or methylene (B1212753) blue.[9][11] In its oxidized form, DCIP is blue, while its reduced form is colorless. The rate of decolorization is proportional to the rate of succinate oxidation.
Materials and Reagents:
-
Mitochondrial preparation (e.g., from pig heart homogenate)[11]
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 15 g/L)[11]
-
This compound solution (e.g., 10 g/L)[11]
-
2,6-dichloroindophenol (DCIP) solution (e.g., 0.2 g/L)[11]
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Test tubes
-
Pipettes
-
Water bath
Procedure:
-
Preparation of Reaction Mixtures: Prepare a set of test tubes as described in the table below. A typical experiment would include a control (with succinate), an inhibited sample (with succinate and malonate), and blanks.
| Tube | Mitochondrial Prep. (mL) | Sodium Succinate (mL) | This compound (mL) | Phosphate Buffer (mL) |
| 1 (Control) | 1.0 | 1.0 | 0.0 | 1.0 |
| 2 (Inhibited) | 1.0 | 1.0 | 1.0 | 0.0 |
| 3 (Blank 1) | 1.0 | 0.0 | 1.0 | 1.0 |
| 4 (Blank 2) | 0.0 | 1.0 | 1.0 | 1.0 |
-
Pre-incubation: Pre-incubate the test tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: To each tube, add a specific volume of the DCIP solution (e.g., 0.5 mL) to start the reaction. Mix gently.
-
Spectrophotometric Measurement: Immediately measure the initial absorbance of each tube at 600 nm. Continue to take readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the change in absorbance per unit of time (ΔA/min) for each reaction.
-
The rate of the reaction is proportional to this value.
-
Compare the rate of the control reaction (Tube 1) with the inhibited reaction (Tube 2). A significantly lower rate in Tube 2 demonstrates the inhibitory effect of malonate.
-
To demonstrate the competitive nature of the inhibition, the experiment can be repeated with varying concentrations of succinate while keeping the malonate concentration constant.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Krebs Cycle and Malonate Inhibition
Caption: Inhibition of Succinate Dehydrogenase by Malonate in the Krebs Cycle.
Experimental Workflow for SDH Inhibition Assay
Caption: Workflow for a spectrophotometric assay of SDH inhibition.
Lineweaver-Burk Plot for Competitive Inhibition
Caption: Lineweaver-Burk plot showing competitive inhibition by malonate.
Applications in Research and Drug Development
This compound has long been a staple in biochemistry research for elucidating the mechanisms of the Krebs cycle and the electron transport chain. By inhibiting SDH, researchers can study the effects of disrupting this central metabolic hub.
More recently, the inhibition of SDH has gained attention in the context of drug development. During ischemia (a lack of blood flow), succinate accumulates in tissues.[12] Upon reperfusion (the restoration of blood flow), this accumulated succinate is rapidly oxidized by SDH, leading to a burst of reactive oxygen species (ROS) that can cause significant cellular damage.[12] This phenomenon is a key component of ischemia-reperfusion injury, which can occur during heart attacks, strokes, and organ transplantation.[12]
Malonate and its derivatives are being investigated as potential therapeutic agents to mitigate ischemia-reperfusion injury.[8][12][13] By temporarily inhibiting SDH at the onset of reperfusion, these compounds can reduce the sudden burst of ROS production, thereby protecting tissues from damage.[8][12] Studies in animal models have shown that malonate can reduce infarct size and improve cardiac function after a heart attack.[8][12] Prodrugs of malonate, such as dimethyl malonate, are also being explored to improve delivery and efficacy.[14]
Conclusion
This compound is a powerful and specific competitive inhibitor of succinate dehydrogenase. Its structural similarity to succinate allows it to bind to the enzyme's active site, effectively blocking the conversion of succinate to fumarate. This reversible inhibition, characterized by an unchanged Vmax and an increased apparent Km, has made malonate an indispensable tool for studying cellular metabolism. Furthermore, the growing understanding of the role of SDH in pathological conditions like ischemia-reperfusion injury has opened new avenues for the therapeutic application of malonate and its derivatives, highlighting the continued importance of this classic enzyme inhibitor in modern biomedical research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doubtnut.com [doubtnut.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Protective Effects of Succinate Dehydrogenase Inhibition during Reperfusion with Malonate on Post-Infarction Left Ventricular Scar and Remodeling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for the Use of Sodium Malonate in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sodium malonate in the Knoevenagel condensation reaction for the synthesis of α,β-unsaturated compounds. This document outlines the underlying chemical principles, procedural guidelines, and comparative data to facilitate the application of this methodology in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed by a base, to form an α,β-unsaturated product.[1] Traditionally, reagents like diethyl malonate or malonic acid are employed in the presence of a base to generate a nucleophilic enolate in situ.[2] The use of pre-formed this compound as the active methylene component offers a streamlined approach by eliminating the need for an initial deprotonation step.
This compound, as a salt, provides the malonate anion directly, which can act as a potent nucleophile.[3][4] This approach can potentially lead to milder reaction conditions and simplified reaction setups. The electronic stability of the malonate enolate, due to resonance delocalization across both carbonyl groups, makes it an effective nucleophile for attacking the electrophilic carbonyl carbon of aldehydes and ketones.[3]
Comparative Data of Knoevenagel Condensation Reactions
The following table summarizes the reaction conditions and yields for Knoevenagel condensations involving malonic acid and its derivatives with various aromatic aldehydes, providing a useful benchmark for experimental design.
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malonic Acid | Piperidine (B6355638) | Pyridine | Reflux | 6 | Not Specified | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | 0.25 | 95 | [6] |
| Benzaldehyde | Ethyl Cyanoacetate | [Bmim][OAc] | Water | 60 | 1 | 97 | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | 0.17 | 98 | [6] |
| Benzaldehyde | Malonic Acid | β-alanine/DBU | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using this compound
This protocol describes a generalized procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
A suitable solvent (e.g., Dimethylformamide (DMF) or Pyridine)
-
An acid for work-up (e.g., 1 M Hydrochloric acid)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the chosen solvent (e.g., DMF).
-
Addition of Aldehyde: To the stirred suspension, add the aromatic aldehyde (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and allow it to stir for a designated time (e.g., 6-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure α,β-unsaturated carboxylic acid.
Protocol 2: Doebner Modification of the Knoevenagel Condensation
This protocol is a classic variation of the Knoevenagel condensation that uses malonic acid and results in a decarboxylated product.[2][9]
Materials:
-
Aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Malonic acid
-
Pyridine (as solvent)
-
Piperidine (as catalyst)
-
1 M Hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.[5]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.[5]
-
Work-up: After completion, cool the reaction mixture and quench by adding 1 M hydrochloric acid until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the α,β-unsaturated carboxylic acid.
Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Experimental Workflow for Knoevenagel Condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound | 141-95-7 [smolecule.com]
- 4. Question: The enolate derived from diethyl malonate reacts with a variety.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
Application Note & Protocol: Step-by-Step Malonic Ester Synthesis Using Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The malonic ester synthesis is a foundational and versatile method in organic chemistry for the synthesis of substituted carboxylic acids. This application note provides a detailed, step-by-step protocol for the malonic ester synthesis, specifically utilizing pre-formed sodium diethyl malonate as the nucleophile. This approach offers excellent control over the initial enolate formation. The protocol covers the alkylation of sodium diethyl malonate, followed by hydrolysis and decarboxylation to yield the target carboxylic acid. This document includes quantitative data on reaction parameters, detailed experimental procedures, and troubleshooting guidelines to assist researchers in achieving optimal results.
Introduction
The malonic ester synthesis is a classical method for the formation of α-substituted and α,α-disubstituted carboxylic acids.[1] The process typically involves the deprotonation of a malonic ester, such as diethyl malonate, to form a stabilized enolate, which is then alkylated with an alkyl halide.[2][3] Subsequent hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative yields the final carboxylic acid product.[4] The use of pre-formed sodium malonate simplifies the initial deprotonation step, providing a readily available and highly nucleophilic enolate for the alkylation reaction.[5] This method is particularly effective for the synthesis of a wide array of carboxylic acids, which are key intermediates in pharmaceutical and fine chemical industries.[6]
Reaction Principle and Pathway
The core of the malonic ester synthesis lies in the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[7] This allows for facile deprotonation to form a resonance-stabilized enolate.[8] When using sodium diethyl malonate, this enolate is the starting material. The synthesis proceeds in two main stages:
-
Alkylation: The sodium salt of diethyl malonate acts as a potent nucleophile and reacts with a primary or methyl alkyl halide via an SN2 mechanism to form a new carbon-carbon bond, yielding an alkylated diethyl malonate.[5][9]
-
Hydrolysis and Decarboxylation: The ester groups of the alkylated diethyl malonate are hydrolyzed, typically under basic conditions (saponification), to form a dicarboxylate salt.[4][10] Subsequent acidification produces the substituted malonic acid, which readily undergoes decarboxylation upon heating to afford the desired carboxylic acid and carbon dioxide.[4][7]
The overall reaction pathway is depicted below:
Caption: General reaction pathway of the malonic ester synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a generic carboxylic acid from an alkyl halide using sodium diethyl malonate.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Sodium Diethyl Malonate | ≥98% | Major Chemical Supplier |
| Alkyl Halide (e.g., 1-bromobutane) | ≥99% | Major Chemical Supplier |
| Anhydrous Ethanol (B145695) | 200 proof | Major Chemical Supplier |
| Sodium Hydroxide (B78521) | Pellets, ≥97% | Major Chemical Supplier |
| Hydrochloric Acid, concentrated | 37% | Major Chemical Supplier |
| Diethyl Ether, anhydrous | ≥99% | Major Chemical Supplier |
| Magnesium Sulfate, anhydrous | Granular | Major Chemical Supplier |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator strips
Step-by-Step Procedure
Step 1: Alkylation of Sodium Diethyl Malonate
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium diethyl malonate (1.0 equivalent).
-
Add anhydrous ethanol to dissolve the sodium diethyl malonate.
-
Slowly add the primary alkyl halide (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated diethyl malonate.[9]
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated diethyl malonate, add a 10-15% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 4-8 hours to facilitate complete hydrolysis of the ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Gently heat the acidified mixture. Decarboxylation will occur, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled mixture to a separatory funnel and extract the desired carboxylic acid with diethyl ether (3x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude carboxylic acid can be purified by distillation or recrystallization.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: A logical workflow for the malonic ester synthesis.
Quantitative Data
The following table summarizes typical yields for the malonic ester synthesis with various primary alkyl halides. Yields are representative and can vary based on specific reaction conditions and the purity of reagents.[11]
| Alkyl Halide | Product Carboxylic Acid | Typical Overall Yield (%) |
| Ethyl Bromide | Butanoic Acid | 80-90 |
| n-Propyl Bromide | Pentanoic Acid | 75-85 |
| n-Butyl Bromide | Hexanoic Acid | 70-80 |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | - Incomplete reaction. - E2 elimination side reaction, especially with secondary or sterically hindered primary alkyl halides.[12] - Presence of water in the reaction. | - Increase reflux time and monitor by TLC. - Use primary or methyl halides.[11] - Ensure all reagents and solvents are anhydrous. |
| Dialkylation Product | The mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[6] | Use a slight excess of sodium diethyl malonate relative to the alkyl halide. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the concentration of NaOH or extend the reflux time. |
| Incomplete Decarboxylation | Insufficient heating. | Ensure the temperature is adequate for CO₂ evolution and continue heating until gas evolution stops. |
| Transesterification | If preparing the this compound in situ, using an alkoxide base that does not match the ester's alcohol component.[9] | Not applicable when using pre-formed sodium diethyl malonate. |
Conclusion
The malonic ester synthesis using this compound is a robust and highly effective method for the preparation of a diverse range of carboxylic acids. By following the detailed protocol and considering the troubleshooting guidelines presented in this application note, researchers can reliably synthesize target molecules with good to excellent yields. The versatility of this synthesis makes it an invaluable tool in the fields of organic synthesis and drug development.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Application Notes: The Role of Malonate Esters in Barbiturate Synthesis
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid, which itself is not pharmacologically active.[1][2] The therapeutic effects of barbiturates are contingent on the nature of the substituents at the 5-position of the pyrimidine (B1678525) ring.[1][2] The synthesis of these compounds is a cornerstone of medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea (B33335).[1][3] This reaction, a twofold nucleophilic acyl substitution, is facilitated by a strong base, such as sodium ethoxide, which deprotonates urea to form a more potent nucleophile.[1] The resulting urea anion then attacks the carbonyl carbons of the malonic ester, leading to cyclization and the formation of the characteristic barbiturate (B1230296) ring structure.[1]
While the term "sodium malonate" is used in the context of malonic acid derivatives, the common and well-documented laboratory and industrial synthesis of barbiturates commences with diethyl malonate.[4][5] In this process, sodium ethoxide is typically generated in situ by reacting sodium metal with absolute ethanol (B145695). This sodium ethoxide then deprotonates the diethyl malonate to form the reactive enolate, which is functionally analogous to using a pre-formed sodium salt of malonate. These notes and the accompanying protocols will, therefore, focus on the widely practiced method utilizing diethyl malonate as the starting material for the malonate component.
General Synthesis Pathway
The synthesis of 5,5-disubstituted barbiturates is generally a two-stage process:
-
Alkylation of Diethyl Malonate: The first stage involves the alkylation of diethyl malonate to introduce the desired R and R' groups at the alpha-carbon.[1][3]
-
Condensation with Urea: The second stage is the condensation reaction between the disubstituted malonic ester and urea in the presence of a strong base to form the heterocyclic barbiturate ring.[1]
Below is a diagram illustrating the general workflow for the synthesis of 5,5-disubstituted barbiturates.
Figure 1: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid (Parent Compound)
This protocol details the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.5 mol scale) | Notes |
| Sodium | 22.99 | 11.5 g | Finely cut |
| Absolute Ethanol | 46.07 | 500 mL | Dry |
| Diethyl Malonate | 160.17 | 80 g (76 mL) | |
| Urea | 60.06 | 30 g | Dry |
| Hydrochloric Acid (conc.) | 36.46 | ~45 mL | |
| Water | 18.02 | 500 mL (hot), 50 mL (cold) |
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Beakers
-
Stirring apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.[5]
-
Addition of Reactants: Once all the sodium has reacted, add 80 g (76 mL) of diethyl malonate to the sodium ethoxide solution.[4][5][6] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the reaction flask.[4][5][6]
-
Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours using an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[4][5][6]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to the mixture.[4] Then, with constant stirring, add concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper (approximately 45 mL).[4][5] This protonates the salt, causing the barbituric acid to precipitate.
-
Purification: Filter the resulting clear solution and cool it in an ice bath overnight.[4][6]
-
Drying: Collect the white crystalline product on a Büchner funnel, wash it with 50 mL of cold water, and dry it in an oven at 105-110°C for 3-4 hours.[4][6] The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[4][6]
The chemical pathway for the synthesis of barbituric acid is depicted below.
Figure 2: Synthesis of Barbituric Acid.
Protocol 2: General Synthesis of 5,5-Disubstituted Barbiturates (e.g., Phenobarbital)
This protocol provides a general method for the synthesis of substituted barbiturates, using phenobarbital (B1680315) as an example. The key difference from Protocol 1 is the use of a disubstituted malonic ester.
Materials and Reagents:
| Reagent | Notes |
| Diethyl 2-ethyl-2-phenylmalonate | Substituted malonic ester |
| Urea | Dry |
| Sodium Ethoxide or Sodium Methoxide (B1231860) | Strong base |
| Absolute Ethanol or Methanol | Solvent |
| Hydrochloric Acid (HCl) | For acidification |
Apparatus:
-
Round-bottom flask with a stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation (optional)
Procedure:
-
Preparation of Base Solution: Prepare a solution of sodium ethoxide in absolute ethanol (or sodium methoxide in absolute methanol) in a round-bottom flask equipped with a stirrer and reflux condenser.[1]
-
Addition of Reactants: Add dry urea to the sodium ethoxide solution, followed by the slow addition of diethyl 2-ethyl-2-phenylmalonate.[1]
-
Condensation Reaction: Heat the mixture to reflux and maintain the reaction for several hours with constant stirring. In some preparations, ethanol is slowly distilled off to drive the reaction to completion.[1]
-
Work-up and Isolation: After the reaction is complete, the mixture will contain the sodium salt of phenobarbital. Add water to dissolve the salt, followed by careful acidification with HCl to precipitate the phenobarbital.[1]
-
Purification: Collect the crude phenobarbital by filtration, wash it with cold water, and recrystallize it from a suitable solvent such as ethanol.[1]
-
Characterization: Confirm the identity and purity of the final product using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and melting point determination.[1]
The reaction mechanism for the formation of the barbiturate ring is a twofold nucleophilic acyl substitution, as illustrated below.
Figure 3: Reaction mechanism for barbiturate ring formation.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of barbituric acid as described in Protocol 1.
| Parameter | Value | Reference |
| Scale | 0.5 mole | [4][6] |
| Reflux Time | 7 hours | [4][5][6] |
| Reflux Temperature | 110°C | [4][5][6] |
| Yield | 46-50 g | [4][6] |
| Theoretical Yield | ~64 g | [7] |
| Percentage Yield | 72-78% | [4][6] |
Note on Yields: The yield of barbiturate synthesis can be influenced by several factors, including the specific analog being synthesized, the purity of the reagents, and the precise reaction conditions.[1]
Conclusion
The condensation of malonic esters with urea remains a fundamental and versatile method for the synthesis of barbiturates. The protocols provided herein offer a detailed guide for the preparation of both the parent barbituric acid and, by extension, its 5,5-disubstituted derivatives. Careful control of reaction conditions is crucial for achieving high yields and purity of the final products, which are of significant interest to researchers in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
Application Notes and Protocols for Using Sodium Malonate as a Buffering Agent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable pH is critical for the success of a wide range of biochemical assays. The choice of buffering agent can significantly impact enzyme activity, protein stability, and the overall reliability of experimental results. While common buffers like Tris and phosphate (B84403) are widely used, sodium malonate offers a valuable alternative with distinct properties that can be advantageous in specific applications. This document provides detailed application notes and protocols for the effective use of this compound as a buffering agent in biochemical assays.
This compound is the sodium salt of malonic acid, a dicarboxylic acid. Its diprotic nature, with two pKa values, allows it to buffer effectively in two distinct pH ranges.[1][2][3][4][5] This characteristic, combined with its compatibility with many biological macromolecules, makes it a versatile tool for researchers.
Physicochemical Properties and Buffering Ranges
The buffering capacity of this compound is governed by the pKa values of malonic acid.
| Property | Value | Reference |
| pKa1 | ~2.83 | [1][2][3][4][5] |
| pKa2 | ~5.69 | [1][2][3] |
| Effective Buffering Range 1 | ~2.3 - 3.3 | |
| Effective Buffering Range 2 | ~5.2 - 6.2 |
Note: The effective buffering range is generally considered to be pKa ± 0.5-1.0 pH units.
Advantages and Limitations of this compound Buffer
Advantages:
-
Two Distinct Buffering Ranges: Can be used for assays requiring acidic conditions.
-
High Solubility in Water: Facilitates the preparation of concentrated stock solutions.[4]
-
Compatibility with Proteins: Widely and successfully used in protein crystallization studies, indicating good compatibility with a variety of proteins.[6][7]
-
Potential for Reduced Microbial Growth: Compared to some other buffers, it may be less prone to microbial contamination.
Limitations:
-
Chelation of Divalent Cations: Malonate can chelate divalent cations such as Mg²⁺ and Ca²⁺, which may interfere with the activity of enzymes that require these ions as cofactors.[8][9][10] Careful consideration and supplementation may be necessary.
-
Potential Enzyme Inhibition: Malonic acid is a classic competitive inhibitor of succinate (B1194679) dehydrogenase.[1][2] While less of a concern with other enzymes, it is a factor to be aware of.
-
Limited High pH Buffering: Not suitable for assays requiring alkaline conditions.
Comparison with Common Buffering Agents
| Feature | This compound | Phosphate Buffer | Tris Buffer |
| Effective pH Range(s) | ~2.3-3.3 and ~5.2-6.2 | ~6.2-8.2 (pKa2) | ~7.5-9.0 |
| Chelation of Divalent Cations | Yes | Can precipitate divalent cations | Minimal |
| Temperature Dependence of pH | Moderate | Low | High |
| Interaction with Enzymes | Known inhibitor of succinate dehydrogenase | Can inhibit some kinases | Generally considered inert |
| Primary Applications | Acidic to slightly acidic assays, protein crystallization | Physiological pH assays | Physiological to alkaline pH assays |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound, which can then be diluted to the desired concentration and pH for your specific assay.
Materials:
-
Malonic acid (MW: 104.06 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weighing Malonic Acid: Weigh out 104.06 g of malonic acid and place it in a beaker with a magnetic stir bar.
-
Dissolving in Water: Add approximately 700 mL of deionized water to the beaker and begin stirring. Malonic acid has high solubility in water.[4]
-
pH Adjustment: Slowly add a concentrated solution of NaOH (e.g., 10 M) to the malonic acid solution while continuously monitoring the pH with a calibrated pH meter. The neutralization of malonic acid with a strong base can be an exothermic reaction, so it is advisable to proceed with caution in a well-ventilated area.[6]
-
Titration to Desired pH: Continue adding NaOH until the pH of the solution reaches the desired value within one of the buffering ranges (e.g., pH 5.5).
-
Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter-sterilize the buffer solution through a 0.22 µm filter if required for your application. Store the stock solution at 4°C.
Diagram of Buffer Preparation Workflow:
References
- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Malonic acid | 141-82-2 [chemicalbook.com]
- 4. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 5. Malonic Acid (CAS 141-82-2) & Diethyl Malonate – High-Purity Chemicals By BLi-T CHEM - BLi-T [blitchem.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. divalent cation chelator: Topics by Science.gov [science.gov]
- 10. Chelation of divalent cations by lomofungin: role in inhibition of nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Crystallization Using Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malonate has emerged as a highly effective and versatile precipitant in the field of protein crystallization. Its unique chemical properties often lead to a higher success rate in obtaining diffraction-quality crystals compared to more traditional salts like ammonium (B1175870) sulfate.[1][2] This has been demonstrated in studies where this compound was significantly more successful in crystallizing a wide range of macromolecules.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for protein crystallization experiments, from initial screening to optimization. The protocols and data presented are intended to serve as a valuable resource for researchers aiming to elucidate the three-dimensional structures of proteins.
This compound is a diprotic organic acid that is highly soluble in water. At neutral pH, it carries two negative charges, contributing to a high charge density.[3] It is considered a "kosmotrope," meaning it helps to stabilize protein structures in solution.[3] A key advantage of this compound is its ability to often produce crystals at lower concentrations compared to other salts.[3] Furthermore, high concentrations of this compound can act as a cryoprotectant, allowing for the cryo-cooling of crystals often without the need for additional cryoprotective agents.[4][5][6][7]
General Experimental Workflow
The process of protein crystallization using this compound typically follows a standardized workflow, from initial screening to the optimization of promising conditions. The hanging drop vapor diffusion method is a commonly employed technique and is outlined in the diagram below.
Materials and Reagents
-
Protein Sample: Purified to >95% homogeneity, with a recommended concentration of 5-25 mg/mL in a low ionic strength buffer (e.g., 25 mM HEPES, 25 mM Tris). The sample should be free of amorphous precipitate.
-
This compound Stock Solutions: Commercially available pre-formulated stock solutions, such as Hampton Research's Grid Screen™ this compound, offer a convenient starting point with concentrations up to 3.4 M at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).[5] Alternatively, custom solutions can be prepared by dissolving malonic acid and titrating with sodium hydroxide (B78521) to the desired pH.
-
Crystallization Plates: 24- or 96-well vapor diffusion plates (e.g., VDX plates).
-
Cover Slips: Siliconized glass or plastic cover slips.
-
Pipettes and Tips: Calibrated pipettes for accurate dispensing of small volumes (0.5-10 µL).
-
Microscope: A stereomicroscope with polarizing filters for observing crystal growth.
Experimental Protocols
Protocol 1: Initial Screening with the Hanging Drop Vapor Diffusion Method
This protocol is adapted from the Hampton Research Grid Screen™ this compound user guide and is a common starting point for new protein targets.
-
Prepare the Reservoir: Pipette 500-1000 µL of the desired this compound screen solution into each well of the crystallization plate.
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1-2 µL of the protein solution.
-
Mix the Drop: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. To avoid foaming, mix by gently aspirating and dispensing the combined drop with the pipette tip.
-
Seal the Well: Invert the cover slip and place it over the corresponding well, ensuring an airtight seal with grease or adhesive tape.
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C. It is often beneficial to set up experiments at both temperatures to explore the protein's solubility characteristics.[5]
-
Observation: Regularly inspect the drops under a microscope over a period of several days to weeks. Record any observations of precipitate, phase separation, or crystal formation.
Protocol 2: Optimization of Initial Crystal Hits
Once initial crystals ("hits") are identified, the next step is to optimize the conditions to improve crystal size and quality. Optimization involves systematically varying the key parameters around the initial hit condition.
-
Vary Precipitant and Protein Concentration: Create a grid of new conditions by varying the this compound concentration in small increments (e.g., 0.1 M steps) and the protein concentration (e.g., by 2 mg/mL increments) around the initial hit condition.
-
Fine-tune pH: Prepare solutions with finer pH steps (e.g., 0.1-0.2 pH unit increments) around the pH of the successful condition. This can be achieved by blending two adjacent pH stock solutions.[8]
-
Introduce Additives: The use of additives can sometimes improve crystal quality. A common strategy is to include a secondary salt at a low concentration (e.g., 0.2 M) when PEG is the primary precipitant, as this can provide optimal electrostatic shielding.[8] While this compound is the primary precipitant in this case, the principle of exploring additives remains relevant.
-
Vary Temperature: If not already explored, test a range of temperatures to assess its impact on crystallization.
-
Seeding: If initial crystals are small or of poor quality, microseeding can be employed. This involves transferring crushed crystals from an initial drop into a new, pre-equilibrated drop to encourage the growth of larger, more well-ordered crystals.
Data Presentation: Exemplary Crystallization Conditions
The following tables summarize successful crystallization conditions using this compound for a variety of proteins, compiled from the Protein Data Bank (PDB) and peer-reviewed literature. These examples provide a starting point for designing experiments for similar proteins.
Table 1: Successful Crystallization Conditions for Various Proteins using this compound
| Protein | PDB ID | This compound Conc. | pH | Temperature (°C) | Other Components |
| E. coli CTP Synthase | 8SBR | Not specified | Not specified | Not specified | 20 mM MgCl2 |
| Methylaconitate Isomerase PrpF | 5K87 | Not specified | Not specified | Not specified | - |
Note: Specific concentrations for the PDB entries were not always available in the initial search results. Further interrogation of the primary publications would be necessary for complete details.
Table 2: Initial Screening Conditions from Hampton Research Grid Screen™ this compound
| Reagent Component | Concentration Range | pH Range |
| This compound | Systematically varied | 4.0 - 7.0 |
The exact concentrations in the grid screen are proprietary but are designed to systematically cover a range of precipitant concentrations at each pH value.
Logical Relationships in Crystallization Optimization
The optimization process is a logical progression from an initial "hit" to diffraction-quality crystals. The following diagram illustrates the relationships between key optimization parameters.
Conclusion
This compound is a powerful tool in the protein crystallographer's arsenal. Its high success rate and favorable properties make it an excellent choice for both initial screening and optimization experiments. By systematically applying the protocols and considering the parameters outlined in these application notes, researchers can increase their chances of obtaining high-quality crystals suitable for structural determination.
References
- 1. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Using Sodium Malonate as a Cryoprotectant for Protein Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryocrystallography is an essential technique in structural biology, mitigating radiation damage during X-ray diffraction data collection by maintaining protein crystals at cryogenic temperatures (around 100 K). A critical step in this process is the use of a cryoprotectant to prevent the formation of crystalline ice, which can damage the crystal lattice and degrade diffraction quality. Sodium malonate has emerged as a highly effective and versatile cryoprotectant, particularly for crystals grown from high-salt concentrations.[1][2][3]
Unlike traditional cryoprotectants like glycerol (B35011) or ethylene (B1197577) glycol, which can sometimes be incompatible with salt-grown crystals, this compound often provides superior cryoprotection and can act as a stabilizing agent.[1] This allows for subsequent crystal manipulation, such as heavy-atom derivatization or ligand soaking, in a stable environment.[1][2][4] Furthermore, high concentrations of this compound vitrify upon flash-cooling, serving as an inherent cryoprotectant and simplifying the cryocooling process for crystals grown directly in its presence.[5][6][7]
These notes provide a comprehensive guide, including detailed protocols and quantitative data, for the effective use of this compound as a cryoprotectant in macromolecular crystallography.
Data Presentation: Performance and Properties
This compound has demonstrated significant advantages over other cryoprotectants and has proven effective across a range of conditions.
Table 1: Comparison of this compound with Glycerol
This table presents a comparison for xylose isomerase crystals, highlighting the improved electron density in disordered regions when using this compound.
| Cryoprotectant | Concentration | Protein | Mother Liquor | Observed Outcome |
| This compound | 50% (v/v) | Xylose Isomerase | 1.15-1.40 M (NH₄)₂SO₄, 0.1 M TRIS-Cl pH 8.0, 5 mM MgCl₂ | Well-ordered electron density in solvent-exposed regions of the lattice.[1] |
| Glycerol | 25% (v/v) | Xylose Isomerase | 1.15-1.40 M (NH₄)₂SO₄, 0.1 M TRIS-Cl pH 8.0, 5 mM MgCl₂ | Disordered regions observed in the 2Fo − Fc electron-density maps.[1] |
Table 2: Recommended this compound Concentrations & Conditions
This table summarizes recommended concentrations and pH ranges for preparing and using this compound solutions.
| Parameter | Recommended Value/Range | Notes |
| Stock Concentration | 3.4 M | Commercially available from suppliers like Hampton Research.[5][8] |
| Working pH Range | 4.0 - 8.0 | Solutions are typically prepared by titrating malonic acid with sodium hydroxide.[5][9] A pH of ~7.0 is commonly used.[1][8] |
| Final Concentration (Direct Use) | >50% saturation | For crystals grown in this compound, increasing the concentration may be sufficient for cryoprotection.[6][7] |
| Final Concentration (Soaking) | 50% - 100% saturated solution | Effective for crystals transferred from other salt-based mother liquors.[1] Soaking in 50% this compound can improve resolution.[10] |
Experimental Protocols
Here we provide detailed protocols for preparing this compound solutions and applying them for cryoprotection.
Protocol 1: Preparation of a Saturated this compound Stock Solution (pH 7.2)
This protocol describes how to prepare a stock solution from scratch, similar to established methods.[1]
Materials:
-
Malonic Acid (CAS 141-82-2)
-
Sodium Hydroxide (NaOH), solid and saturated solution
-
Milli-Q or ultrapure water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Add a quantity of malonic acid suitable to make a final solution of approximately 5 M to a beaker with a small volume of water.
-
Begin stirring the solution.
-
Carefully and slowly, add solid NaOH to begin adjusting the pH. Monitor the pH continuously.
-
As the pH approaches 7.2, switch to the slow addition of a saturated NaOH solution for finer control.
-
Continue adding NaOH solution until a final, stable pH of 7.2 is reached.
-
Add ultrapure water to reach the final desired volume.
-
Sterile filter the solution using a 0.22 µm filter.[5] This stock solution is approximately 100% saturated. Store at 4°C.
Protocol 2: Cryoprotection by Stepwise Soaking
This method is ideal for gradually transferring crystals from their mother liquor to the cryoprotectant solution, minimizing osmotic shock.
Materials:
-
Protein crystals in their mother liquor.
-
Saturated this compound stock solution (from Protocol 1 or commercial source).
-
Artificial mother liquor (crystallization reservoir solution).
-
Microscope slides or spot plates.[11]
-
Cryo-loops of appropriate size.[8]
-
Liquid nitrogen.
Procedure:
-
Prepare Soaking Solutions: On a microscope slide or in a spot plate, prepare a series of droplets (10-20 µL) with increasing concentrations of this compound. For example:
-
Drop 1: 100% Artificial Mother Liquor (Control)
-
Drop 2: 75% Mother Liquor + 25% Saturated Malonate
-
Drop 3: 50% Mother Liquor + 50% Saturated Malonate
-
Drop 4: 25% Mother Liquor + 75% Saturated Malonate
-
Drop 5: 100% Saturated Malonate
-
-
Crystal Transfer: Using a cryo-loop slightly larger than the crystal, carefully remove a crystal from its growth drop.
-
Stepwise Transfer: Sequentially move the crystal through the series of droplets, starting with Drop 2.
-
Soaking Time: The soaking time in each drop should be brief, typically on the order of seconds (e.g., 5-10 seconds).[12] The goal is to replace the surface solvent without causing damage.[8][11] Observe the crystal under a microscope for any signs of cracking or dissolution.[11]
-
Final Soak: After the final soak in 100% saturated malonate, ensure excess liquid is wicked away, leaving only a thin film around the crystal.
-
Flash-Cool: Immediately plunge the loop into liquid nitrogen or a cryostream.[1] Store in liquid nitrogen for later analysis.
Protocol 3: Ligand or Heavy-Atom Soaking using this compound
This compound's ability to act as a stabilizing solution makes it an excellent medium for soaking experiments.[1][2]
Materials:
-
Protein crystals.
-
This compound solution at a concentration known to stabilize the crystals (e.g., 50% saturated solution, determined from cryoprotection trials).
-
Ligand or heavy-atom compound stock solution.
Procedure:
-
Prepare Soaking Solution: Prepare the final soaking solution by adding the ligand or heavy-atom compound to the stabilizing this compound solution. The final concentration of the ligand should typically be 10-1000x its dissociation constant (Kd).[11]
-
Crystal Transfer: Harvest a crystal from its growth drop and transfer it to the soaking solution. A direct or stepwise transfer can be used depending on the crystal's sensitivity.
-
Incubation: Soak the crystal for a sufficient time to allow for binding, which can range from minutes to hours (e.g., 10-30 minutes is often sufficient).[11]
-
Flash-Cool: Following the soak, remove the crystal with a cryo-loop and flash-cool directly in liquid nitrogen, as the malonate solution is already cryoprotective.
Visualizations
Experimental Workflow for Stepwise Cryoprotection
Caption: Workflow for cryoprotecting protein crystals using a stepwise this compound soaking method.
Decision Logic for this compound Cryoprotection Strategy
Caption: Decision tree for selecting an appropriate this compound cryoprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. | Semantic Scholar [semanticscholar.org]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. bioscientifica.it [bioscientifica.it]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. home.ccr.cancer.gov [home.ccr.cancer.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malonate is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] SDH plays a crucial role in cellular metabolism by linking the Krebs (citric acid) cycle to oxidative phosphorylation.[1] It catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and participates in the transfer of electrons to the electron transport chain.[1] Due to the structural similarity between malonate and the enzyme's natural substrate, succinate, malonate can bind to the active site of SDH, thereby competitively inhibiting its catalytic activity.[2] Understanding the kinetics of this inhibition is fundamental in biochemistry and pharmacology, serving as a model for competitive inhibition and providing insights into the regulation of cellular respiration. These studies are also relevant in the context of drug development, where targeting metabolic pathways is a growing area of interest.
Principle of the Assay
The activity of succinate dehydrogenase can be determined spectrophotometrically. In this assay, the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is measured. SDH catalyzes the transfer of electrons from succinate to DCPIP, causing the dye to change from blue to colorless. The rate of this color change, monitored as a decrease in absorbance at a specific wavelength (e.g., 600 nm), is directly proportional to the enzyme's activity.
In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the inhibitor competes with the substrate for binding to the active site. At high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal Vmax. By measuring the reaction rates at various substrate and inhibitor concentrations, key kinetic parameters such as Km, Vmax, the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
Succinate Dehydrogenase (e.g., from bovine heart mitochondria)
-
Sodium Succinate (Substrate)
-
This compound (Inhibitor)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Spectrophotometer
-
Cuvettes
-
Micropipettes and tips
-
Water bath or incubator
-
Stopwatch
Detailed Experimental Protocols
Protocol 1: Determination of Succinate Dehydrogenase Activity
-
Prepare Reagents:
-
Prepare a stock solution of sodium succinate (e.g., 1 M) in phosphate buffer.
-
Prepare a working solution of DCPIP (e.g., 0.5 mM) in phosphate buffer.
-
Prepare the enzyme solution by diluting the succinate dehydrogenase stock to an appropriate concentration in cold phosphate buffer. Keep the enzyme on ice.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the following in the given order:
-
Phosphate buffer (to make up the final volume)
-
DCPIP solution
-
Sodium succinate solution (at varying concentrations)
-
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to the cuvette to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 600 nm using a spectrophotometer.
-
-
Data Collection:
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a total of 3-5 minutes.
-
The initial linear portion of the absorbance vs. time graph represents the initial velocity (v₀) of the reaction.
-
Protocol 2: Enzyme Inhibition Study with this compound
-
Prepare Inhibitor Solutions:
-
Prepare a stock solution of this compound (e.g., 1 M) in phosphate buffer.
-
From the stock solution, prepare a series of dilutions of this compound at different concentrations.
-
-
Set up the Inhibition Assay:
-
Prepare a series of reaction mixtures as described in Protocol 1, but with the addition of a fixed concentration of this compound to each set of experiments.
-
For each inhibitor concentration, vary the substrate (sodium succinate) concentration.
-
Include a control set of reactions without any this compound.
-
-
Initiate and Monitor the Reaction:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and collect data for each substrate and inhibitor concentration.
-
Data Analysis
-
Calculate Initial Velocities (v₀): Determine the initial reaction rate from the slope of the linear portion of the absorbance vs. time plot for each reaction.
-
Determine Kinetic Parameters (Km and Vmax):
-
Plot the initial velocity (v₀) against the substrate concentration [S] for the uninhibited reaction.
-
Use non-linear regression analysis of the Michaelis-Menten equation to determine the Km and Vmax values.
-
Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to linearize the data. The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
-
-
Analyze Inhibition Data:
-
Plot the initial velocities in the presence of different concentrations of this compound.
-
Generate Lineweaver-Burk plots for each inhibitor concentration. For competitive inhibition, the lines will intersect at the y-axis (1/Vmax will be the same), but the x-intercepts (-1/Kmapp) will differ.
-
Determine the apparent Km (Kmapp) for each inhibitor concentration from the x-intercepts of the Lineweaver-Burk plots.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki for a competitive inhibitor can be determined from the following equation: Kmapp = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
A secondary plot of Kmapp versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity at a given substrate concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined from the resulting dose-response curve.
-
For a competitive inhibitor, the IC50 value can be converted to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km)
-
Data Presentation
Table 1: Kinetic Parameters of Succinate Dehydrogenase in the Absence and Presence of this compound
| Condition | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | IC50 (mM) |
| Uninhibited | 1.3 ± 0.9[3] | 25 ± 2[3] | - | - |
| + this compound | Increased | Unchanged | ~1.5 (Calculated) | 8.05 ± 2.11[4] |
Note: The values presented are representative and may vary depending on the experimental conditions, such as the source of the enzyme, temperature, and pH. The Km and Vmax values are from studies on mouse liver hepatocytes.[3] The IC50 value is the EC50 reported for disodium (B8443419) malonate in isolated mouse hearts.[4] The Ki value is an estimation based on the relationship between IC50, Km, and substrate concentration for competitive inhibition.
Mandatory Visualizations
Caption: The Krebs Cycle with the point of inhibition by this compound.
Caption: Workflow for the enzyme inhibition study of this compound.
Caption: Logical relationship of competitive inhibition by this compound.
References
- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Malonate: A Versatile Reagent for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium malonate, and its in situ generated equivalents from malonic esters, serve as a cornerstone in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. The reactivity of the active methylene (B1212753) group in malonates provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of valuable scaffolds for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a key reagent.
Synthesis of Barbiturates and Thiobarbiturates
Barbiturates, derivatives of barbituric acid, are a well-known class of central nervous system depressants. The core heterocyclic structure is readily synthesized through the condensation of a malonic ester with urea (B33335) in the presence of a strong base, such as sodium ethoxide. The sodium ethoxide deprotonates the diethyl malonate, forming the reactive sodium enolate.
General Reaction Scheme: Barbiturate (B1230296) Synthesis
The condensation reaction between diethyl malonate and urea, facilitated by sodium ethoxide, proceeds to form the barbiturate ring system.
Caption: Synthesis of Barbituric Acid.
Quantitative Data for Barbiturate Synthesis
| Product | Malonate Derivative | Amide/Thioamide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Barbituric Acid | Diethyl malonate | Urea | Sodium Ethoxide | Ethanol (B145695) | 7 | 110 | 72-78 | [1][2][3] |
| 5,5-Disubstituted Barbituric Acids | Dialkyl malonates | Urea | Sodium Ethoxide | Ethanol | 7+ | Reflux | Varies | [4] |
| Arylazo-thiobarbituric Acids | Diethyl malonate | Thiourea | Sodium Ethoxide | Ethanol | - | - | Varies | [5] |
Experimental Protocol: Synthesis of Barbituric Acid[1][2][3]
Materials:
-
Sodium metal (11.5 g, 0.5 mol)
-
Absolute Ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea (30 g, 0.5 mol), dried
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, carefully add 11.5 g of finely cut sodium metal to 250 mL of absolute ethanol in portions. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Reaction Setup: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution.
-
In a separate beaker, dissolve 30 g of dry urea in 250 mL of absolute ethanol, warming gently to 70 °C.
-
Condensation: Add the warm urea solution to the flask containing the diethyl malonate and sodium ethoxide. Shake the mixture well.
-
Reflux: Heat the reaction mixture to 110 °C using an oil bath and maintain a gentle reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Work-up: After the reflux period, add 500 mL of hot water (50 °C) to the reaction mixture to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Crystallization: Cool the clear solution in an ice bath overnight to allow for the crystallization of barbituric acid.
-
Isolation and Purification: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with 50 mL of cold water.
-
Drying: Dry the product in an oven at 100-110 °C for 4 hours. The expected yield is 46-50 g (72-78%).
Synthesis of Coumarins
Coumarins are a large class of benzopyrone-containing heterocyclic compounds with significant applications in pharmaceuticals, fragrances, and agrochemicals. The Knoevenagel condensation of a salicylaldehyde (B1680747) with a malonic ester in the presence of a weak base is a common and efficient method for the synthesis of coumarin-3-carboxylic acid esters.
General Reaction Scheme: Knoevenagel Condensation for Coumarin (B35378) Synthesis
The reaction proceeds via the formation of a benzylidene malonate intermediate, which then undergoes intramolecular cyclization (lactonization) to form the coumarin ring.
Caption: Knoevenagel Condensation for Coumarin Synthesis.
Quantitative Data for Coumarin Synthesis
| Product | Aldehyde | Malonate Derivative | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ethyl coumarin-3-carboxylate | Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | 7 h (reflux) vs 40 min (ultrasound) | Reflux/RT | High | [6][7] |
| Coumarin-3-carboxylic acids | Substituted Salicylaldehydes | Meldrum's acid | NaN3 or K2CO3 | Water | - | RT | 73-99 | [6] |
| 3-Substituted coumarins | Substituted Salicylaldehydes | 1,3-Dicarbonyl compounds | nano MgFe2O4 | Solvent-free | - | 45 | 63-73 | [6] |
| 4-Hydroxycoumarin | Phenol | Malonic acid | ZnCl2/POCl3 | - | - | - | 64 | [8] |
Experimental Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate[7]
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Diethyl malonate
-
Piperidine
-
Anhydrous Potassium Carbonate
-
Ethanol
-
Ammonia solution (33%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzaldehyde and an equimolar amount of diethyl malonate in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Reflux the mixture for several hours or use ultrasound irradiation for a shorter reaction time (e.g., 40 minutes). Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from ethanol to yield ethyl coumarin-3-carboxylate.
Synthesis of Quinolines
Quinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. The Combes quinoline (B57606) synthesis is a classic method that involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. While not directly using this compound, derivatives of malonic acid like β-ketoesters (e.g., ethyl acetoacetate (B1235776), which can be prepared from malonates) are key starting materials.
General Reaction Scheme: Combes Quinoline Synthesis
The reaction involves the formation of an enamine intermediate from the aniline and the β-diketone, followed by acid-catalyzed cyclization and dehydration to form the quinoline ring.
Caption: Combes Synthesis of Quinolines.
Quantitative Data for Quinoline Synthesis (Combes Method)
| Product | Aniline Derivative | β-Diketone/β-Ketoester | Acid Catalyst | Yield (%) | Reference |
| 2,4-Dimethylquinoline | Aniline | Acetylacetone (B45752) | H₂SO₄ | Good | [9][10] |
| Substituted Quinolines | Various Anilines | Various β-Diketones | H₂SO₄, PPA | Varies | [11] |
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline (Illustrative Combes Synthesis)[9]
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Reaction Setup: Carefully add concentrated sulfuric acid to a mixture of aniline and acetylacetone in a reaction vessel suitable for heating. The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to promote cyclization and dehydration. The exact temperature and time will depend on the specific substrates.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude quinoline product.
-
Isolation and Purification: Collect the crude product by filtration or extraction with an organic solvent. The product can be further purified by recrystallization or distillation.
Synthesis of Pyridines
Pyridines are fundamental six-membered nitrogen-containing aromatic heterocycles found in numerous bioactive compounds. The Guareschi-Thorpe and Hantzsch syntheses are two classical methods that can utilize malonate-derived synthons.
General Reaction Scheme: Guareschi-Thorpe Pyridine (B92270) Synthesis
This synthesis involves the condensation of a β-ketoester (like ethyl acetoacetate) with cyanoacetamide in the presence of a base, leading to a substituted 2-pyridone.
Caption: Guareschi-Thorpe Pyridine Synthesis.
Quantitative Data for Pyridine Synthesis
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |
| Guareschi-Thorpe | Ethyl acetoacetate, Ethyl cyanoacetate (B8463686), Ammonium carbonate | (NH₄)₂CO₃ | Water/Ethanol | 96 | [12] |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles (ultrasound) | 96 | [13] |
| Hantzsch ([¹³N]Nifedipine) | 2-Nitrobenzaldehyde, Methyl acetoacetate, [¹³N]Ammonia | NaOH | Ethanol | 80 (Radiochemical) | [14] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine[12]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water/Ethanol (1:1 mixture, 2 mL)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate, ethyl cyanoacetate, and ammonium carbonate in the water/ethanol solvent mixture.
-
Heating: Heat the reaction mixture at 80 °C. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. This method often provides high yields without the need for column chromatography.
These protocols highlight the utility of this compound and its derivatives as versatile building blocks in the synthesis of a wide range of heterocyclic compounds. The choice of specific reagents and reaction conditions allows for the targeted synthesis of diverse molecular architectures, which is of great importance in the fields of medicinal chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciepub.com [sciepub.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of α,β-Unsaturated Carboxylic Acids with Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of organic chemistry, providing key intermediates for the production of pharmaceuticals, fine chemicals, and polymers. A prominent and efficient method for this transformation is the Knoevenagel condensation, particularly the Doebner modification, which utilizes malonic acid as the active methylene (B1212753) compound in the presence of a basic catalyst. This reaction offers a versatile route to a wide array of cinnamic acid derivatives and other unsaturated carboxylic acids from various aldehydes.
The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid, typically in the presence of a weak base like pyridine (B92270), which often serves as both the solvent and catalyst. A co-catalyst, such as piperidine (B6355638) or β-alanine, is frequently added to enhance the reaction rate. The reaction proceeds through a condensation step to form a dicarboxylic acid intermediate, which then undergoes in-situ decarboxylation to yield the final α,β-unsaturated carboxylic acid.[1][2][3]
These application notes provide detailed protocols for the synthesis of α,β-unsaturated carboxylic acids using malonic acid, including both conventional heating and microwave-assisted methods.
Reaction Mechanism: The Knoevenagel-Doebner Condensation
The reaction mechanism involves three key steps:
-
Enolate Formation: A basic catalyst, typically a secondary amine like piperidine, deprotonates the α-carbon of malonic acid, forming a highly nucleophilic enolate ion.
-
Nucleophilic Addition: The enolate ion attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-hydroxy dicarboxylic acid intermediate.
-
Dehydration and Decarboxylation: This intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of a base like pyridine promotes decarboxylation, where a molecule of carbon dioxide is eliminated to furnish the final α,β-unsaturated carboxylic acid.
Experimental Protocols
Protocol 1: General Synthesis of Cinnamic Acid Derivatives via Conventional Heating
This protocol is a classic example of the Doebner modification of the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, vanillin, syringaldehyde)
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (co-catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (B145695) (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq).
-
Add malonic acid (1.5 - 3.0 eq) to the flask.
-
Add pyridine as the solvent.
-
Add a catalytic amount of piperidine (0.1 - 0.4 eq).[4]
-
Heat the reaction mixture to reflux (typically 80-115°C) with constant stirring for 2-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure α,β-unsaturated carboxylic acid.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis of Phenolic Acids
This protocol offers a rapid and efficient alternative to conventional heating, particularly for the synthesis of naturally occurring phenolic acids.[1][7][8]
Materials:
-
Phenolic aldehyde (e.g., 4-hydroxybenzaldehyde, vanillin, syringaldehyde) (8 mmol)
-
Malonic acid (24 mmol, 2.5 g)
-
Dimethylformamide (DMF) (5 mL)
-
Piperidine (4 mmol, 400 µL)
-
Microwave reactor
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel, dissolve the phenolic aldehyde (8 mmol) and malonic acid (24 mmol) in DMF (5 mL).[1]
-
Add piperidine (4 mmol) to the reaction mixture.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 50 Watts until the temperature reaches 90°C, and then hold at this temperature for 30 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 1M hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the yields of various α,β-unsaturated carboxylic acids synthesized using the Knoevenagel-Doebner condensation with different aromatic aldehydes.
| Aldehyde | Product | Catalyst System | Method | Yield (%) | Reference |
| Benzaldehyde | Cinnamic acid | Pyridine/Piperidine | Conventional | 85.3 | [9] |
| 4-Hydroxybenzaldehyde | p-Coumaric acid | DMF/Piperidine | Microwave | 92 | [1] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Ferulic acid | DMF/Piperidine | Microwave | 85 | [1] |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Sinapinic acid | DMF/Piperidine | Microwave | 88 | [1] |
| 3,4-Dihydroxybenzaldehyde | Caffeic acid | DMF/Piperidine | Microwave | 86 | [1] |
| 4-Butylbenzaldehyde | 4-Butylcinnamic acid | Pyridine/Piperidine | Conventional | 69.3 | [9] |
| 4-tert-Butylbenzaldehyde | 4-tert-Butylcinnamic acid | Pyridine/Piperidine | Conventional | 77.7 | [9] |
| 4-Butoxybenzaldehyde | 4-Butoxycinnamic acid | Pyridine/Piperidine | Conventional | 64.5 | [9] |
| Veratraldehyde (3,4-dimethoxybenzaldehyde) | 3,4-Dimethoxycinnamic acid | Ethanol/Piperidine | Conventional | 88 | [5] |
| 3-Nitrobenzaldehyde | 3-Nitrocinnamic acid | Pyridine | Conventional | - | [10] |
Mandatory Visualization
References
- 1. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.fhsu.edu [scholars.fhsu.edu]
Application Notes: The Utility of Sodium Malonate and Its Esters in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium malonate and its corresponding esters, particularly diethyl malonate (DEM) and dimethyl malonate (DMM), are cornerstone reagents in organic synthesis, prized for their versatility in forming carbon-carbon bonds. The reactivity of the central methylene (B1212753) group (the α-carbon), which is activated by two flanking ester functionalities, makes these compounds ideal nucleophiles for a variety of transformations. This reactivity is harnessed extensively in the pharmaceutical industry to construct the core scaffolds of numerous Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of malonic esters in the synthesis of critical pharmaceutical intermediates, focusing on the Malonic Ester Synthesis, Knoevenagel Condensation, and Michael Addition reactions.
Malonic Ester Synthesis
The malonic ester synthesis is a highly adaptable and robust method for preparing substituted carboxylic acids from alkyl halides.[1][2] The process leverages the acidity of the α-hydrogens of a malonic ester (pKa ≈ 13), allowing for straightforward deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This nucleophilic enolate then readily undergoes an SN2 reaction with an alkyl halide to form a substituted malonic ester.[1][3] Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted carboxylic acid.[2][4]
Application: Synthesis of Barbiturates
Barbiturates, a class of central nervous system depressants, are classic examples of pharmaceuticals synthesized using malonic esters.[5][6] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335).[5] The desired substituents at the C-5 position of the barbiturate (B1230296) ring are introduced by alkylating diethyl malonate prior to the cyclization step.[5][6]
Experimental Protocol: Synthesis of Phenobarbital (B1680315)
This protocol describes the synthesis of Phenobarbital, an anticonvulsant drug, via the alkylation of diethyl malonate followed by condensation with urea.[5]
1. Alkylation of Diethyl Malonate:
-
Step 1 (Ethoxide Formation): In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere to prepare sodium ethoxide (NaOEt).
-
Step 2 (First Alkylation): To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After enolate formation, add ethyl halide (e.g., ethyl bromide) slowly and reflux the mixture until the reaction is complete (monitored by TLC).
-
Step 3 (Second Alkylation): Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the slow addition of a phenyl-substituted alkyl halide (e.g., benzyl (B1604629) bromide). Reflux the mixture to yield diethyl ethyl-phenylmalonate.
2. Condensation with Urea:
-
Step 4 (Cyclization): To the cooled solution containing the disubstituted malonate, add a solution of dry urea dissolved in hot absolute ethanol. Add an additional equivalent of sodium ethoxide to facilitate the condensation.
-
Step 5 (Reflux): Heat the mixture to reflux for several hours (typically 7-10 hours). A white solid, the sodium salt of phenobarbital, will precipitate.[5]
3. Work-up and Purification:
-
Step 6 (Dissolution): After the reaction is complete, cool the mixture and add water to dissolve the sodium salt.[5]
-
Step 7 (Precipitation): Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will protonate the salt, causing the neutral phenobarbital to precipitate out of the solution.[5]
-
Step 8 (Purification): Collect the crude phenobarbital by filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as ethanol/water to obtain the final product.[5]
| Parameter | Value / Condition | Reference |
| Starting Materials | Diethyl malonate, Urea, Sodium, Ethanol, Alkyl Halides | [5][7] |
| Base | Sodium Ethoxide (NaOEt) | [5] |
| Reaction Temperature | Reflux (approx. 110°C for condensation) | [5][7] |
| Reaction Time | ~7 hours for condensation | [5][7] |
| Purification Method | Recrystallization from ethanol | [5] |
| Typical Yield | >80% (for similar barbiturate syntheses) | [5] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[8][9] The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine) and results in the formation of an α,β-unsaturated dicarbonyl compound.[8][9] These products are valuable intermediates for synthesizing drugs like Lumefantrine and Entacapone.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Application Notes: Sodium Malonate as a Complexing Agent for Beryllium and Copper Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malonate, the disodium (B8443419) salt of malonic acid, serves as an effective complexing agent for the determination of various metal ions. Its ability to form stable chelate complexes with beryllium (Be²⁺) and copper (Cu²⁺) ions makes it a valuable reagent in analytical chemistry. The formation of these complexes can be harnessed for the quantitative analysis of these metals through techniques such as spectrophotometry and potentiometric titration. This document provides detailed application notes and protocols for the use of this compound in the determination of beryllium and copper.
Principle of Complexation
Malonate ions (CH₂(COO)₂²⁻) are bidentate ligands that coordinate with metal ions through the two carboxylate groups, forming stable five-membered chelate rings. The equilibrium for the complexation reaction can be generally represented as:
Mⁿ⁺ + x(CH₂(COO)₂²⁻) ⇌ [M(CH₂(COO)₂)ₓ]ⁿ⁻²ˣ
The stability of the resulting complex is dependent on factors such as pH, temperature, and the concentration of the reactants. By controlling these parameters, this compound can be used for the selective determination of beryllium and copper.
Quantitative Data Summary
The stability of the metal-malonate complexes is a critical parameter for developing analytical methods. The following tables summarize the key quantitative data for beryllium-malonate and copper-malonate complexes.
Table 1: Stability Constants of Beryllium-Malonate Complexes [1]
| Complex Species | Log β₁ | Log β₂ |
| Be(mal) | 4.90 | - |
| Be(mal)₂²⁻ | - | 7.95 |
Note: β₁ = [Be(mal)] / ([Be²⁺][mal²⁻]); β₂ = [Be(mal)₂²⁻] / ([Be²⁺][mal²⁻]²). Determined by potentiometric titration.
Table 2: Stability Constants of Copper(II)-Malonate Complexes
| Complex Species | Log K₁ | Log K₂ |
| Cu(mal) | 5.77 | 3.25 |
Note: K₁ = [Cu(mal)] / ([Cu²⁺][mal²⁻]); K₂ = [Cu(mal)₂²⁻] / ([Cu(mal)][mal²⁻]).
Signaling Pathway of Complexation
The following diagram illustrates the chemical complexation reaction between the metal ions (beryllium or copper) and the malonate ion.
Caption: Metal-Malonate Complex Formation.
Experimental Protocols
Spectrophotometric Determination of Beryllium
This protocol describes a method for the determination of beryllium using this compound as a complexing agent and a suitable chromogenic indicator that is displaced by the formation of the more stable beryllium-malonate complex.
1. Reagents and Materials:
-
Standard Beryllium Stock Solution (1000 ppm)
-
This compound Solution (0.1 M)
-
Chromogenic Indicator Solution (e.g., Chrome Azurol S)
-
Buffer Solution (pH to be optimized, typically acetate (B1210297) buffer for acidic to neutral pH)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Experimental Workflow:
Caption: Spectrophotometric Determination Workflow.
3. Detailed Procedure:
-
Preparation of Standard Solutions: Prepare a series of beryllium standard solutions (e.g., 0.1, 0.5, 1, 2, 5 ppm) by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of beryllium.
-
Color Development:
-
To a set of volumetric flasks, add aliquots of the standard solutions and the sample solution.
-
Add a fixed amount of the chromogenic indicator solution to each flask.
-
Add the buffer solution to adjust the pH to the optimal range for complexation.
-
Add a fixed excess of the this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the displaced indicator or the newly formed complex against a reagent blank.
-
-
Calibration and Calculation:
-
Plot a calibration curve of absorbance versus beryllium concentration for the standard solutions.
-
Determine the concentration of beryllium in the sample solution from the calibration curve.
-
Potentiometric Titration for Copper Determination
This protocol outlines the determination of copper(II) ions by potentiometric titration with a standard solution of this compound.
1. Reagents and Materials:
-
Standard Copper(II) Solution (e.g., from CuSO₄·5H₂O)
-
Standard this compound Titrant (e.g., 0.05 M)
-
pH meter with a copper ion-selective electrode (Cu-ISE) and a reference electrode
-
Burette, magnetic stirrer, and beakers
2. Logical Relationship of Titration:
Caption: Potentiometric Titration Logic.
3. Detailed Procedure:
-
Standardization of this compound: If not prepared from a primary standard, standardize the this compound solution against a known concentration of a standard copper(II) solution.
-
Sample Preparation: Pipette a known volume of the copper(II) sample solution into a beaker and dilute with deionized water.
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and immerse the Cu-ISE and reference electrode.
-
Fill the burette with the standardized this compound titrant.
-
-
Titration:
-
Record the initial potential.
-
Add the this compound titrant in small increments, recording the potential after each addition.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
-
-
Data Analysis:
-
Plot the potential (mV) versus the volume of titrant added (mL).
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).
-
Calculate the concentration of copper(II) in the sample using the following equation:
C_Cu = (C_malonate × V_malonate) / V_Cu
Where:
-
C_Cu = Concentration of Copper(II) in the sample
-
C_malonate = Concentration of the this compound titrant
-
V_malonate = Volume of this compound titrant at the equivalence point
-
V_Cu = Initial volume of the copper(II) sample
-
Conclusion
This compound is a versatile and effective complexing agent for the determination of beryllium and copper. The provided protocols for spectrophotometric and potentiometric methods offer reliable and accurate means for the quantification of these metal ions. Researchers and scientists can adapt these methodologies to suit their specific sample matrices and analytical requirements. Proper optimization of experimental parameters such as pH and reagent concentrations is crucial for achieving the best results.
References
Application Notes and Protocols: Employing Sodium Malonate to Alter the Morphology of Precipitated Immunoglobulins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphology of precipitated immunoglobulins plays a critical role in downstream processing efficiency, particularly in filtration and purification steps. Controlling precipitate characteristics such as particle size, density, and stability can lead to significant improvements in process robustness and product recovery. This document provides detailed application notes and protocols on the use of sodium malonate as an additive to modulate the morphology of immunoglobulins precipitated with a combination of zinc chloride (ZnCl₂) and polyethylene (B3416737) glycol (PEG).
This compound, a salt known to enhance protein crystallizability, has been shown to significantly alter the morphology of immunoglobulin precipitates, leading to a higher packing density and improved filterability.[1][2][3] Its mechanism of action is attributed to its properties as a kosmotrope and its high charge density, which helps in stabilizing the protein structure.[3] The addition of this compound not only improves the physical characteristics of the precipitate but also enhances the selectivity of the precipitation process by reducing the co-precipitation of contaminants like DNA.[1][2][3]
These notes are intended to guide researchers in implementing this technique to optimize their immunoglobulin precipitation processes.
Data Presentation
The addition of this compound to the ZnCl₂-PEG precipitation system results in measurable changes to the thermodynamic stability and composition of the immunoglobulin precipitate. The following tables summarize key quantitative data from studies on this topic.
Table 1: Effect of this compound on the Thermal Stability of Precipitated IgG
| Condition | Melting Temperature (Tm1) (°C) | Melting Temperature (Tm2) (°C) |
| Soluble IgG | 63.2 ± 0.1 | 80.1 ± 0.2 |
| Precipitated IgG (ZnCl₂ + PEG) | 68.5 ± 0.2 | 82.3 ± 0.1 |
| Precipitated IgG (ZnCl₂ + PEG + 20 mM this compound) | 72.1 ± 0.1 | 84.5 ± 0.1 |
Data represents the mean ± standard deviation from triplicate experiments.
Table 2: Thermodynamic Parameters of ZnCl₂ Interaction with IgG in the Presence of Different Salts
| Salt Condition | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
| No Salt | -2.5 ± 0.3 | 15.2 |
| 20 mM this compound | -4.2 ± 0.4 | 9.8 |
Table 3: Effect of this compound on DNA Co-precipitation
| Condition | DNA Content in Precipitate (relative to feed) |
| Precipitated IgG (ZnCl₂ + PEG) | ~95% |
| Precipitated IgG (ZnCl₂ + PEG + 20 mM this compound) | 55% |
Experimental Protocols
The following are detailed protocols for the precipitation of immunoglobulins using a ZnCl₂-PEG system with and without the addition of this compound, as well as methods for characterizing the resulting precipitate.
Protocol for Immunoglobulin Precipitation
This protocol describes the batch precipitation of human serum Immunoglobulin G (hIgG).
Materials:
-
Lyophilized human serum IgG powder
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Zinc chloride (ZnCl₂) stock solution (1 M)
-
Polyethylene glycol (PEG), MW 6000, stock solution (50% w/v)
-
This compound dibasic stock solution (1 M)
-
Purified water
Procedure:
-
Prepare IgG Solution: Dissolve lyophilized hIgG in 50 mM MES buffer (pH 6.0) to a final concentration of 10 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Precipitation Setup: In a conical tube, add the prepared IgG solution.
-
Addition of this compound (for test samples): Add this compound stock solution to the IgG solution to a final concentration of 20 mM. Mix gently by inverting the tube.
-
Initiate Precipitation:
-
Add ZnCl₂ stock solution to a final concentration of 10 mM while gently stirring.
-
Immediately after, add PEG stock solution to a final concentration of 10% (w/v) while continuing to stir.
-
-
Incubation: Incubate the mixture at room temperature for 1 hour with gentle agitation to allow for complete precipitation.
-
Harvesting the Precipitate: Centrifuge the suspension at 3,000 x g for 15 minutes. Carefully decant the supernatant.
-
Washing the Precipitate (Optional): Resuspend the pellet in a wash buffer (e.g., 50 mM MES, pH 6.0) and repeat the centrifugation step.
-
Storage: The final precipitate pellet can be stored at 2-8°C for further analysis.
Protocol for Characterization of Precipitate Morphology
3.2.1. Scanning Electron Microscopy (SEM)
Procedure:
-
Sample Preparation: Carefully place a small amount of the washed precipitate onto an SEM stub with carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of gold or palladium to make it conductive.
-
Imaging: Image the precipitate under a scanning electron microscope at various magnifications to observe the morphology and particle size.
3.2.2. Dynamic Light Scattering (DLS) for Particle Size Analysis
Procedure:
-
Sample Preparation: Gently resuspend a small amount of the precipitate in the supernatant or a suitable buffer to form a dilute suspension.
-
Measurement: Analyze the particle size distribution of the suspension using a DLS instrument. Ensure the concentration is appropriate to avoid multiple scattering effects.
Protocol for Thermal Stability Analysis
3.3.1. Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the precipitate pellet into a DSC pan. Seal the pan.
-
DSC Analysis:
-
Place the sample pan and a reference pan (empty) into the DSC instrument.
-
Heat the samples from 25°C to 100°C at a heating rate of 1°C/min.
-
Record the heat flow as a function of temperature to determine the melting temperatures (Tm).
-
Protocol for Binding Energetics Analysis
3.4.1. Isothermal Titration Calorimetry (ITC)
Procedure:
-
Sample Preparation:
-
Prepare a solution of IgG (e.g., 0.1 mM) in 50 mM MES buffer (pH 6.0) with or without 20 mM this compound. This will be in the sample cell.
-
Prepare a solution of ZnCl₂ (e.g., 2 mM) in the same buffer. This will be in the injection syringe.
-
-
ITC Measurement:
-
Perform a series of injections of the ZnCl₂ solution into the IgG solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
Analyze the data to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
- 1. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield in malonic ester synthesis with sodium malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the malonic ester synthesis, specifically when using sodium malonate or its in-situ generated equivalent, the sodium enolate of a malonic ester. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and navigate potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My malonic ester synthesis is resulting in a low yield. What are the most common causes?
Low yields in malonic ester synthesis can stem from several factors, ranging from reagent quality to reaction conditions. The most common issues include:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the diethyl malonate.[1][2]
-
Moisture Contamination: Sodium alkoxides and other strong bases are highly sensitive to moisture. Water in the solvent or on the glassware will consume the base, preventing enolate formation.[1][2]
-
Reagent Impurity: Impurities in the malonic ester or the alkylating agent can lead to unwanted side reactions and lower the yield.[1] It is recommended to distill technical grade malonic esters under reduced pressure before use.[1]
-
Side Reactions: The most prevalent side reaction is dialkylation, where two alkyl groups are added to the malonic ester instead of one.[3][4] Elimination reactions can also occur, especially with secondary or tertiary alkyl halides.[4]
-
Inappropriate Reaction Temperature: The temperature must be carefully controlled. Enolate formation is often done at room temperature or below, while the alkylation step may require gentle heating.[1][2] Excessively high temperatures can promote side reactions.[4]
Q2: I'm observing a significant amount of dialkylated product. How can I favor mono-alkylation?
The formation of dialkylated products is a common challenge.[3][5] To selectively synthesize the mono-alkylated product, consider the following strategies:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the malonic ester relative to the base and the alkylating agent.[1][4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[4]
-
Control Reagent Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[4]
-
Ensure Complete Deprotonation: Use at least one full equivalent of a strong base to minimize the concentration of the neutral malonic ester, which can participate in proton exchange and complicate the reaction.[1]
Q3: What is the best base to use for this synthesis?
The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol (B145695) is the most common and cost-effective base for the alkylation of diethyl malonate.[6][7][8]
-
Matching Alkoxide: It is crucial to use a base that matches the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate). Using a different alkoxide, like sodium methoxide, can lead to transesterification, resulting in a mixture of products that complicates purification.[3][5]
-
Stronger Bases: While stronger bases like sodium hydride (NaH) can be used to drive the deprotonation to completion, they are often unnecessary and can promote more side reactions if not handled with care.[1][7]
Q4: My reaction is not proceeding to completion, and I have a lot of unreacted starting material. What should I check?
If the reaction is sluggish or incomplete, consider these points:
-
Base Activity: The base may have been deactivated by exposure to air and moisture.[2] Use a fresh batch of base or prepare it in situ (e.g., by dissolving sodium metal in anhydrous ethanol).[2]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[4] Primary alkyl halides are strongly preferred as secondary and tertiary halides are prone to E2 elimination, which competes with the desired SN2 substitution and leads to poor yields.[2][9]
-
Temperature: The reaction may require gentle heating (reflux) to proceed at a reasonable rate after the alkylating agent has been added.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and reaction time.[4]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low-yield issues in malonic ester synthesis.
Caption: Troubleshooting Decision Tree for Malonic Ester Synthesis.
Data Presentation
Table 1: Comparison of Bases for Diethyl Malonate Alkylation
| Base | pKa of Conjugate Acid | Common Solvent(s) | Typical Reaction Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[7] | Ethanol | 25 to reflux[7] | 79-83[7] | Inexpensive, easy to handle in solution.[7] | Equilibrium deprotonation; can cause transesterification if ester/alkoxide don't match.[3][7] |
| Sodium Hydride (NaH) | ~36 (H₂)[7] | THF, DMF | 0 to reflux[7] | 85-95 | Irreversible deprotonation drives reaction to completion. | Flammable solid, requires careful handling and anhydrous aprotic solvents.[1] |
Table 2: General Conditions to Control Mono- vs. Di-alkylation
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate.[2][4] | >2:1 (stepwise addition of base and alkylating agent).[2] |
| Alkylating Agent | 1.0 equivalent added slowly.[4] | 2.0 equivalents (can be the same or different).[8] |
| Temperature | Room temp for deprotonation, then gentle heating.[2] | Stepwise heating after each alkylation step.[2] |
Key Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-substituted product.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1.0 equivalent of sodium metal to absolute (anhydrous) ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.[2]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 1.1 equivalents of purified diethyl malonate dropwise to the solution. Stir for 30-60 minutes at room temperature to ensure complete formation of the sodium enolate.[4]
-
Alkylation: Add 1.0 equivalent of the primary alkyl halide dropwise to the enolate solution. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product three times with diethyl ether or ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the mono-alkylated product.[2]
Protocol 2: Sequential Di-alkylation of Diethyl Malonate
This protocol is for synthesizing a di-substituted product, potentially with two different alkyl groups.
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After confirming the completion of the first alkylation by TLC, cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[2]
-
Second Alkylation: Add 1.0 equivalent of the second alkylating agent (which can be the same as or different from the first) dropwise. Heat the mixture to reflux for an additional 2-4 hours, monitoring for completion.[2]
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the final di-alkylated product.
Malonic Ester Synthesis Pathway
The following diagram illustrates the key chemical transformations in the malonic ester synthesis.
Caption: Key Stages of the Malonic Ester Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. m.youtube.com [m.youtube.com]
troubleshooting side reactions in Knoevenagel condensations
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments.
Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
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Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638), pyridine (B92270), or ammonium (B1175870) salts are typically used. Using a strong base can lead to the self-condensation of the aldehyde or ketone.
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts, such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium bicarbonate, which can be effective and avoid the use of hazardous pyridine and piperidine.
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Solution:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to drive the reaction to completion. However, be aware that excessively high temperatures can lead to the formation of byproducts and decomposition of reactants or products.[1]
-
Solvent: The solvent polarity can influence reaction kinetics. Protic polar solvents like ethanol (B145695) often provide good results. In some cases, solvent-free conditions can lead to high yields and purity. Aprotic polar solvents may also be effective.[2][3]
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[3] Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves.[3]
-
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
Answer: The three most common side reactions in Knoevenagel condensations are Michael addition, self-condensation of the carbonyl compound, and decarboxylation.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with a second molecule of the active methylene compound.[4]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the aldehyde or ketone relative to the active methylene compound to reduce the concentration of the nucleophile available for the Michael addition.
-
Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and the catalyst. This keeps the instantaneous concentration of the nucleophile low.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition.
-
-
-
Self-Condensation of Aldehyde/Ketone: This is essentially an aldol (B89426) condensation and is more likely to occur with enolizable aldehydes or ketones, especially in the presence of a strong base.
-
Troubleshooting:
-
Use a Weaker Base: Substitute strong bases (e.g., NaOH, KOH) with weaker amine bases like piperidine, pyridine, or ammonium acetate (B1210297).
-
Optimize Base Concentration: Carefully control the amount of the basic catalyst. Even with a weak base, an excessive amount can sometimes promote side reactions.
-
Control Reactant Addition: Add the carbonyl compound slowly to the mixture of the active methylene compound and the catalyst to keep the concentration of the enolizable carbonyl compound low.
-
-
-
Decarboxylation: When using active methylene compounds containing a carboxylic acid group, such as malonic acid (a variant known as the Doebner modification), decarboxylation of the product can occur, sometimes leading to undesired byproducts.[5]
-
Troubleshooting:
-
Control Temperature: Higher temperatures can promote decarboxylation. Running the reaction at a lower temperature may minimize this side reaction.
-
Choice of Catalyst and Solvent: The Doebner modification often utilizes pyridine as both a solvent and a catalyst, which can also promote decarboxylation.[6] Exploring alternative catalysts and solvents may be necessary if decarboxylation is undesirable.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] The process is typically catalyzed by a weak base and involves three main steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[3]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[3]
-
Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[3]
Q2: How do I choose the right catalyst for my Knoevenagel reaction?
A2: The catalyst is crucial for activating the active methylene compound. Weak bases are frequently used.[1]
-
Secondary Amines: Piperidine and pyrrolidine (B122466) are common and effective catalysts.[7][8] Pyrrolidine has been shown to be a more efficient catalyst than piperidine in some cases.[8]
-
Ammonium Salts: Ammonium salts like ammonium acetate are also effective and are considered a greener option.[1]
-
Tertiary Amines: While they can catalyze the reaction, they may be less effective than primary or secondary amines as they cannot form an iminium ion intermediate.
-
Lewis Acids: In some cases, Lewis acids can be used as catalysts.
Q3: What is the role of the solvent in the Knoevenagel condensation?
A3: The choice of solvent significantly impacts reaction kinetics.[1]
-
Protic Solvents: Solvents like ethanol can be effective.[3]
-
Aprotic Polar Solvents: Solvents like DMF have also shown excellent results and can accelerate the reaction.[2][3]
-
Nonpolar Solvents: Solvents like toluene (B28343) can be used, particularly when azeotropic removal of water is desired.[2]
-
Solvent-Free Conditions: In some instances, running the reaction without a solvent can lead to improved yields and purity.[3]
Q4: How can I monitor the progress of my Knoevenagel condensation?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[4]
Q5: How can I purify the product of my Knoevenagel condensation?
A5: Purification strategies depend on the properties of your product.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is a common method for purification.
-
Column Chromatography: For liquid products or to separate a mixture of solid products, column chromatography on silica (B1680970) gel is a standard technique.
-
Acid-Base Extraction: If your product has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.
Data Presentation
Table 1: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate at Room Temperature
| Entry | Solvent | Time | Conversion (%) | Selectivity (%) |
| 1 | Toluene | 2 h | 61 | 100 |
| 2 | Acetonitrile (B52724) | 15 min | 99 | 100 |
| 3 | Methanol | 2 h | 30 | 70 |
| 4 | DMF | 15 min | 99 | 100 |
| 5 | THF | 15 min | 81 | 100 |
| 6 | Diethyl ether | 4 h | 99 | 100 |
Data adapted from a study on Knoevenagel condensation catalyzed by hydrotalcites.[2] The results show that polar aprotic solvents like acetonitrile and DMF lead to very fast and selective reactions.
Table 2: Effect of Temperature on the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Ethyl Cyanoacetate
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 10 | 56 |
| 2 | 40 | 10 | 95 |
| 3 | 60 | 10 | 92 |
| 4 | 80 | 10 | 85 |
Data from a study on Knoevenagel condensation in water.[9] The yield increases significantly from 25°C to 40°C, after which it slightly decreases at higher temperatures.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine as a Catalyst
This protocol describes a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound using piperidine as a catalyst.
Materials:
-
Aldehyde (1.0 eq)
-
Active methylene compound (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0 eq), and ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Minimizing Michael Addition Side Reaction
This protocol provides a method to minimize the formation of the Michael addition byproduct.
Materials:
-
Aldehyde (1.1 eq)
-
Active methylene compound (1.0 eq)
-
Weak base catalyst (e.g., piperidine, 0.05 eq)
-
Suitable solvent (e.g., Toluene)
-
Round-bottom flask
-
Addition funnel
-
Stirring plate and stir bar
-
Low-temperature bath (if necessary)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.1 eq) and the weak base catalyst (0.05 eq) in the chosen solvent.
-
If desired, cool the reaction mixture to a lower temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Dissolve the active methylene compound (1.0 eq) in a minimal amount of the same solvent and place it in an addition funnel.
-
Add the solution of the active methylene compound dropwise to the stirred solution of the aldehyde and catalyst over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, proceed with the appropriate workup and purification as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for a Knoevenagel condensation reaction.
Caption: Main reaction pathway and common side reactions in Knoevenagel condensation.
Caption: A troubleshooting decision tree for common issues in Knoevenagel condensations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH and Buffer Conditions with Sodium Malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium malonate for pH and buffer optimization in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a this compound buffer and what are its primary applications?
A this compound buffer is an aqueous solution prepared from malonic acid and its conjugate base, typically by titrating malonic acid with sodium hydroxide (B78521).[1] It is particularly valuable in various biochemical and pharmaceutical applications, most notably in protein crystallization.[2] Its high success rate in crystallizing macromolecules is a significant advantage over other salts.[1] Additionally, this compound finds use in studies involving enzyme kinetics, as a component in tangential flow filtration of precipitated immunoglobulins, and as a drug intermediate in pharmaceutical synthesis.[3][4]
Q2: What are the pKa values of malonic acid and the effective pH ranges for a this compound buffer?
Malonic acid is a dicarboxylic acid, meaning it can donate two protons, and therefore has two pKa values.[5] The first pKa (pKa1) is approximately 2.8, and the second pKa (pKa2) is around 5.7.[5][6][7][8] A buffer is most effective within a range of approximately ±1 pH unit from its pKa value. Therefore, this compound can be used to prepare buffers in two primary pH ranges:
-
pH 1.8 - 3.8: Centered around pKa1.
-
pH 4.7 - 6.7: Centered around pKa2.
Q3: How does the ionic strength of a this compound buffer affect experimental outcomes?
The ionic strength of a buffer can significantly influence biological systems, such as protein solubility and enzyme activity. This compound is an organic salt that can create solutions of relatively high charge density.[2] In applications like protein crystallization, the concentration of this compound, and thus the ionic strength, is a critical parameter to optimize.[2] It is important to consider that at neutral pH, the malonate ion carries two negative charges, contributing significantly to the ionic strength of the solution.[2]
Q4: Are there any known incompatibilities with this compound buffers?
Yes, this compound buffers may be incompatible with certain reagents. For instance, it is advisable to avoid using phosphate, borate, and carbonate buffers in conjunction with this compound in crystallization experiments, as they have a tendency to crystallize out of solution, especially in the presence of divalent cations.[2]
Troubleshooting Guide
Issue 1: I am observing precipitation in my this compound buffer.
-
Possible Cause 1: Concentration and Temperature. High concentrations of this compound may lead to precipitation, especially at lower temperatures.
-
Solution: Try preparing a more dilute buffer stock. If your experiment allows, consider performing it at a controlled room temperature. Ensure all components are fully dissolved before use.
-
-
Possible Cause 2: Incompatibility with other reagents. The addition of certain salts or organic solvents can reduce the solubility of this compound.
-
Solution: Review all components in your final solution for known incompatibilities. If possible, prepare the this compound buffer separately and add it to the final reaction mixture last.
-
Issue 2: The pH of my this compound buffer is unstable.
-
Possible Cause 1: Operating outside the effective buffer range. The buffer will have limited capacity to resist pH changes if the desired pH is outside of the optimal ranges (pH 1.8-3.8 and 4.7-6.7).
-
Solution: Ensure your target pH falls within one of the effective buffering ranges of malonic acid. If not, consider using a different buffering agent.
-
-
Possible Cause 2: Inaccurate initial pH adjustment. Improper calibration of the pH meter or inaccurate addition of acid/base can lead to an unstable buffer.
-
Solution: Calibrate your pH meter with fresh standards before preparing the buffer. Add the titrant (e.g., NaOH) slowly while monitoring the pH continuously. Allow the pH to stabilize before making final adjustments.
-
Issue 3: My protein of interest is precipitating when I add the this compound buffer.
-
Possible Cause: Salting out effect. The high ionic strength of the this compound buffer may be causing your protein to precipitate.
-
Solution: This is a common phenomenon and can sometimes be leveraged for protein purification. To avoid it, try lowering the concentration of the this compound buffer. You can also screen a range of buffer concentrations to find the optimal condition for your protein's solubility.
-
Data Presentation
Table 1: pKa Values and Effective Buffering Ranges for Malonic Acid
| pKa Value | Effective pH Range |
| pKa1 ≈ 2.8[5][6][7][9] | 1.8 - 3.8 |
| pKa2 ≈ 5.7[5][6][7][8] | 4.7 - 6.7 |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer, pH 5.0
This protocol describes the preparation of 100 mL of a 0.1 M this compound buffer at pH 5.0.
Materials:
-
Malonic acid (MW: 104.06 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Beaker
Procedure:
-
Weigh Malonic Acid: Weigh out 1.0406 g of malonic acid and transfer it to a beaker containing approximately 80 mL of deionized water.
-
Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the malonic acid is completely dissolved.
-
Adjust pH: While continuously stirring and monitoring with a calibrated pH meter, slowly add a concentrated solution of NaOH (e.g., 1 M) dropwise until the pH of the solution reaches 5.0.
-
Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 100 mL mark.
-
Sterilization (Optional): If required for your application, sterile-filter the buffer through a 0.22 µm filter.[4]
-
Storage: Store the buffer at 4°C. For long-term storage, consider freezing.[4]
Visualizations
References
- 1. bioscientifica.it [bioscientifica.it]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Malonic acid | 141-82-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
how to prevent sodium malonate from precipitating in solution
Technical Support Center: Sodium Malonate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in solution.
Troubleshooting Guide: Unwanted Precipitation of this compound
Unexpected precipitation of this compound can disrupt experiments and impact results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Initial Assessment:
-
Visual Inspection: Characterize the precipitate (e.g., fine powder, large crystals).
-
Record Parameters: Note the temperature, pH, and concentration of your this compound solution, as well as the presence of any other solutes.
Troubleshooting Workflow:
Technical Support Center: Purification of Products from Sodium Malonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using sodium malonate and its derivatives (e.g., diethyl malonate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a malonic ester synthesis reaction mixture?
A1: The most common impurities include:
-
Unreacted Diethyl Malonate: Due to incomplete reaction.
-
Dialkylated Product: A common side product where two alkyl groups are added to the alpha-carbon.[1][2] This is a major drawback as it can complicate separation and lower yields.[1]
-
Unreacted Alkyl Halide: Excess reagent or incomplete reaction.
-
Byproducts from Elimination Reactions: Particularly when using secondary alkyl halides, which can lead to E2 elimination instead of the desired SN2 substitution.[1]
-
Transesterification Products: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), a mixture of esters can form.[2]
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: To minimize dialkylation, you can use an excess of the malonic ester relative to the alkyl halide and the base.[1][3] This ensures that the enolate is more likely to react with the alkyl halide than the mono-alkylated product being deprotonated and reacting further.
Q3: My final carboxylic acid product is an oil and won't crystallize. How can I purify it?
A3: For oily products, vacuum distillation is a suitable purification method, especially for removing impurities with significantly different boiling points.[4] Alternatively, column chromatography is a versatile technique for separating compounds based on polarity and is effective for purifying oily products.[4]
Q4: I am seeing multiple spots on my TLC plate after the initial workup. What do they likely represent?
A4: The spots on your TLC plate could correspond to the desired mono-alkylated product, the dialkylated byproduct, unreacted diethyl malonate, and the unreacted alkyl halide. The relative positions of the spots will depend on their polarity. Generally, the dialkylated product is less polar than the mono-alkylated product, which is less polar than diethyl malonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem 1: Low yield of the desired product after extraction.
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the pH of the aqueous layer is correctly adjusted. For extracting the final carboxylic acid, the pH should be acidified to at least three units below the pKa of the acid to ensure it is in its neutral, organic-soluble form.[5] Perform multiple extractions (e.g., 3x with an appropriate organic solvent) to maximize recovery.[6][7] |
| Emulsion Formation | Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is Water-Soluble | If your product has high polarity, it may have significant solubility in the aqueous layer. Try extracting with a more polar solvent like ethyl acetate (B1210297). Continuous liquid-liquid extraction may be necessary in some cases. |
Problem 2: Difficulty in separating mono- and dialkylated products by column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If the spots are too close on the TLC, test a solvent system with lower overall polarity (e.g., increase the proportion of a non-polar solvent like hexanes in a hexane/ethyl acetate mixture).[6] A shallow gradient elution, where the polarity is increased very slowly, can also improve separation. |
| Column Overload | Overloading the column will lead to poor separation. As a general rule, the amount of silica (B1680970) gel should be 50-100 times the weight of the crude sample for flash chromatography.[8] |
| Co-elution of Products | If the polarities of the mono- and dialkylated products are very similar, consider derivatizing the mono-alkylated product to change its polarity before chromatography. However, this adds extra steps to the synthesis. |
Problem 3: Product degrades on the silica gel column.
| Possible Cause | Solution |
| Acidity of Silica Gel | Silica gel is slightly acidic and can cause degradation of sensitive compounds.[8] You can test your compound's stability by spotting it on a TLC plate and letting it sit for an hour before eluting.[8] If degradation occurs, consider using a less acidic stationary phase like alumina (B75360) or florisil.[8] Alternatively, you can use silica gel that has been treated with a base like triethylamine. |
Data Presentation: Comparison of Purification Techniques
The choice of purification technique depends on the properties of the target compound and the nature of the impurities. Below is a summary of common techniques with typical outcomes.
| Purification Technique | Product Type | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Carboxylic Acids | Moderate | Good to Excellent | Simple, fast, good for removing salts and water-soluble impurities.[5] | May not remove structurally similar impurities (e.g., dialkylated product). |
| Vacuum Distillation | Thermally stable liquids | High (>99%)[4] | Good | Excellent for separating compounds with different boiling points.[4] | Not suitable for thermally sensitive compounds or solids. |
| Column Chromatography | Most organic compounds | High to Very High | Good | Highly versatile, can separate compounds with very similar polarities.[4][8] | Can be time-consuming and requires significant solvent usage. Potential for product degradation on the stationary phase.[8] |
| Recrystallization | Solids | Very High | Moderate to Good | Can yield very pure crystalline products.[9] | Finding a suitable solvent can be challenging.[9] A portion of the product is always lost in the mother liquor. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Carboxylic Acid Product
-
Quenching: After the hydrolysis and decarboxylation step, cool the reaction mixture to room temperature.
-
Solvent Addition: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a strong acid (e.g., concentrated HCl) to the separatory funnel until the aqueous layer is acidic (pH < 2).[1] This protonates the carboxylate, making it soluble in the organic layer.
-
Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.[6]
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[6][7]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC to determine an appropriate eluent system. Aim for a system that gives the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel. Alternatively, for compounds with poor solubility in the eluent, use the "dry loading" technique by adsorbing the product onto a small amount of silica gel.[8]
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This often requires testing several solvents.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Large crystals should form. Cooling too quickly will result in the formation of small, impure crystals.[10]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[9]
Mandatory Visualizations
Caption: General workflow for synthesis and purification.
Caption: Experimental workflow for column chromatography.
Caption: Troubleshooting low yield in extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alkylation of Sodium Malonate
Welcome to the technical support center for the alkylation of sodium malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this fundamental synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the alkylation of this compound.
Issue 1: Low Yield of the Desired Mono-alkylated Product and Formation of a Dialkylated Byproduct
-
Symptoms:
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry | The enolate of the mono-alkylated product can react with a second equivalent of the alkyl halide.[3] To favor mono-alkylation, use a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the alkyl halide.[4][5] |
| Rapid Addition of Alkyl Halide | Adding the alkylating agent too quickly can lead to localized high concentrations, increasing the likelihood of dialkylation. Add the alkyl halide dropwise to the solution of the malonate enolate.[3] |
| Incomplete Initial Deprotonation | If the malonic ester is not fully converted to its enolate, the remaining starting material can be deprotonated later in the reaction, leading to a complex mixture. Ensure at least one full equivalent of a suitable base is used for complete initial deprotonation.[4] |
Issue 2: Presence of an Alkene Byproduct Derived from the Alkyl Halide
-
Symptoms:
-
Spectroscopic analysis (e.g., ¹H NMR) of the product mixture indicates the presence of vinyl protons.
-
GC-MS analysis shows a compound with a molecular weight corresponding to the elimination product of your alkyl halide.[5]
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| E2 Elimination of the Alkyl Halide | The malonate enolate is a strong base and can induce elimination, particularly with secondary and tertiary alkyl halides.[3][5] Primary or methyl halides are preferred for this reaction as they are less prone to elimination.[3][6] |
| High Reaction Temperature | Higher temperatures can favor the E2 elimination pathway over the desired SN2 substitution.[3] Maintain a controlled, and if necessary, lower reaction temperature to minimize elimination. |
| Sterically Hindered Base | While less common for malonate alkylation, very bulky bases can sometimes favor elimination. Sodium ethoxide is the standard and generally preferred base.[4][7] |
Issue 3: Incomplete Reaction or Low Conversion Rate
-
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted diethyl malonate.
-
The overall yield of alkylated products is low.[4]
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive or Insufficient Base | Sodium ethoxide and other alkoxide bases are sensitive to moisture.[4] Use a fresh, properly stored base and ensure anhydrous reaction conditions.[3][4] Verify that at least one equivalent of base is used.[4] |
| Impure Reagents or Solvents | Water in the solvent will quench the enolate.[4] Use anhydrous solvents. Impurities in the malonic ester or alkyl halide can also interfere with the reaction.[4] It is recommended to distill liquid reagents before use.[4] |
| Unreactive Alkyl Halide | The reactivity of alkyl halides follows the trend I > Br > Cl.[5] If using a less reactive halide, consider increasing the reaction time or temperature, or switching to a more reactive one. |
Issue 4: Formation of Transesterification Products
-
Symptoms:
-
NMR or GC-MS analysis of the product mixture shows the presence of mixed esters (e.g., ethyl methyl malonate when using diethyl malonate and sodium methoxide).
-
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mismatch Between Alkoxide Base and Ester | Using an alkoxide base that does not correspond to the alcohol portion of the malonic ester leads to transesterification.[3] Always match the base to the ester. For diethyl malonate, use sodium ethoxide in ethanol (B145695).[1][2][3] For dimethyl malonate, use sodium methoxide (B1231860) in methanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the alkylation of this compound, and how can I prevent it?
A1: The most common side reaction is dialkylation, where the mono-alkylated product reacts with another molecule of the alkyl halide.[1][2] To minimize this, you can use a slight excess of the malonic ester and add the alkyl halide slowly to the reaction mixture.[3][4]
Q2: Can I use secondary or tertiary alkyl halides for this reaction?
A2: It is not recommended. Secondary alkyl halides tend to give poor yields due to a competing E2 elimination reaction.[3][6] Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this SN2 reaction.[6][8]
Q3: Why is it important to use an alkoxide base that matches the ester (e.g., sodium ethoxide with diethyl malonate)?
A3: Using a matching alkoxide base prevents a side reaction called transesterification, where the alkoxide can act as a nucleophile and exchange with the ester's alkoxy group, leading to a mixture of ester products.[2][3][7]
Q4: My reaction is not working, and I suspect my reagents are wet. How critical are anhydrous conditions?
A4: Anhydrous conditions are critical.[4] The malonate enolate is a strong base and will be readily protonated by water, rendering it unreactive as a nucleophile.[4] Ensure your solvent is dry and that the reaction is protected from atmospheric moisture.
Q5: What is the purpose of the final hydrolysis and decarboxylation steps that often follow alkylation?
A5: Following the alkylation, the resulting substituted malonic ester is often hydrolyzed (typically with acid or base) to form a dicarboxylic acid. Upon heating, this substituted malonic acid readily loses carbon dioxide (decarboxylation) to yield the final substituted carboxylic acid product.[6][9]
Experimental Protocols
General Protocol for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), place dry absolute ethanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Carefully add clean sodium metal (1.0 equivalent) in small portions. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.[7][10]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.1 equivalents) dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[3][10]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][7]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[10]
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude alkylated diethyl malonate. The product can be further purified by distillation under reduced pressure.[10]
Visual Guides
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
stability of sodium malonate in aqueous and non-aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium malonate in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at room temperature?
A1: this compound is a white crystalline solid that is moderately soluble in water, forming a clear solution.[1] At room temperature, it is generally considered stable in aqueous solutions under ambient conditions.[1] For long-term storage of stock solutions, it is recommended to store them sealed and away from moisture at -20°C for up to one month or at -80°C for up to six months.[2]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions, particularly at elevated temperatures, is decarboxylation.[3][4] In this process, the malonate ion loses a carboxyl group to form carbon dioxide (CO2) and the acetate (B1210297) ion.[3][4]
Q3: What factors can influence the rate of decarboxylation of this compound in aqueous solutions?
A3: The rate of decarboxylation is significantly influenced by:
-
Temperature: Higher temperatures drastically increase the rate of decarboxylation.[3][4][5]
-
pH: The speciation of malonate (dianion, monoanion, or neutral acid) is pH-dependent, and each species has a different decarboxylation rate. The fully protonated malonic acid decarboxylates faster than the monoanion.[3][4][6]
-
Presence of Metal Ions: Certain metal ions can influence the rate of decarboxylation.[6]
Q4: Is this compound stable in non-aqueous solutions?
A4: There is limited specific data on the stability of this compound in a wide range of non-aqueous solvents. Its solubility can be limited in alcohols, esters, and benzene.[7] When considering non-aqueous systems, it is crucial to perform compatibility and stability studies with the specific solvent, especially if the final formulation needs to be anhydrous. Factors such as the solvent's polarity, protic or aprotic nature, and the presence of any acidic or basic impurities can affect stability. General stability guidelines recommend avoiding strong oxidizing agents.[8]
Q5: Can this compound be used in protein crystallization and formulation?
A5: Yes, this compound is used as a crystallization reagent for biological macromolecules.[9] It has been shown to be effective in crystallizing proteins and can also act as a cryoprotectant for frozen crystals.[9] In some cases, it has been observed to increase the thermal stability of precipitated proteins.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pH shift in aqueous this compound solution over time. | Degradation of this compound via decarboxylation, which consumes protons and can lead to a pH increase. | Store solutions at recommended low temperatures (-20°C or -80°C).[2] For experiments at elevated temperatures, use a robust buffering system. |
| Precipitate formation in a formulation containing this compound and other salts. | In the presence of certain ions like ammonium (B1175870) sulfate (B86663), this compound solutions can lead to the precipitation of other salts, such as sodium sulfate decahydrate.[13] | Perform solubility and compatibility studies of all components in the final formulation matrix. |
| Loss of potency or unexpected side products in a drug formulation containing this compound. | Potential reaction between this compound and the active pharmaceutical ingredient (API) or other excipients, possibly accelerated by temperature or light. | Conduct thorough forced degradation studies to identify potential incompatibilities. Analyze for the presence of acetate as a potential degradation product. |
| Inconsistent results in experiments using aged this compound solutions. | Degradation of the this compound stock solution. | Prepare fresh stock solutions regularly. For critical applications, re-qualify the concentration of older stock solutions before use. |
Quantitative Data on Stability
The stability of this compound in aqueous solutions is primarily dictated by its rate of decarboxylation, which is highly temperature-dependent.
Table 1: Arrhenius Parameters for the Decarboxylation of the Malonate Monoanion in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 120 ± 2 kJ/mol | 120-210 °C, 275 bar, in a 316 stainless steel flow reactor | [3][4] |
| Pre-exponential Factor (ln A, s⁻¹) | 29.4 ± 0.1 | 120-210 °C, 275 bar, in a 316 stainless steel flow reactor | [3][4] |
Note: The decarboxylation of the malonate monoanion is slower than that of malonic acid.[3][4]
Experimental Protocols
Protocol 1: Determination of this compound Decarboxylation Kinetics by IR Spectroscopy
This method is adapted from studies on the hydrothermal decarboxylation of malonic acid and monothis compound.[3][4]
Objective: To determine the rate of decarboxylation of this compound in an aqueous solution at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
High-pressure liquid chromatography (HPLC) system or a microflow reactor coupled with an IR spectrometer
-
Temperature-controlled reaction vessel or flow cell
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1.07 m) in deionized water.
-
Set up the microflow reactor and IR spectrometer system. The reactor should be capable of maintaining high pressure (e.g., 275 bar) and the desired temperature (e.g., 120-230 °C).
-
Pump the this compound solution through the heated flow reactor at a constant flow rate.
-
Record the IR spectra of the solution as it exits the reactor. The disappearance of the malonate peak and the appearance of the acetate peak can be monitored to determine the extent of the reaction.
-
Vary the residence time in the reactor by changing the flow rate to obtain kinetic data.
-
Calculate the rate constants from the concentration changes as a function of time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decarboxylation of the malonate ion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopy of hydrothermal reactions. 5. decarboxylation kinetics of malonic acid and monothis compound (1996) | P. G. Maiella and | 67 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Dithis compound - Wikipedia [en.wikipedia.org]
- 8. bio.vu.nl [bio.vu.nl]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilities and Glass Formation in Aqueous Solutions of the Sodium Salts of Malonic Acid With and Without Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Ketones with Sodium Malonate and its Derivatives
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing condensation reactions between ketones and malonates. Ketones are inherently less reactive than aldehydes in these reactions, often leading to low yields or reaction failure. This guide addresses these specific challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my ketone not reacting with diethyl malonate and a standard base like sodium ethoxide? Ketones are sterically more hindered and electronically less electrophilic than aldehydes, which significantly reduces their reactivity towards nucleophiles like malonate enolates.[1] Standard conditions that work for aldehydes may be insufficient for ketones, often requiring more forcing conditions, specialized catalysts, or more reactive malonate derivatives.
Q2: What is the role of the base in the Knoevenagel condensation? The primary role of the base is to deprotonate the active methylene (B1212753) compound (e.g., diethyl malonate) to form a resonance-stabilized enolate ion.[2][3] This enolate is the active nucleophile that attacks the ketone's carbonyl carbon. The choice of base is critical; it must be strong enough to generate a sufficient concentration of the enolate without promoting unwanted side reactions like the self-condensation of the ketone.[4]
Q3: Can I use malonic acid directly instead of a malonic ester? Yes, using malonic acid is possible and is known as the Doebner modification of the Knoevenagel condensation.[5] This variation is typically carried out in pyridine (B92270), which acts as both the solvent and a basic catalyst. A key feature of the Doebner modification is that the initial condensation product often undergoes decarboxylation (loss of CO₂) under the reaction conditions to yield an α,β-unsaturated carboxylic acid.[4]
Q4: How can I shift the reaction equilibrium to favor product formation? The condensation step is a reversible reaction that produces water as a byproduct.[1] Removing water as it forms can effectively drive the reaction forward according to Le Châtelier's principle. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction mixture.[1]
Q5: Are there more reactive alternatives to standard diethyl malonate? Yes, for particularly unreactive ketones, more electrophilic malonate derivatives can be used. These include malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates.[6] However, these reagents are often more expensive, less stable, and may require more stringent handling procedures.[6]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Insufficient Base Strength: The base is not strong enough to deprotonate the malonate ester effectively.[7] 2. Steric Hindrance: The ketone is highly sterically hindered. 3. Wet Reagents/Solvent: Water is inhibiting the formation of the enolate by reacting with the base.[7] 4. Low Reaction Temperature: The activation energy for the reaction with a ketone is not being overcome. | 1. Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide. For complete enolate formation, consider a very strong, non-nucleophilic base like lithium diisopropylamide (LDA).[8][9] 2. Increase reaction temperature and time. Consider using a more reactive malonate derivative or a Lewis acid catalyst (e.g., ZnCl₂) to activate the ketone.[6][10] 3. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.[7] 4. Increase the reaction temperature, potentially to the reflux temperature of the solvent. |
| Formation of Side Products | 1. Ketone Self-Condensation: A base that is too strong or high temperatures can promote an aldol-type self-condensation of the ketone.[4] 2. Michael Addition: The product, an α,β-unsaturated dicarbonyl, can react with another equivalent of malonate enolate in a conjugate addition. | 1. Use a weaker, catalytic base like piperidine (B6355638) or pyridine, especially if the ketone is prone to self-condensation.[4][11] 2. Use a stoichiometric amount of the malonate relative to the ketone. Adding the base slowly to the mixture of the ketone and malonate can help keep the instantaneous concentration of the enolate low. |
| Product Decomposes During Workup | 1. Harsh Acid/Base Conditions: The α,β-unsaturated product may be sensitive to strong acids or bases used during the workup. 2. Hydrolysis and Unwanted Decarboxylation: If using malonic esters, aqueous acidic workup at high temperatures can lead to hydrolysis and subsequent decarboxylation.[12] | 1. Use a milder workup procedure, such as quenching with a saturated ammonium (B1175870) chloride solution instead of strong acid. 2. If decarboxylation is not desired, perform the workup at a lower temperature and avoid prolonged heating with aqueous acid. |
| Difficulty with Product Isolation | 1. Product is an Oil: The final product may not crystallize easily. 2. Emulsion during Extraction: Emulsions can form during the aqueous workup, making phase separation difficult. | 1. Purify the product using column chromatography. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation of a Ketone with Diethyl Malonate
This protocol uses a Dean-Stark apparatus to drive the reaction by removing water.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: To the flask, add the ketone (1.0 eq.), diethyl malonate (1.2 eq.), and a suitable solvent such as toluene (B28343) or benzene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and a few drops of acetic acid.
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC analysis. The reaction may require several hours to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.
Protocol 2: Doebner Modification using Malonic Acid
This protocol is suitable for reactions where a subsequent decarboxylation is desired.
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ketone (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 - 0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux. The evolution of CO₂ gas should be observed. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture and pour it into a beaker containing ice and concentrated HCl. This will neutralize the pyridine and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [drugfuture.com]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Active Ingredient Solubility with Sodium Malonate Dibasic
Welcome to the technical support center for utilizing sodium malonate dibasic to enhance the solubility of active pharmaceutical ingredients (APIs). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound dibasic and how can it enhance the solubility of APIs?
This compound dibasic (also known as disodium (B8443419) malonate) is the sodium salt of malonic acid. It is a chemical compound that can be used in pharmaceutical formulations to improve the solubility and dissolution rate of poorly water-soluble active ingredients.[1] The primary mechanisms by which it may enhance solubility include:
-
Co-crystal and Salt Formation: While malonic acid is more commonly used to form co-crystals and salts with basic drugs, this compound dibasic can participate in creating a favorable environment for such interactions, potentially leading to the formation of more soluble solid forms of the API.[2][3][4]
-
Hydrotropy: this compound dibasic may act as a hydrotrope, a substance that increases the aqueous solubility of poorly soluble compounds without the need for chemical modification of the drug itself.[5][6]
-
pH Modification: As a salt of a weak acid, this compound dibasic can modulate the pH of the microenvironment surrounding the drug particles, which can be particularly effective for APIs whose solubility is pH-dependent.
Q2: For which types of APIs is this compound dibasic most effective?
This compound dibasic is most likely to be effective for APIs that are weak acids or bases, as they are more amenable to solubility enhancement through pH modification, salt formation, or co-crystallization. Specifically, it has been investigated in the context of improving the solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by low solubility.[2][7][8]
Q3: Are there any potential challenges or formulation issues to be aware of when using this compound dibasic?
Yes, researchers may encounter the following challenges:
-
Incomplete Co-crystal or Salt Formation: The intended solid-state form may not be achieved, leading to a physical mixture with no significant solubility improvement.
-
Polymorphism: The resulting co-crystal or salt may exist in different crystalline forms (polymorphs), each with its own solubility and stability profile.
-
Hygroscopicity: The new solid form may be more prone to water absorption, which can impact its physical and chemical stability.
-
Phase Separation: In the case of amorphous solid dispersions, the drug and this compound dibasic may separate into distinct phases over time, leading to recrystallization of the API and loss of the solubility advantage.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Issue 1: No significant increase in solubility is observed after co-processing with this compound dibasic.
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | The molar ratio of the API to this compound dibasic is critical for co-crystal and salt formation. Systematically screen a range of molar ratios to identify the optimal stoichiometry. |
| Inappropriate Solvent System | The choice of solvent can significantly impact the formation of the desired solid phase. Experiment with a variety of solvents with different polarities. Consider using solvent mixtures. |
| Unfavorable pH | For pH-dependent solubility, the pH of the dissolution medium may not be optimal. Measure and adjust the pH of the medium to a range where the API is expected to be more soluble. |
| Physical Mixture Instead of New Solid Form | Characterize the solid state of the product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline or amorphous phase. |
Issue 2: The formulated product exhibits poor physical stability (e.g., recrystallization, phase separation).
| Possible Cause | Troubleshooting Step |
| Hygroscopicity | Store the formulation under controlled humidity conditions. Consider incorporating a desiccant in the packaging. |
| Metastable Form | The initially formed amorphous or metastable crystalline form may be converting to a more stable, less soluble form. Conduct stability studies at accelerated conditions (e.g., elevated temperature and humidity) to assess the long-term stability of the formulation. |
| Insufficient Interaction | In solid dispersions, if the interaction between the API and this compound dibasic is weak, phase separation can occur. Consider adding a stabilizing polymer to the formulation. |
Experimental Protocols
Protocol 1: Preparation of a Gliclazide-Malonic Acid Co-crystal (as an illustrative example)
This protocol demonstrates a method for co-crystallization, a technique that can be adapted for use with this compound dibasic.
Materials:
-
Malonic Acid
Procedure: [3]
-
Dissolve 2 g of gliclazide and 0.64 g of malonic acid (1:1 molar ratio) in a mixture of 50 ml of acetone and 50 ml of methanol at 60°C.
-
Remove the solution from the heat source and allow it to cool to room temperature.
-
Allow the solution to stand for 24 hours to facilitate the precipitation of solids.
-
Collect the precipitated solids by filtration.
-
Dry the collected solids at room temperature for 24 hours.
Characterization:
-
Confirm the formation of a new crystalline phase using PXRD and DSC.
-
Analyze the molecular interactions using FTIR spectroscopy.
Protocol 2: Phase Solubility Study
This study helps to determine the effect of this compound dibasic on the aqueous solubility of an API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound dibasic
-
Purified water or buffer of desired pH
-
Screw-capped vials
-
Rotary shaker
-
0.45 µm membrane filters
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound dibasic.
-
Add an excess amount of the API to each solution in separate screw-capped vials.
-
Shake the vials on a rotary shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.
-
After reaching equilibrium, filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the API as a function of the this compound dibasic concentration to generate a phase solubility diagram.
Quantitative Data
Table 1: Solubility Enhancement of Glibenclamide with Malonic Acid [2]
| Compound | Solubility Enhancement (Fold Increase) |
| Glibenclamide-Malonic Acid Co-crystal | 2 |
Table 2: Pharmacokinetic Parameters of Glibenclamide and its Malonic Acid Co-crystal in Rats [2]
| Parameter | Glibenclamide (Pure Drug) | Glibenclamide-Malonic Acid Co-crystal | Fold Increase |
| Cmax (Maximum Plasma Concentration) | - | - | 1.36 |
| AUC0–24 (Area Under the Curve) | - | - | 1.45 |
Note: Specific values for Cmax and AUC were not provided in the abstract.
Visualizations
Experimental Workflow for Co-crystal Preparation and Evaluation
References
- 1. EP2878311A1 - Solubility Enhancement for Hydrophobic Drugs - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. Comparative In Vitro Study of Six Carbamazepine Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Critical Flux with Sodium Malonate in Tangential Flow Filtration
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing sodium malonate to increase critical flux during tangential flow filtration (TFF) of precipitated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of adding this compound during the TFF of precipitated proteins?
A1: The addition of this compound can significantly increase the critical filtrate flux during tangential flow filtration.[1][2][3] This allows for longer, more efficient filtration runs with minimal membrane fouling.[1][3]
Q2: How does this compound work to increase the critical flux?
A2: this compound is known to enhance protein crystallizability and stability.[1][2][4] In the context of TFF of precipitated immunoglobulins, it alters the morphology of the protein precipitates, leading to a greater packing density and improved filterability.[1][2][3] This is achieved by stabilizing the precipitate particles, as evidenced by an increase in their melting temperature.[1][2]
Q3: What concentration of this compound is recommended?
A3: Studies have shown that a concentration of 20 mM this compound is effective in improving the filterability of precipitated immunoglobulins.[1][5]
Q4: Does this compound addition affect the purity of the final product?
A4: Yes, the addition of this compound has been shown to improve the selectivity of the precipitation process. It can significantly reduce the coprecipitation of contaminants like DNA from a clarified cell culture fluid.[1][2][3]
Q5: Is this method applicable to all types of proteins?
A5: The cited research primarily focuses on the precipitation of immunoglobulins (specifically IgG) using a combination of zinc chloride (ZnCl₂) and polyethylene (B3416737) glycol (PEG).[1][2] While the principle of improving precipitate morphology may apply to other proteins, specific effectiveness would need to be determined experimentally.
Troubleshooting Guide
Issue: Rapid increase in transmembrane pressure (TMP) and membrane fouling.
| Possible Cause | Troubleshooting Step |
| Absence of this compound: | Precipitates formed without this compound can be less structured, leading to rapid fouling.[1] Consider adding this compound to the precipitation buffer. |
| Operating Above Critical Flux: | The filtration process is unstable above the critical flux, leading to a rapid increase in TMP.[6][7] Determine the critical flux for your specific feed stream and operate below this value. |
| Incorrect this compound Concentration: | The concentration of this compound can impact its effectiveness. Ensure the correct concentration (e.g., 20 mM for IgG precipitates) is being used.[1][5] |
| Feed Composition Issues: | The presence of other components in the feed can affect precipitation and filtration. Ensure the feed is properly clarified before precipitation.[8] |
Issue: Low critical flux despite the addition of this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Precipitation Conditions: | The effectiveness of this compound is linked to the overall precipitation conditions (e.g., pH, precipitating agents). Ensure that other parameters like pH and the concentrations of agents like ZnCl₂ and PEG are optimized.[1] |
| Membrane Pore Size and Type: | The choice of membrane can significantly impact filtration performance. Experiment with different membrane pore sizes to find the optimal one for your precipitate.[5] |
| Cross-flow Velocity: | The cross-flow velocity is a critical parameter in TFF that helps to minimize fouling.[9] Optimize the cross-flow rate for your specific TFF system and feed. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on the effect of this compound on the TFF of precipitated immunoglobulins.
| Parameter | Without this compound | With 20 mM this compound |
| Filtration Duration | Fouled within 20 minutes | Stable for 12 hours |
| Transmembrane Pressure (TMP) after 12h | Not applicable (rapid fouling) | < 6.6 kPa |
| TMP Gradient | Not applicable | < 0.0035 kPa/min |
| Projected Continuous Operation Time | Not applicable | ~40 days before reaching max TMP of 200 kPa |
Data is based on a long-term filtration experiment with precipitated IgG at a filtrate flux of 143 L/m²/h.[1]
Experimental Protocols
Determining Critical Flux using Flux-Stepping
This protocol is a general method for determining the critical flux in a TFF system.
-
System Preparation: Flush the TFF system and membrane with the appropriate buffer to remove any storage solutions.
-
Total Recycle Mode: Set up the TFF system in total recycle mode, where the permeate and retentate are returned to the feed vessel.
-
Initial Low Flux: Begin the filtration at a low, stable permeate flux.
-
Stepwise Flux Increase: Increase the permeate flux in small, defined increments (e.g., 10-20 LMH).
-
Monitor TMP: At each flux step, allow the system to equilibrate and monitor the transmembrane pressure (TMP) for a set period (e.g., 15-30 minutes).
-
Identify Critical Flux: The critical flux is the point at which a small increase in flux leads to a sharp, disproportionate, and sustained increase in TMP.[6][7]
Precipitation of Immunoglobulins with this compound
This protocol describes the preparation of an immunoglobulin precipitate with enhanced filterability.
-
Buffer Preparation: Prepare a 50 mM MES buffer at pH 6.4.
-
Addition of this compound: Add disodium (B8443419) malonate to the buffer to a final concentration of 20 mM.[5]
-
Protein Solution: Prepare the human serum immunoglobulin G (hIgG) solution in the buffer.
-
Precipitation: Induce precipitation by adding 10 mM ZnCl₂ and 7 w/v% polyethylene glycol (PEG).[1][5]
-
Filtration: The resulting precipitate is then ready for tangential flow filtration.
Visualizations
Caption: Experimental workflow for enhancing TFF with this compound.
Caption: Mechanism of this compound in improving critical flux.
References
- 1. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of this compound alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dcvmn.org [dcvmn.org]
- 7. researchgate.net [researchgate.net]
- 8. sartorius.com [sartorius.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Managing Decarboxylation of Malonic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the decarboxylation of malonic acid derivatives.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My decarboxylation reaction is slow or incomplete. What are the common causes and how can I improve the reaction rate and yield?
A1: Slow or incomplete decarboxylation is a frequent issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Inadequate Temperature: Thermal decarboxylation often requires high temperatures, sometimes up to 200°C.[1] Ensure your reaction is heated sufficiently. For thermally sensitive substrates, consider alternative methods. Dialkyl-substituted malonic acids, in particular, may require heating at elevated temperatures (e.g., >150 °C) without a solvent to overcome steric and electronic barriers.[2]
-
Inefficient Hydrolysis: If starting from a malonic ester, incomplete hydrolysis to the malonic acid will prevent decarboxylation. Ensure the hydrolysis step is complete before proceeding.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. For thermal decarboxylation, high-boiling point solvents are often necessary. For photoredox catalysis, trifluoroethanol (TFE) has been shown to improve substrate compatibility and reaction efficiency.[1] In Krapcho decarboxylations, dipolar aprotic solvents like DMSO are typically used.[3]
-
Catalyst Issues: If using a catalyzed method, ensure the catalyst is active and used in the correct amount.[1] For photoredox-catalyzed reactions, the photocatalyst's excited state must be efficiently quenched by the carboxylate.[1]
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation can arise from several sources. Here are common side reactions and strategies to mitigate them:
-
Thermal Decomposition: At high temperatures, undesired fragmentation of the starting material or product can occur.[1]
-
Racemization: For chiral compounds, harsh acidic conditions or prolonged reaction times can lead to racemization.[1]
-
Minimization Strategies:
-
Milder Reaction Conditions: Employing milder methods can prevent unwanted side reactions. Options include:
-
Krapcho Decarboxylation: This method is effective for esters with a beta-electron-withdrawing group and proceeds under near-neutral conditions, making it suitable for base-sensitive compounds.[1][4]
-
Photoredox Catalysis: This technique allows for decarboxylation at room temperature under visible light, offering a very gentle alternative.[1][5]
-
N,N'-Carbonyldiimidazole (CDI) Mediated Decarboxylation: This method can achieve decarboxylation at room temperature.[1]
-
-
Reaction Time Optimization: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent further degradation of the product.[1]
-
Q3: What are the different methods available for the decarboxylation of malonic acid derivatives, and how do I choose the most appropriate one?
A3: The choice of method depends on the substrate's stability and the desired reaction conditions.
-
Thermal Decarboxylation: This is the simplest method, involving heating the malonic acid derivative.[6] It is often suitable for robust molecules but may not be appropriate for heat-sensitive compounds.
-
Krapcho Decarboxylation: This method is ideal for the dealkoxycarbonylation of esters containing an electron-withdrawing group at the beta-position.[3] It typically involves heating in a dipolar aprotic solvent (e.g., DMSO) with a salt like LiCl or NaCl.[1][3]
-
Acid-Catalyzed Decarboxylation: Heating in the presence of an acid, such as aqueous HCl, can effect both hydrolysis of a malonic ester and subsequent decarboxylation.[7][8]
-
Photoredox Catalysis: This modern technique uses a photocatalyst and visible light to perform decarboxylation at ambient temperature, making it suitable for sensitive substrates.[5][9]
Q4: Can I perform the hydrolysis of my malonic ester and the subsequent decarboxylation in a single step?
A4: Yes, one-pot hydrolysis and decarboxylation procedures are well-established and can improve overall efficiency.[1] This is often achieved by performing the hydrolysis under acidic conditions (e.g., with aqueous HCl) and then heating the reaction mixture to effect decarboxylation.[1] Microwave-assisted methods have also been developed for convenient one-pot carbon-chain extension of carboxylic acids, where LiCl can play a dual role in both decarboxylation and ester hydrolysis under neutral conditions.[1][9]
Data Presentation
Table 1: Comparison of Conditions for Different Decarboxylation Methods
| Method | Substrate | Reagents/Conditions | Temperature | Typical Time | Yield (%) | Reference |
| Microwave-Assisted | 2-ethyl-2-phenylmalonic acid | None (solvent- and catalyst-free) | 180-190°C | 3 min | 95 | [1] |
| 2-benzyl-2-methylmalonic acid | None (solvent- and catalyst-free) | 180-190°C | 5 min | 92 | [1] | |
| 2,2-dibenzylmalonic acid | None (solvent- and catalyst-free) | 180-190°C | 8 min | 82 | [1] | |
| Krapcho-type | Malonic ester derivative | LiCl, H₂O, DMSO | 130°C | 4 h | 70 | [1] |
| Acid-Catalyzed | Malonic ester derivative | 6M HCl | Reflux | 0.5 h | Complex Mixture | [1] |
| Photoredox | Malonic acid derivative | Acridinium (B8443388) photocatalyst, Ph₂S₂, DIPEA, TFE, blue LEDs | Room Temp | Varies | - | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation [1]
-
Place the malonic acid derivative (1 mmol) into an open vessel suitable for microwave synthesis.
-
Irradiate the sample in a microwave reactor at 200 W.
-
Maintain the temperature between 180-190°C.[1]
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 3 to 10 minutes.[1]
-
Upon completion, the product is typically obtained in a pure form without the need for further workup.[1]
Protocol 2: General Procedure for Photoredox-Catalyzed Hydrodecarboxylation [1]
-
To an oven-dried vial, add the malonic acid derivative (0.2 mmol), the acridinium photocatalyst (1 mol%), and phenyldisulfide (20 mol%).[1]
-
Add trifluoroethanol (TFE) as the solvent (to make a 0.3 M solution).[1]
-
Add N,N-diisopropylethylamine (Hünig's base, 1.2 equiv).[1]
-
Seal the vial and irradiate with a suitable light source (e.g., blue LEDs) with stirring.
-
Monitor the reaction by TLC or LC-MS. Alkyl-substituted malonic acids may require prolonged reaction times.[1][5]
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.[1]
Protocol 3: Krapcho Decarboxylation [1]
-
To a round-bottom flask, add the malonic ester derivative (1 mmol), lithium chloride (2 equiv), and dimethyl sulfoxide (B87167) (DMSO) to create a solution.[1]
-
Add a small amount of water (2 equiv).
-
Heat the reaction mixture to a high temperature (typically around 150°C).[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
Mandatory Visualization
Caption: Mechanism of thermal decarboxylation of a malonic acid derivative.
Caption: Troubleshooting workflow for slow or incomplete decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 9. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide: Sodium Malonate vs. Diethyl Malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the malonate moiety is a cornerstone for carbon-carbon bond formation, enabling the construction of a diverse array of molecular architectures. While both sodium malonate and diethyl malonate are chemically related, their applications and performance in specific organic reactions differ significantly. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal malonate source for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Malonates
A fundamental understanding of the physical and chemical properties of this compound and diethyl malonate is crucial to appreciating their distinct roles in organic reactions. The following table summarizes their key characteristics.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₃H₂Na₂O₄[1] | C₇H₁₂O₄[2] |
| Molecular Weight | 148.03 g/mol | 160.17 g/mol [2] |
| Appearance | White crystalline powder[3] | Colorless liquid[4] |
| Melting Point | >300 °C (decomposes) | -50 °C[4] |
| Boiling Point | Decomposes | 199.3 °C[4] |
| Solubility in Water | Soluble (148 g/L at 20 °C)[5] | Slightly soluble (20.8 g/L at 20 °C)[4] |
| Solubility in Ethanol (B145695) | Soluble | Miscible[4] |
| Solubility in Benzene (B151609) | Insoluble[6] | Miscible[4] |
| Solubility in DMSO | Solubility is low[7] | Soluble |
The stark differences in their physical states and solubility profiles are the primary determinants of their utility. This compound's ionic nature renders it highly soluble in water but poorly soluble in many organic solvents commonly used for synthesis.[6][7] Conversely, diethyl malonate is a liquid that is miscible with many organic solvents, making it far more suitable for homogeneous reaction conditions.[4]
Reactivity and Role in Key Organic Reactions
The choice between this compound and diethyl malonate is most critical in reactions where a malonate-derived nucleophile is required. In practice, diethyl malonate is the overwhelmingly preferred precursor for generating this nucleophile.
The Key Distinction: Nucleophile Generation
The active nucleophile in malonate chemistry is the malonate enolate. The fundamental difference between the two reagents lies in how this enolate is made available for reaction:
-
Diethyl Malonate: The enolate is generated in situ by treating diethyl malonate with a suitable base, typically sodium ethoxide in ethanol. The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two ester groups, allowing for facile deprotonation.[8]
-
This compound: As the disodium (B8443419) salt of malonic acid, it is essentially the pre-formed dianion of malonic acid. However, its low solubility in most organic solvents severely limits its effectiveness as a nucleophile in typical synthetic protocols. Furthermore, the carboxylate groups are significantly less electron-withdrawing than the ester groups, making the methylene (B1212753) protons less acidic and the corresponding enolate less stable and more basic.
The following diagram illustrates the generation of the active nucleophile from diethyl malonate.
Figure 1. In-situ generation of the malonate enolate from diethyl malonate.
Malonic Ester Synthesis (Alkylation)
The malonic ester synthesis is a classic method for the preparation of carboxylic acids. It involves the alkylation of a malonate enolate followed by hydrolysis and decarboxylation.
Performance Comparison:
-
Diethyl Malonate: This is the standard reagent for malonic ester synthesis. The in situ generation of the enolate in a suitable solvent like ethanol allows for efficient reaction with alkyl halides.
-
This compound: Due to its poor solubility in the organic solvents typically used for SN2 reactions, this compound is not a practical nucleophile for this transformation. The reaction would be heterogeneous and likely very slow, if it proceeds at all.
The general workflow for a malonic ester synthesis using diethyl malonate is depicted below.
Figure 2. General workflow of malonic ester synthesis.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.
Performance Comparison:
-
Diethyl Malonate: It is a common substrate for the Knoevenagel condensation. The reaction is typically catalyzed by a weak amine base like piperidine (B6355638) or pyridine (B92270).
-
This compound: While the parent malonic acid can be used in the Doebner modification of the Knoevenagel condensation (often with pyridine as both solvent and catalyst), the direct use of this compound is not a standard procedure.[1] The basicity of the malonate dianion could potentially lead to side reactions.
Experimental Data: Knoevenagel Condensation with Diethyl Malonate
| Aldehyde/Ketone | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde (B42025) | Piperidine | Benzene | 89-91 | [9] |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | 85-90 | [10] |
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Performance Comparison:
-
Diethyl Malonate: The enolate of diethyl malonate is an excellent nucleophile for Michael additions, leading to the formation of 1,5-dicarbonyl compounds.[11]
-
This compound: Similar to other reactions, the insolubility and high basicity of this compound make it an unsuitable candidate for a direct Michael donor in standard organic solvents.
Experimental Data: Michael Addition with Diethyl Malonate
| Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |
| Chalcone (B49325) | NiCl₂/(-)-Sparteine | Toluene (B28343) | 90 | [12] |
| 3-Buten-2-one | Sodium ethoxide | Ethanol | Good | [13] |
Acylation
Acylation of malonates can occur at the α-carbon to produce β-keto esters.
Performance Comparison:
-
Diethyl Malonate: The enolate of diethyl malonate can be acylated by reaction with acyl chlorides or anhydrides.[14]
-
This compound: While malonic acid itself can be used in certain acylation reactions that proceed through a ketene (B1206846) intermediate, the direct acylation of this compound is not a common synthetic route. The high reactivity of acylating agents with the carboxylate groups would likely lead to a complex mixture of products.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
Materials:
-
Diethyl malonate (0.63 mol)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mol of benzaldehyde)
-
Piperidine (2-7 mL, amount adjusted based on benzoic acid content of benzaldehyde)[9]
-
Benzene (300 mL)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diethyl malonate, benzaldehyde, piperidine, and 200 mL of benzene.[9]
-
Heat the mixture to a vigorous reflux in an oil bath at 130-140 °C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).[9]
-
Cool the reaction mixture and add 100 mL of benzene.[9]
-
Wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.[15]
-
Extract the aqueous washes with a single 50-mL portion of benzene and combine the organic layers.[15]
-
Dry the organic solution with anhydrous sodium sulfate.[15]
-
Remove the benzene under reduced pressure on a steam bath.[15]
-
Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.[15]
Protocol 2: Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.89 mmol)
-
Diethyl malonate (2.26 mmol)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
(-)-Sparteine (10 mol%)
-
Dry Toluene (7 mL)
-
Dilute Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in 5 mL of dry toluene at room temperature for 6 hours.[15]
-
Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.[15]
-
Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry toluene to the reaction mixture.[15]
-
Stir the reaction at 25 °C until the starting material is completely consumed (monitor by TLC, approximately 5 hours).[15]
-
Concentrate the reaction mixture to dryness in vacuo.[15]
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.[15]
-
The crude product can be purified by column chromatography.[15]
Conclusion: A Clear Choice for Synthetic Utility
The comparison between this compound and diethyl malonate reveals a clear distinction in their practical applications in organic synthesis.
-
Diethyl malonate is a versatile and indispensable liquid reagent for a wide range of C-C bond-forming reactions. Its solubility in organic solvents and the ease of in situ generation of its nucleophilic enolate make it the reagent of choice for malonic ester synthesis, Knoevenagel condensations, Michael additions, and acylations.
-
This compound , a water-soluble salt, is primarily used as a precursor in the synthesis of malonic acid and its esters, or in biochemical applications as a buffer or enzyme inhibitor. Its poor solubility in common organic solvents and the nature of the malonate dianion make it an impractical and rarely used nucleophile in the context of the reactions discussed.
For researchers in organic synthesis and drug development, diethyl malonate offers a reliable and efficient route to a vast array of complex molecules. While this compound holds its own importance in different chemical and biological contexts, for the purpose of constructing carbon skeletons through the versatile chemistry of the malonate enolate, diethyl malonate is the superior and standard choice.
References
- 1. Buy this compound | 141-95-7 [smolecule.com]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Ethyl malonate [chembk.com]
- 5. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]
- 6. Dithis compound - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Malonic acid | 141-82-2 [chemicalbook.com]
- 13. longdom.org [longdom.org]
- 14. biofuranchem.com [biofuranchem.com]
- 15. Page loading... [guidechem.com]
A Comparative Guide to Analytical Methods for the Characterization of Sodium Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of sodium malonate derivatives is critical in pharmaceutical development and chemical synthesis to ensure purity, stability, and structural integrity. A variety of analytical techniques are employed to elucidate the physicochemical properties of these compounds. This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Key Analytical Methods
The selection of an analytical method for characterizing this compound derivatives is contingent on the specific information required, such as molecular structure, purity, thermal stability, or crystalline form. The following table summarizes and compares the most common techniques.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure, identification of functional groups, and quantification of impurities. | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; complex spectra for mixtures. | Structure verification of synthesized derivatives. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H). | Fast, simple, and non-destructive. | Provides limited structural information; not suitable for complex mixtures. | Rapid identification and quality control. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation. | High sensitivity and specificity. | Can be destructive; may require derivatization. | Molecular weight determination and impurity profiling. |
| Thermal Analysis (TG-DTA, DSC) | Assessment of thermal stability, decomposition pathways, and phase transitions.[1][2][3][4][5] | Provides information on thermal behavior and composition. | Does not provide structural information. | Stability studies and material characterization. |
| X-Ray Diffraction (XRD) | Determination of crystalline structure and phase identification. | Definitive method for solid-state structure. | Requires crystalline material. | Polymorph screening and solid-form characterization. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of components in a mixture.[6] | High resolution and sensitivity; quantitative. | Requires method development; can be time-consuming. | Purity assessment and quantification of derivatives. |
| Titration | Quantification of acidic or basic impurities.[7] | Simple, inexpensive, and accurate for specific analytes. | Limited to titratable species; less specific than chromatography. | Assay of impurities like sodium hydroxide (B78521) and sodium carbonate. |
Experimental Protocols
NMR Spectroscopy for Structural Elucidation of Diethyl Malonate Derivatives
Objective: To confirm the chemical structure of a synthesized diethyl malonate derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the diethyl malonate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe include the methylene (B1212753) protons of the malonate backbone and the ethyl ester groups, as well as signals from any substituents.[8]
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure. For more detailed structural information, ¹³C NMR spectroscopy can also be performed.[8]
Thermal Analysis of this compound
Objective: To investigate the thermal stability and decomposition of this compound.
Methodology:
-
Sample Preparation: Place 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.
-
Instrumentation: Use a simultaneous thermogravimetric and differential thermal analysis (TG-DTA) instrument.
-
Data Acquisition: Heat the sample from room temperature to 700°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[1][2][3][4][5]
-
Data Analysis: Analyze the TG curve for mass loss steps, which indicate decomposition events. The DTA curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition. For this compound, the final decomposition product up to 700°C is sodium carbonate.[1][2][3][4][5]
HPLC for Purity Assessment
Objective: To determine the purity of a this compound derivative and quantify any impurities.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a buffer.
-
Standard and Sample Preparation: Prepare a standard solution of the pure this compound derivative at a known concentration. Prepare a sample solution of the material to be tested at a similar concentration.
-
Instrumentation: Use an HPLC system with a suitable column (e.g., C18) and a UV detector.
-
Chromatographic Conditions: Set the flow rate, injection volume, and column temperature.
-
Data Acquisition and Analysis: Inject the standard and sample solutions. Identify the peak corresponding to the this compound derivative and any impurity peaks. Calculate the purity by comparing the peak area of the main component to the total peak area of all components.[6]
Visualizing Analytical Workflows and Relationships
To better understand the application and interplay of these analytical methods, the following diagrams illustrate a typical experimental workflow and the logical relationships between the techniques.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. Thermal behavior of malonic acid, this compound and its compounds with some bivalent transition metal ions in dynamic N2 and CO2 atmospheres | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104330523B - A kind of assay method containing the this compound content of NaOH and sodium carbonate impurity - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Enzyme Inhibition Kinetics of Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibition kinetics of sodium malonate, a classic competitive inhibitor of succinate (B1194679) dehydrogenase, with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to this compound as an Enzyme Inhibitor
This compound is a salt of malonic acid and is structurally similar to succinate, the natural substrate of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] This structural similarity allows malonate to bind to the active site of SDH, but it cannot be dehydrogenated.[3] This action makes this compound a classic example of a competitive inhibitor.[1][2] The inhibition is reversible, and its effect can be overcome by increasing the concentration of the substrate, succinate.
Comparative Analysis of Succinate Dehydrogenase Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors of succinate dehydrogenase. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are dependent on experimental conditions such as pH, temperature, and substrate concentration. Direct comparison of values from different studies should be done with caution.
| Inhibitor | Type of Inhibition | Ki | IC50 | Organism/System |
| This compound | Competitive | 0.75 mM (for malate (B86768) transport)[4] | 8.05 ± 2.11 mM (EC50 in isolated mouse hearts)[5][6] | Rat brain mitochondria, Mouse heart |
| Carboxin | Competitive | 16 µM | - | Not specified |
| Benodanil | Not specified | - | ~192 µM (62.02 mg/L)[3][7][8][9][10] | Rhizoctonia solani |
| Oxaloacetate | Competitive | - | - | Not specified[11][12][13][14][15] |
| 3-Nitropropionic Acid (3-NPA) | Irreversible | - | - | Not specified[16] |
| Diazoxide (B193173) | Not specified | - | - | Mouse mitochondria[1][16][17][18][19] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Succinate Dehydrogenase Activity and Inhibition
This protocol describes a quantitative method to determine the activity of succinate dehydrogenase and assess the inhibitory effects of compounds like this compound. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction, allowing for spectrophotometric measurement.
Materials:
-
Isolated mitochondria or purified succinate dehydrogenase
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Sodium succinate solution (substrate)
-
This compound solution (inhibitor)
-
DCPIP solution (electron acceptor)
-
Sodium azide (B81097) or potassium cyanide (KCN) (to inhibit cytochrome c oxidase)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, sodium azide or KCN, and DCPIP.
-
Enzyme Addition: Add a known amount of the mitochondrial preparation or purified succinate dehydrogenase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a specific concentration of sodium succinate.
-
Measurement of Baseline Activity: Measure the decrease in absorbance at 600 nm over time. The rate of decrease corresponds to the rate of DCPIP reduction and is proportional to the enzyme activity.
-
Inhibition Assay: Repeat the assay with the addition of varying concentrations of this compound (or other inhibitors) to the reaction mixture before the addition of the substrate.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each inhibitor concentration. For competitive inhibitors, Ki can be determined using a Dixon plot (1/V₀ vs. [Inhibitor]) or by analyzing Lineweaver-Burk plots at different substrate and inhibitor concentrations. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Inhibition Kinetics and Experimental Workflow
Mechanism of Competitive Inhibition by this compound
The following diagram illustrates the competitive inhibition of succinate dehydrogenase by this compound.
Caption: Competitive inhibition of succinate dehydrogenase by this compound.
Experimental Workflow for Determining Enzyme Inhibition Kinetics
The logical flow of an experiment to validate enzyme inhibition is depicted below.
Caption: Workflow for determining enzyme inhibition kinetics.
References
- 1. Inhibition of mitochondrial metabolism by the diabetogenic thiadiazine diazoxide. I. Action on succinate dehydrogenase and TCA-cycle oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 3. Benodanil | Antifungal | TargetMol [targetmol.com]
- 4. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benodanil | C13H10INO | CID 27195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benodanil (Ref: BAS 3170) [sitem.herts.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. [Interaction of succinate dehydrogenase and oxaloacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibition of succinate dehydrogenase by oxalacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of succinate dehydrogenase by oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on succinate dehydrogenase. V. Inhibition by oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cardioprotective mechanism of diazoxide involves the inhibition of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Malonate and Meldrum's Acid in Synthesis: A Guide for Researchers
In the realm of organic synthesis, the choice of a C-H acid is pivotal for the construction of complex molecular architectures. Among the plethora of available reagents, sodium malonate and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have emerged as versatile synthons for generating stabilized carbanions. This guide provides a comprehensive comparative analysis of their performance in key synthetic transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Tale of Two Acidities
The fundamental difference in the reactivity of this compound and Meldrum's acid stems from the acidity of their methylene (B1212753) protons. While both are considered "active methylene" compounds, their pKa values differ significantly, which has profound implications for their utility in synthesis.
| Property | This compound (from Diethyl Malonate) | Meldrum's Acid | Key Observations |
| pKa | ~13 (in water, for diethyl malonate)[1] | 4.97 (in water)[2] | Meldrum's acid is approximately 8 orders of magnitude more acidic than diethyl malonate. This is attributed to the rigid cyclic structure of Meldrum's acid, which locks the ester groups in a conformation that enhances the stability of the conjugate base through favorable orbital overlap.[3][4] |
| Structure | Ionic salt of the enolate of a dialkyl malonate | Cyclic dialkylidene malonate | The cyclic nature of Meldrum's acid restricts conformational freedom, contributing to its high acidity. |
| Thermal Stability | This compound is thermally stable, with its decomposition leading to sodium carbonate at temperatures up to 700°C. | Decomposes upon heating, releasing acetone (B3395972) and carbon dioxide to form highly reactive ketene (B1206846) intermediates. | The thermal instability of Meldrum's acid can be exploited in specific synthetic applications, such as the generation of ketenes for cycloadditions. |
Performance in Key Synthetic Reactions
The disparate acidities of this compound and Meldrum's acid dictate the reaction conditions required for their effective use and, in many cases, their suitability for particular transformations.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction for the formation of carbon-carbon double bonds, serves as an excellent benchmark for comparing the reactivity of these two C-H acids.
| Reaction | Reagent | Typical Conditions | Yield | Remarks |
| Benzaldehyde (B42025) + Active Methylene Compound | Diethyl Malonate | Piperidine (B6355638) catalyst, benzene (B151609), reflux (130-140°C), 11-18 hours[5][6] | 89-91%[5] | Requires a basic catalyst and elevated temperatures with azeotropic removal of water. |
| Benzaldehyde + Active Methylene Compound | Meldrum's Acid | Catalyst-free, water, 75°C, 2 hours[7][8] | High to Excellent[7][8] | The high acidity of Meldrum's acid allows the reaction to proceed under milder, often catalyst-free, and more environmentally benign conditions. |
Michael Addition
In Michael (1,4-conjugate) additions, the nucleophilicity of the generated carbanion is crucial. Both reagents are effective, but the conditions for carbanion generation differ.
| Reaction | Reagent | Typical Conditions | Yield | Remarks |
| Chalcone (B49325) + Active Methylene Compound | Diethyl Malonate | KOt-Bu (catalytic), CH₂Cl₂, room temp., 3-4 hours[9] | 72-94%[9] | Requires a base to generate the enolate. A variety of catalysts, including metal complexes, can be employed.[10] |
| α,β-Unsaturated Systems + Active Methylene Compound | Meldrum's Acid | Often proceeds with weak bases or even under neutral conditions due to its high acidity. | Good to excellent | Meldrum's acid is a potent nucleophile in Michael additions and can be used to synthesize a variety of multifunctional compounds. |
Experimental Protocols
Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
Objective: To synthesize diethyl benzalmalonate.
Materials:
-
Diethyl malonate (0.63 mole)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, ~72-76 g)
-
Piperidine (2-7 mL)
-
Benzene (300 mL)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add diethyl malonate, benzaldehyde, piperidine (in slight excess to neutralize any benzoic acid), and 200 mL of benzene.[5][6]
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).[5][6]
-
After cooling, add 100 mL of benzene to the reaction mixture.
-
Wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.[5]
-
Extract the aqueous washings with a single 50-mL portion of benzene and combine the organic layers.
-
Dry the organic solution with anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure on a steam bath.
-
Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.[5]
Knoevenagel Condensation of Aromatic Aldehydes with Meldrum's Acid in Water
Objective: To synthesize arylidene Meldrum's acid derivatives.
Materials:
-
Meldrum's acid
-
Aromatic aldehyde
-
Water
Procedure:
-
In a suitable vessel, suspend Meldrum's acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in water.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary. This catalyst-free procedure highlights the green chemistry potential of using Meldrum's acid.[7][8]
Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.
Materials:
-
Chalcone (1.89 mmol)
-
Diethyl malonate (2.26 mmol)
-
Nickel(II) chloride (NiCl₂) (13 mg, 10 mol%)
-
(-)-Sparteine (0.024 mL, 10 mol%)
-
Dry Toluene (B28343) (7 mL)
-
Dilute Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ and (-)-Sparteine in 5 mL of dry toluene at room temperature for 6 hours.[6][10]
-
Slowly add chalcone in portions to the reaction mixture and stir for an additional 30 minutes.[6][10]
-
Slowly add a solution of diethyl malonate in 2 mL of dry toluene to the reaction mixture.[6]
-
Stir the reaction mixture at 25°C until the starting material is completely consumed (monitor by TLC, approximately 5 hours).
-
Concentrate the reaction mixture to dryness in vacuo.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.[10]
-
The crude product can be purified by column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms discussed.
Caption: Knoevenagel condensation pathways for diethyl malonate and Meldrum's acid.
Caption: Generalized mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for the discussed synthetic transformations.
Summary and Outlook
Both this compound and Meldrum's acid are invaluable tools in the synthetic chemist's arsenal (B13267) for the formation of carbon-carbon bonds. The choice between them is largely dictated by the desired reactivity and the tolerance of the substrate to the reaction conditions.
-
This compound (and its ester derivatives) is a cost-effective and reliable reagent for standard transformations. Its lower acidity necessitates the use of a base for deprotonation, offering a degree of control over the reaction initiation.
-
Meldrum's Acid is a highly reactive C-H acid that often allows for milder, faster, and more environmentally friendly reaction conditions. Its unique thermal properties also open avenues for ketene chemistry. However, its higher cost and potential for undesired side reactions due to its high reactivity must be considered.
For researchers in drug development and process chemistry, the enhanced reactivity of Meldrum's acid can be particularly advantageous for streamlining synthetic routes and improving process efficiency. Conversely, for large-scale syntheses where cost is a primary driver, the economy of this compound and its derivatives remains a compelling factor. Future research may focus on the development of new malonate-based reagents that bridge the reactivity gap between these two mainstays of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
Disodium Malonate vs. Ammonium Sulfate: A Comparative Guide for Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-resolution protein structures, the choice of precipitant is a critical factor that can significantly influence the success of crystallization trials and the quality of the resulting crystals. Among the myriad of available precipitants, ammonium (B1175870) sulfate (B86663) has long been a stalwart in the crystallographer's toolkit. However, emerging evidence and comparative studies have highlighted the often-superior performance of disodium (B8443419) malonate. This guide provides an objective, data-driven comparison of these two widely used precipitants, offering insights into their performance, underlying mechanisms, and practical application in protein crystallization experiments.
Performance Comparison: A Clear Advantage for Disodium Malonate
A seminal study directly comparing the efficacy of various salts as protein precipitants provides compelling evidence for the superiority of dithis compound. The research, which screened a diverse set of 31 proteins and viruses, demonstrated that dithis compound was significantly more successful at inducing crystallization than ammonium sulfate.
| Precipitant | Number of Macromolecules Crystallized | Success Rate (%) |
| Dithis compound | 19 out of 23 | 82.6% |
| Ammonium Sulfate | 11 out of 22 | 50.0% |
Data summarized from McPherson, 2001.[1][2][3]
As the data unequivocally shows, dithis compound yielded crystals for a substantially broader range of macromolecules, nearly doubling the success rate of ammonium sulfate in this comprehensive screen.[1][2][3] This suggests that for initial screening of a new protein target, dithis compound may offer a higher probability of obtaining initial crystal hits.
While direct comparative data on the resulting crystal quality (e.g., diffraction resolution) for the same protein is limited in the literature, the higher success rate of dithis compound implies that it can be effective in a wider range of protein environments and potentially stabilize a broader array of crystal packing interactions.
Physicochemical Properties and Mechanism of Action
The differing performance of dithis compound and ammonium sulfate can be attributed to their distinct physicochemical properties and how they interact with proteins in solution to induce supersaturation and nucleation.
| Property | Dithis compound | Ammonium Sulfate |
| Chemical Formula | CH₂(COONa)₂ | (NH₄)₂SO₄ |
| Mechanism | Acts as a cosmotrope, stabilizing protein structure and promoting ordered self-assembly. The dicarboxylate structure may facilitate specific intermolecular interactions.[3] | A classic "salting-out" agent that removes water from the protein's hydration shell, thereby decreasing its solubility.[4][5] |
| Solubility | Highly soluble, with the acid form reaching up to 15 M.[2] | Highly soluble in water. |
| Cryoprotection | High concentrations (>50% saturation) form a glass upon freezing, acting as an inherent cryoprotectant.[2] | Requires the addition of an external cryoprotectant for cryo-cooling of crystals.[2] |
Dithis compound, a salt of a dicarboxylic acid, is thought to act as a cosmotrope, promoting the stability and ordering of water molecules at the protein surface. This can lead to more specific and favorable protein-protein contacts necessary for crystal lattice formation.[3] In contrast, ammonium sulfate primarily functions through the "salting-out" effect, a less specific mechanism that relies on reducing the bulk solvent available to keep the protein in solution.[4][5]
A significant practical advantage of dithis compound is its ability to act as a cryoprotectant at high concentrations.[2] This can simplify the process of preparing crystals for X-ray diffraction data collection, as it may eliminate the need for a separate cryoprotectant soaking step, which can sometimes damage delicate crystals.
Experimental Protocols: A Side-by-Side Approach
The following protocols outline a general approach for a comparative crystallization screening experiment using the hanging drop vapor diffusion method.
1. Stock Solutions:
-
Dithis compound: Prepare a 2.0 M stock solution and adjust the pH to a desired value (e.g., 7.0) using a suitable buffer (e.g., HEPES).
-
Ammonium Sulfate: Prepare a 4.0 M stock solution and adjust the pH as required.
2. Protein Preparation:
-
The protein should be purified to >95% homogeneity and be free of aggregates and particulate matter.
-
The protein should be in a low ionic strength buffer. A final concentration of 5-25 mg/mL is typically recommended.[6]
3. Hanging Drop Vapor Diffusion Setup: [7][8][9]
-
Reservoir Solution: Pipette 500 µL of the precipitant solution (either dithis compound or ammonium sulfate at various concentrations) into the wells of a 24-well crystallization plate.
-
Hanging Drop:
-
On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Invert the coverslip over the corresponding well and seal it with vacuum grease to create a closed system.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
A systematic screening approach would involve varying the concentration of each precipitant and the pH of the solution.
Experimental Workflow
The process of a protein crystallization experiment, from initial screening to potential structure determination, can be visualized as a logical workflow.
A logical workflow for a protein crystallization experiment.
Conclusion
The available evidence strongly suggests that dithis compound is a more effective and versatile precipitant for protein crystallization than the traditional choice of ammonium sulfate.[1][2][3] Its higher success rate across a diverse range of macromolecules and its inherent cryoprotective properties make it a compelling first choice for initial crystallization screening. While ammonium sulfate remains a valuable tool in the crystallographer's arsenal, researchers, scientists, and drug development professionals are encouraged to incorporate dithis compound into their screening strategies to increase the likelihood of obtaining high-quality crystals for structural studies. Future studies providing direct comparisons of crystal quality from both precipitants for a range of proteins will further illuminate the specific advantages of each.
References
- 1. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pfkek.jp [pfkek.jp]
- 5. youtube.com [youtube.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Sodium Malonate
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reliable and reproducible research, particularly in the fields of chemical synthesis and drug development. Sodium malonate, a key building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data with common alternatives.
Executive Summary
Accurate determination of this compound purity is critical for ensuring reaction efficiency, yield, and the impurity profile of the final product. The primary impurities in synthesized this compound often include unreacted starting materials such as sodium hydroxide (B78521) and sodium carbonate. This guide explores several analytical techniques for quantifying this compound and its impurities, including titrimetric, spectroscopic, and chromatographic methods. Furthermore, a comparison with the purity assessment of common alternatives like diethyl malonate and dimethyl malonate is presented to provide a broader context for researchers.
Data Presentation: Comparison of Purity Assessment Methods
The following table summarizes the key analytical techniques for assessing the purity of this compound and its alternatives.
| Analytical Technique | Parameter Measured | This compound | Diethyl Malonate | Dimethyl Malonate | Potassium Malonate |
| Titrimetry | Assay (%) | Double-indicator titration for main component and alkaline impurities. Non-aqueous titration for total salt content. | Not applicable | Not applicable | Non-aqueous titration. |
| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Singlet for methylene (B1212753) protons (~3.1 ppm in D₂O). | Triplet and quartet for ethyl groups, singlet for methylene protons. | Singlet for methyl protons, singlet for methylene protons. | Singlet for methylene protons. |
| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Resonances for carboxylate and methylene carbons. | Resonances for carbonyl, methylene, and ethyl carbons. | Resonances for carbonyl, methylene, and methyl carbons. | Resonances for carboxylate and methylene carbons. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for carboxylate (C=O) and C-H stretches. | Characteristic peaks for ester carbonyl (C=O), C-O, and C-H stretches. | Characteristic peaks for ester carbonyl (C=O), C-O, and C-H stretches. | Characteristic peaks for carboxylate (C=O) and C-H stretches. |
| Chromatography (HPLC/GC) | Retention time, Peak area | HPLC with UV detection for quantification. | GC-MS for impurity profiling and quantification. | GC for purity assessment. | HPLC with UV detection. |
| Thermal Analysis (TGA/DSC) | Mass loss, Thermal events | Decomposition to sodium carbonate, loss of water of hydration. | Volatilization at boiling point. | Volatilization at boiling point. | Decomposition profile. |
Experimental Protocols
Titrimetric Analysis of this compound
a) Double-Indicator Step-by-Step Titration
This method allows for the quantification of this compound and the common impurities, sodium hydroxide and sodium carbonate.[1]
-
Principle: The sample is first treated with barium chloride to precipitate any sodium carbonate as barium carbonate. The remaining sodium hydroxide is then titrated with a standard acid using phenolphthalein (B1677637) as an indicator. Subsequently, the total alkalinity is determined by titrating a separate sample with a standard acid using methyl orange as an indicator, after a decarboxylation step. The this compound content is then calculated by difference.
-
Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Barium chloride (BaCl₂) solution (10% w/v)
-
Phenolphthalein indicator solution
-
Methyl orange indicator solution
-
High-purity sodium hydroxide (for decarboxylation adjustment)
-
-
Procedure:
-
Determination of Sodium Hydroxide:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add BaCl₂ solution to precipitate the carbonate.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized HCl until the pink color disappears. Record the volume of HCl used.
-
-
Determination of Total Alkalinity (including carbonate and malonate decarboxylation):
-
To a separate, accurately weighed sample, add a sufficient amount of high-purity sodium hydroxide to ensure the subsequent decarboxylation reaction is complete.
-
Heat the solution to decarboxylate the malonate.
-
Cool the solution and add a few drops of methyl orange indicator.
-
Titrate with standardized HCl until the endpoint is reached (color change from yellow to red). Record the volume of HCl used.
-
-
Calculation: The content of this compound is determined by subtracting the equivalents of HCl consumed by sodium hydroxide and sodium carbonate from the total equivalents of HCl consumed in the second titration.
-
b) Non-Aqueous Titration
This method is suitable for determining the total salt content of this compound.
-
Principle: The sodium salt of the weak acid (malonic acid) is titrated with a strong acid in a non-aqueous solvent. Glacial acetic acid is a common solvent that enhances the basicity of the carboxylate salt, allowing for a sharp endpoint.[2][3][4][5]
-
Reagents:
-
Perchloric acid (HClO₄) in glacial acetic acid (e.g., 0.1 M), standardized against potassium hydrogen phthalate.
-
Glacial acetic acid.
-
Crystal violet indicator.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the standardized perchloric acid solution until the color changes from violet to yellowish-green.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. For this compound, which is highly polar, a deuterated solvent like D₂O is used.
-
¹H NMR: The proton NMR spectrum of pure this compound in D₂O is expected to show a sharp singlet for the two equivalent methylene (CH₂) protons. The chemical shift of this peak is typically around 3.1 ppm.[6][7][8] The presence of other peaks would indicate impurities.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For this compound, two peaks are expected: one for the methylene carbon and one for the equivalent carboxylate carbons.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Principle: The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylate and C-H bonds. The absence of a broad O-H stretch around 3000 cm⁻¹ (characteristic of carboxylic acids) and the presence of strong asymmetric and symmetric COO⁻ stretches are indicative of the salt form.[2][6][9][10][11][12]
-
Expected Peaks for this compound:
-
~2950 cm⁻¹: C-H stretching of the methylene group.
-
~1560-1610 cm⁻¹: Asymmetric stretching of the carboxylate (COO⁻) group.
-
~1400-1440 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.
-
Chromatographic Analysis
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound.
-
Principle: A solution of the sample is injected into a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used for quantification.[13][14][15][16][17][18]
-
Suggested HPLC-UV Method:
-
Column: A reverse-phase C18 column is often suitable for the analysis of polar organic acids and their salts.
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) with a small amount of organic modifier like acetonitrile. The pH of the mobile phase is crucial for achieving good peak shape and retention.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylates which lack a strong chromophore.[17]
-
Quantification: A calibration curve is generated using standards of known concentration to quantify the this compound in the sample.
-
b) Gas Chromatography (GC) for Diethyl Malonate
GC is the preferred method for analyzing volatile compounds like diethyl malonate and its impurities.
-
Principle: The sample is vaporized and injected into a capillary column. Separation is achieved based on the boiling points and polarities of the components. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.[19][20]
-
GC-MS Protocol for Diethyl Malonate Impurity Profiling: [19]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature ramp is used to separate compounds with different boiling points.
-
Detector: Mass Spectrometer for identification of impurities based on their fragmentation patterns.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of analytical methods for a thorough purity evaluation.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. While titrimetric methods provide a rapid and cost-effective means of determining the overall assay and common inorganic impurities, spectroscopic techniques like NMR and FTIR are indispensable for confirming the chemical identity and detecting organic impurities. Chromatographic methods, particularly HPLC, offer a robust platform for the precise quantification of this compound and the separation of closely related impurities. For volatile alternatives like diethyl malonate, GC-MS is the gold standard for impurity profiling. By employing a combination of these techniques, researchers can ensure the quality and reliability of their synthesized this compound, leading to more consistent and successful outcomes in their research and development endeavors.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. datapdf.com [datapdf.com]
- 3. sips.org.in [sips.org.in]
- 4. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 5. researchgate.net [researchgate.net]
- 6. azooptics.com [azooptics.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl potassium malonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. sanjaychemindia.com [sanjaychemindia.com]
- 14. Ethyl potassium malonate - Shandong Biotech [shandongbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Bases for Enolate Formation: Featuring Sodium Malonate Chemistry
For researchers, scientists, and professionals in drug development, the strategic formation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of base is paramount, dictating the regioselectivity, stereoselectivity, and overall efficiency of the reaction. This guide provides a comprehensive comparison of common bases used for enolate generation, with a special focus on the chemistry of malonate enolates, often involving sodium salts. We will delve into the key performance indicators of these bases, supported by experimental data and detailed protocols.
Performance Comparison of Common Bases for Enolate Formation
The selection of an appropriate base for deprotonating a carbonyl compound hinges on several factors, including the acidity of the α-proton (pKa), the desired reaction conditions (kinetic vs. thermodynamic control), and the steric and electronic properties of both the substrate and the base. The following table summarizes the characteristics of several widely used bases.
| Base | pKa of Conjugate Acid | Common Solvents | Typical Reaction Temperature (°C) | Key Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | 0 to reflux | Irreversible deprotonation, non-nucleophilic, byproduct (H₂) is a gas.[1] | Heterogeneous reactions can be slow, pyrophoric solid requires careful handling.[2][1] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF, Diethyl ether | -78 to 0 | Strong, non-nucleophilic, sterically hindered, favors kinetic enolate formation.[2][3][4] | Thermally unstable, must be prepared fresh or stored carefully, requires low temperatures.[4] |
| Potassium tert-Butoxide (KOtBu) | ~19 (tert-Butanol) | THF, tert-Butanol | 25 to reflux | Strong, sterically hindered base, can favor thermodynamic enolate under equilibrating conditions.[5] | Can act as a nucleophile in some cases, equilibrium deprotonation for less acidic ketones.[6] |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | 25 to reflux | Inexpensive, easy to handle in solution, suitable for deprotonating acidic protons like those in malonic esters.[7][8] | Equilibrium deprotonation for simple ketones, can lead to transesterification with esters.[7][8] |
The Special Case of Malonate Enolates
Malonic esters, such as diethyl malonate, are particularly useful in synthesis due to the heightened acidity of their α-hydrogens (pKa ≈ 13), which are flanked by two carbonyl groups.[9][10] This increased acidity allows for the use of weaker bases, like sodium ethoxide, for complete enolate formation.[8][9] The resulting resonance-stabilized enolate is a soft nucleophile, ideal for SN2 reactions with alkyl halides in what is known as the malonic ester synthesis.[8][9]
It is important to clarify that "sodium malonate" itself is the salt formed from deprotonating malonic acid and is not typically used as a base to deprotonate other, less acidic carbonyl compounds. Instead, a base like sodium ethoxide is used to generate the sodium enolate of a malonic ester in situ.
Experimental Protocols
Below are generalized experimental protocols for enolate formation using various bases. Caution: These reactions should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are crucial for many of these reactions.
Protocol 1: Enolate Formation from Diethyl Malonate using Sodium Ethoxide
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Procedure: a. To a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature. b. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.[8] c. The resulting solution of the enolate is then ready for reaction with an electrophile (e.g., an alkyl halide).
Protocol 2: Kinetic Enolate Formation from an Unsymmetrical Ketone using LDA
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a syringe, and a nitrogen inlet.
-
LDA Preparation (if not using commercial solution): To a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath), n-butyllithium (1.0 equivalent) is added dropwise. The solution is stirred for 30 minutes at -78 °C and then briefly warmed to 0 °C before being cooled back down.
-
Procedure: a. The unsymmetrical ketone (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.[4] b. The reaction mixture is stirred at -78 °C for 30-60 minutes to allow for the complete formation of the kinetic lithium enolate.[11] c. The electrophile is then added at this low temperature.
Protocol 3: Enolate Formation using Sodium Hydride
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Procedure: a. Sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) is suspended in anhydrous THF. b. The carbonyl compound (1.0 equivalent) dissolved in anhydrous THF is added dropwise at 0 °C. c. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating complete enolate formation.[1] Gentle heating may be required.[7]
Visualizing Enolate Formation
The choice of base and reaction conditions can lead to either the kinetically or thermodynamically favored enolate from an unsymmetrical ketone.
Caption: Kinetic vs. Thermodynamic Enolate Formation.
The formation of a malonate enolate is a straightforward acid-base reaction, leading to a highly stabilized species.
Caption: Formation of a Malonate Enolate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Spectroscopic Guide to Malonic Ester Synthesis: From Sodium Malonate to Alkylated Carboxylic Acids
A comprehensive analysis of the key intermediates and final products of the malonic ester synthesis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative spectral data, and visual representations of the reaction pathways.
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a variety of substituted carboxylic acids. This guide offers a detailed spectroscopic comparison of the starting materials, intermediates, and final products involved in a typical malonic ester synthesis, starting from sodium malonate and proceeding through the alkylation of diethyl malonate to the final carboxylic acid product.
Spectroscopic Comparison of Key Compounds
The following tables provide a comparative summary of the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for this compound, diethyl malonate, and its mono- and dialkylated derivatives.
¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | Methylene Protons (-CH₂-) of Malonate | Alkyl Group Protons | Ethyl Ester Protons (-OCH₂CH₃) |
| This compound | ~3.1 (s) | N/A | N/A |
| Diethyl Malonate | 3.3-3.4 (s, 2H) | N/A | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
| Diethyl Methylmalonate | 3.5 (q, 1H) | 1.4 (d, 3H) | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
| Diethyl Ethylmalonate [1][2] | 3.3 (t, 1H) | 1.9-2.0 (quint, 2H), 0.8-0.9 (t, 3H) | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
| Diethyl Propylmalonate [3] | 3.3 (t, 1H) | 1.8-1.9 (m, 2H), 1.2-1.4 (m, 2H), 0.9 (t, 3H) | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
| Diethyl Dimethylmalonate | N/A | 1.4 (s, 6H) | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
| Diethyl Diethylmalonate [4][5] | N/A | 1.8-2.0 (q, 4H), 0.8-0.9 (t, 6H) | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) |
¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | Carbonyl Carbon (-C=O) | Malonate Carbon (-CH- or -C-) | Alkyl Group Carbons | Ethyl Ester Carbons (-OCH₂CH₃) |
| This compound | ~175 | ~46 | N/A | N/A |
| Diethyl Malonate | 167.1 | 41.5 | N/A | 61.4, 14.1 |
| Diethyl Methylmalonate [6] | 170.1 | 49.3 | 16.5 | 61.3, 14.1 |
| Diethyl Ethylmalonate | 169.5 | 55.8 | 23.5, 11.9 | 61.2, 14.1 |
| Diethyl Propylmalonate | 169.7 | 54.2 | 32.4, 20.9, 13.8 | 61.2, 14.1 |
| Diethyl Dimethylmalonate [7] | 172.1 | 52.1 | 20.3 | 61.1, 14.0 |
| Diethyl Diethylmalonate [8] | 171.9 | 58.0 | 24.5, 8.1 | 60.8, 14.0 |
IR Spectral Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | O-H Stretch (of Carboxylic Acid) |
| This compound | ~1580 (asymmetric), ~1410 (symmetric) | ~1350 | N/A |
| Diethyl Malonate [9] | 1750-1730 | 1250-1150 | N/A |
| Diethyl Methylmalonate | 1745-1725 | 1250-1150 | N/A |
| Diethyl Ethylmalonate [1] | 1745-1725 | 1250-1150 | N/A |
| Diethyl Propylmalonate | 1745-1725 | 1250-1150 | N/A |
| Diethyl Dimethylmalonate | 1740-1720 | 1250-1150 | N/A |
| Diethyl Diethylmalonate | 1740-1720 | 1250-1150 | N/A |
| Pentanoic Acid [10] | 1710 | 1300-1200 | 3300-2500 (broad) |
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the malonic ester synthesis and a typical experimental workflow for the alkylation of diethyl malonate.
Experimental Protocols
Monoalkylation of Diethyl Malonate (Synthesis of Diethyl Propylmalonate)
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium (1.0 eq) in absolute ethanol with stirring until all the sodium has reacted.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the enolate solution. Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl propylmalonate.
Hydrolysis and Decarboxylation (Synthesis of Pentanoic Acid)
Materials:
-
Diethyl propylmalonate
-
Potassium hydroxide (B78521)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Hydrolysis: Dissolve diethyl propylmalonate in a solution of potassium hydroxide (2.5 eq) in ethanol/water. Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid to a pH of ~1.
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until the gas evolution ceases.
-
Extraction and Purification: Cool the solution and extract the pentanoic acid with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude pentanoic acid can be purified by distillation.[10]
This guide provides a foundational understanding of the spectroscopic changes that occur during the malonic ester synthesis. By comparing the NMR and IR spectra of the reactants, intermediates, and products, researchers can effectively monitor the progress of their reactions and confirm the identity of their synthesized compounds.
References
- 1. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl ethylmalonate(133-13-1) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 5. chegg.com [chegg.com]
- 6. Diethyl methylmalonate(609-08-5) 13C NMR spectrum [chemicalbook.com]
- 7. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR [m.chemicalbook.com]
- 8. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]
- 9. Diethyl malonate [webbook.nist.gov]
- 10. Pentanoic acid [webbook.nist.gov]
Sodium Malonate as a Chelating Agent: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium malonate's performance as a chelating agent against the widely used standards, ethylenediaminetetraacetic acid (EDTA) and sodium citrate (B86180). This evaluation is supported by experimental data on metal ion stability constants and detailed methodologies for key analytical techniques.
Executive Summary
This compound, a salt of a dicarboxylic acid, demonstrates chelating properties, although it is generally less potent than the aminopolycarboxylic acid agent EDTA. Its performance is more comparable to sodium citrate in certain contexts. The choice of chelating agent is highly dependent on the specific application, considering factors such as the target metal ion, required chelation strength, pH of the medium, and biodegradability. While EDTA's broad and strong chelating ability makes it a common choice, concerns over its environmental persistence are leading to the exploration of alternatives like this compound.[1] this compound's utility is recognized in various fields, including pharmaceuticals as a raw material and in biochemical research.[2][3]
Comparative Analysis of Chelating Performance
The effectiveness of a chelating agent is primarily determined by the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex.
Stability Constants of Metal Complexes
The following table summarizes the available stepwise stability constants (log K) for malonate, EDTA, and citrate with several trivalent metal ions. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.
| Metal Ion | Malonate (log K₁) | Malonate (log K₂) | Malonate (log K₃) | EDTA (log K₁) | Citrate (log K₁) |
| Fe(III) | 7.60[4] | 5.75[4] | 3.80[4] | 25.1[5] | 11.4[2] |
| Al(III) | 6.18[4] | 4.90[4] | 3.25[4] | 16.1[5] | 7.9[2] |
| Ga(III) | 6.84[4] | 5.51[4] | 3.82[4] | 20.3[6] | Data not readily available |
| In(III) | 5.02[4] | 4.00[4] | 3.11[4] | 24.9[5] | Data not readily available |
| Cr(III) | 5.25[4] | 4.10[4] | - | 23.4[5] | Data not readily available |
Note: The stability constants are highly dependent on experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.
From the available data, it is evident that EDTA forms significantly more stable complexes with the listed trivalent metal ions compared to malonate. Malonate, in turn, generally forms more stable complexes than citrate with Fe(III) and Al(III).
Experimental Protocols
To ensure reproducible and valid comparisons of chelating agents, standardized experimental protocols are essential. Below are methodologies for two key experiments used to evaluate chelating agents.
Spectrophotometric Determination of Metal Chelating Activity (Ferrous Ion Chelating Assay)
This method assesses the ability of a chelating agent to compete with ferrozine (B1204870) for the binding of ferrous ions (Fe²⁺). The chelation of Fe²⁺ by an agent disrupts the formation of the colored ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.[7][8]
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous ions, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is inhibited, and the degree of color reduction is proportional to the metal-chelating activity of the sample.[7]
Reagents and Equipment:
-
This compound and other chelating agents (e.g., EDTA, citrate)
-
Ferrous chloride (FeCl₂) or Ferrous sulfate (B86663) (FeSO₄) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol or appropriate solvent for samples
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of concentrations of the chelating agent (e.g., this compound) in a suitable solvent.
-
In a test tube, mix a specific volume of the chelating agent solution with a solution of ferrous ions (e.g., 0.05 mL of 2 mM FeCl₂).
-
Allow the mixture to incubate for a short period to facilitate the chelation reaction.
-
Initiate the color reaction by adding the ferrozine solution (e.g., 0.2 mL of 5 mM ferrozine).
-
Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes for the color to develop.
-
Measure the absorbance of the solution at 562 nm against a blank.
-
A control is prepared in the same manner but using the solvent instead of the chelating agent solution.
-
The percentage of metal chelating activity is calculated using the following formula:
Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100
Where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of the chelating agent.[7]
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating this solution with a strong base and monitoring the pH, the formation curve of the complex can be constructed, from which the stability constants can be calculated.
Reagents and Equipment:
-
This compound and other chelating agents
-
Solutions of the metal salts of interest (e.g., FeCl₃, AlCl₃)
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a strong base (e.g., NaOH), free from carbonate
-
An inert salt to maintain constant ionic strength (e.g., NaClO₄)
-
A calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Prepare a solution containing the ligand (chelating agent) and a known concentration of a strong acid in a medium of constant ionic strength.
-
Prepare a second solution identical to the first, but also containing a known concentration of the metal salt.
-
Titrate both solutions with a standardized solution of a strong base under a constant temperature and an inert atmosphere (e.g., by bubbling nitrogen) to prevent the absorption of CO₂.
-
Record the pH of the solution after each addition of the base.
-
Plot the pH values against the volume of base added for both titrations.
-
The horizontal shift between the two titration curves is used to calculate the average number of ligands bound per metal ion (n̄) at different pH values.
-
The free ligand concentration ([L]) at each point is also calculated from the titration data.
-
The stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]) using computational methods.
Visualizations
Experimental Workflow: Spectrophotometric Chelating Activity Assay
Caption: Workflow for Spectrophotometric Chelating Activity Assay.
Signaling Pathway: General Mechanism of Chelator Action on Metal-Dependent Pathways
Chelating agents can influence cellular signaling pathways by modulating the availability of essential metal ions that act as cofactors for various enzymes. By sequestering these metal ions, chelators can inhibit the activity of metal-dependent enzymes, thereby affecting downstream signaling events.
Caption: General Impact of Chelating Agents on Metal-Dependent Signaling.
Conclusion
This compound exhibits moderate chelating activity, positioning it as a potential alternative to stronger, less biodegradable agents like EDTA in specific applications where high stability constants are not the primary requirement. Its performance is more aligned with that of sodium citrate for certain metal ions. The selection of an appropriate chelating agent necessitates a thorough evaluation of the specific requirements of the intended application, including the target metal, pH conditions, and environmental considerations. The experimental protocols detailed in this guide provide a framework for conducting such comparative evaluations in a laboratory setting. Further research is warranted to expand the database of stability constants for this compound with a wider range of metal ions and to explore its efficacy in various biological and pharmaceutical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Citrate binding of Al3+ and Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis of Malonic Ester Reaction Conversion
For researchers, scientists, and drug development professionals engaged in organic synthesis, the precise monitoring of reaction conversion is paramount for process optimization, yield maximization, and impurity profiling. The malonic ester synthesis, a cornerstone reaction for the formation of carbon-carbon bonds, serves as an excellent case study for comparing various analytical techniques used to quantify reaction progress. This guide provides an objective comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography/Ultra-Performance Liquid Chromatography-Mass Spectrometry (HPLC/UPLC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and in-situ Fourier Transform Infrared (FTIR) spectroscopy for the quantitative analysis of reactions involving sodium malonate's corresponding ester, diethyl malonate.
Quantitative Performance of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on a multitude of factors including the required sensitivity, selectivity, speed, and whether real-time data is necessary. The following tables summarize the key performance metrics for GC, HPLC/UPLC-MS, qNMR, and in-situ FTIR for the analysis of malonic esters and related compounds. It is important to note that the presented data is compiled from various studies and may not be directly comparable due to differences in instrumentation, experimental conditions, and the specific analyte studied.
Table 1: Performance Metrics for Chromatographic Methods
| Parameter | Gas Chromatography (GC) | HPLC/UPLC-MS/MS |
| Analyte | Diethyl Malonate in Ethanol[1][2] | Methylmalonic Acid in Human Serum[3] |
| Linearity (Range) | 21 - 840 ng[2] | 42.3 - 4230 nmol/L[3] |
| Correlation Coefficient (R²) | 0.9996[2] | 0.9991 (r)[3] |
| Limit of Detection (LOD) | Not Reported | 10.7 nmol/L[3] |
| Limit of Quantification (LOQ) | Not Reported | 42.3 nmol/L[3] |
| Accuracy (% Recovery) | Within ± 2.4%[2] | 98.7% - 104.2%[3] |
| Precision (% RSD) | Not Reported | < 15%[3] |
| Sample Throughput | Moderate | High (with UPLC) |
| In-situ Capability | No | No |
Table 2: Performance Metrics for Spectroscopic Methods
| Parameter | Quantitative NMR (qNMR) | In-situ FTIR Spectroscopy |
| Analyte | General (e.g., Diethyl Malonate) | Esterification Reactions[4][5] |
| Linearity (Range) | Wide dynamic range | Dependent on chemometric model |
| Correlation Coefficient (R²) | Not applicable (direct quantification) | Dependent on chemometric model |
| Limit of Detection (LOD) | Typically in the low mM to high µM range | Dependent on molar absorptivity |
| Limit of Quantification (LOQ) | Typically in the low mM to high µM range | Dependent on molar absorptivity |
| Accuracy (% Recovery) | High (with proper internal standard) | High (with robust calibration) |
| Precision (% RSD) | < 1-2% (instrumental) | Dependent on model and instrument stability |
| Sample Throughput | Low to Moderate | High (real-time data) |
| In-situ Capability | Yes (with flow-cell or specialized tubes) | Yes (primary application) |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the quantitative analysis of a typical malonic ester alkylation reaction.
Model Reaction: Mono-alkylation of Diethyl Malonate
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere. Diethyl malonate (1.0 eq) is then added dropwise at room temperature to form the enolate. Subsequently, an alkyl halide (e.g., 1-bromobutane, 1.0 eq) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by withdrawing aliquots at specified time intervals.
Gas Chromatography (GC-MS) Protocol
This protocol provides a framework for the determination of diethyl malonate and its alkylated products.[4]
-
Sample Preparation:
-
Quench the reaction in the withdrawn aliquot by adding a dilute acid.
-
Accurately dilute a known volume of the quenched reaction mixture with a suitable volatile solvent (e.g., ethyl acetate).[4] An internal standard (e.g., a long-chain alkane) of known concentration should be added at this stage.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) to resolve the solvent and starting material, then ramp to a higher temperature (e.g., 280 °C) to elute the products.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer operating in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to diethyl malonate and the alkylated product based on their retention times and mass spectra.[6]
-
Quantify the components by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
-
UPLC-MS/MS Protocol
This method offers high throughput and sensitivity for the analysis of malonic ester derivatives.
-
Sample Preparation:
-
Quench the reaction aliquot as described for the GC-MS protocol.
-
Dilute the sample with the initial mobile phase (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Add a stable isotope-labeled internal standard corresponding to the analyte of interest if available.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[6]
-
Quantitative NMR (qNMR) Protocol
qNMR allows for the direct quantification of reactants and products in the reaction mixture without the need for chromatographic separation.[7]
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Accurately weigh a portion of the quenched mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known concentration (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters:
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[8]
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Carefully integrate the non-overlapping signals corresponding to the starting material (e.g., the methylene (B1212753) protons of diethyl malonate) and the product (e.g., the methine proton of the alkylated product).
-
Calculate the concentration of each species relative to the known concentration of the internal standard using the integral values and the number of protons giving rise to each signal.
-
In-situ FTIR Spectroscopy Protocol
This technique provides real-time monitoring of the reaction progress without the need for sampling.[9]
-
Experimental Setup:
-
The reaction is carried out in a reactor equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
The probe is immersed directly into the reaction mixture.
-
-
Data Acquisition:
-
Collect FTIR spectra at regular intervals throughout the course of the reaction.
-
Monitor the changes in the infrared absorption bands corresponding to the consumption of reactants and the formation of products. For the alkylation of diethyl malonate, this could involve monitoring the C=O stretching frequency of the ester, which may shift upon enolate formation and subsequent alkylation.[10]
-
-
Data Analysis:
-
Develop a chemometric model (e.g., Partial Least Squares - PLS) to correlate the spectral data with the concentrations of the reactants and products.[5]
-
This model is typically built using a set of calibration samples with known concentrations, which are analyzed by a primary method like HPLC or GC.[5]
-
Once the model is validated, it can be used to predict the concentrations of the components in real-time.
-
Visualizing Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for malonic ester synthesis and analysis, and a logical comparison of the analytical techniques.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
The Influence of Malonic Acid on the Solid-State Properties of Pharmaceutical Salts: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of the salt directly impact the drug's stability, solubility, and bioavailability.[1][2] Malonic acid, a dicarboxylic acid, has emerged as a versatile counterion for forming pharmaceutical salts and cocrystals, demonstrating its potential to favorably modulate the solid-state properties of various APIs.[3][4][5][6][7] This guide provides a comparative overview of the solid-state properties of drug salts made with malonic acid, supported by experimental data from published studies.
Comparative Solid-State Properties of Drug-Malonate Salts
The formation of a salt with malonic acid can significantly alter the physicochemical properties of a drug. The following tables summarize key quantitative data for several drug-malonate salts, offering a basis for comparison.
| Drug | Salt/Cocrystal | Melting Point (°C) | Solubility Enhancement | Reference |
| Bedaquiline (B32110) | Malonate Salt | Not explicitly stated, but ranked second in thermal stability after the benzoate (B1203000) salt. | Aqueous solubility: 0.0268 mg/mL (compared to the free base) | [8] |
| Lumefantrine | Malonate Salt (LMF-MA) | Not explicitly stated. | >3-fold solubility enhancement in methanol (B129727) (0.278 g/L) compared to pure LMF (0.076 g/L). | [9] |
| Glibenclamide | Malonic Acid Cocrystal | Not explicitly stated, but DSC endotherms confirmed cocrystal formation. | Twofold enhancement in solubility. | [10] |
| Rivaroxaban | Malonic Acid Cocrystal (RIV-MAL Co) | 167.9 °C (cocrystal melting) | Not explicitly stated, focus was on mechanical properties. | [11] |
| Amoxapine | Malonic Acid Salt | Not explicitly stated. | Enhanced solubility was found for the salts of amoxapine. | [12] |
Table 1: Comparison of Melting Points and Solubility of Drug-Malonate Salts/Cocrystals. This table highlights the improvements in solubility and provides melting point data where available. The choice of malonic acid as a salt former can lead to significant increases in aqueous or organic solvent solubility, a crucial factor for bioavailability.
| Drug | Salt/Cocrystal | Stability | Key Findings | Reference |
| Bedaquiline | Malonate Salt | Retained its chemical structure, displaying long-term stability under accelerated conditions (40 °C and 75% relative humidity) for 6 months. | Ranked second in overall stability (chemical potency, thermal analysis, chemical stability, and water sorption potential) among four new salts. | [8] |
| Lumefantrine | Malonate Salt (LMF-MA) | Superior stability under standard conditions for 6 months (40 ± 2 °C, 75 ± 5% RH). | The malonate salt demonstrated improved stability compared to the pure drug. | [9] |
Table 2: Stability of Drug-Malonate Salts. This table summarizes the stability of drug-malonate salts under accelerated conditions. The formation of malonate salts can enhance the chemical and physical stability of the API.
Experimental Protocols
The characterization of drug-malonate salts involves a suite of analytical techniques to determine their solid-state properties. Below are detailed methodologies for key experiments cited in the literature.
Salt/Cocrystal Synthesis
-
Slow Evaporation Method: For the synthesis of bedaquiline malonate, a 1:1 stoichiometric ratio of bedaquiline and malonic acid were dissolved in a 1:1 mixture of acetone (B3395972) and 2-propanol. The solution was then allowed to evaporate slowly to yield the salt crystals.[8] Similarly, amoxapine-malonic acid single crystals were grown from an aqueous solution at 4 °C.[12]
-
Solution Crystallization: Glibenclamide-malonic acid cocrystals were prepared by dissolving the drug and coformer in a suitable solvent, followed by crystallization.[10]
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the salts. For rivaroxaban-malonic acid cocrystal, the sample was heated at a constant rate to observe thermal transitions, including melting and potential recrystallization events.[11]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition of the material. For bedaquiline salts, TGA was used to evaluate their stability upon heating.[8]
-
Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique to confirm the formation of a new crystalline phase and to distinguish between a salt, cocrystal, and a simple physical mixture. The unique diffraction pattern of the new solid form confirms its identity.[9][10][11]
-
Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions, confirming the ionic interactions in a salt.[9][12]
-
Solubility Studies: The shake-flask method is commonly used to determine the equilibrium solubility of the drug and its salts in various media (e.g., water, buffers of different pH). The concentration of the dissolved drug is typically measured using UV-Vis spectroscopy.[8][12]
-
Stability Studies: To assess long-term stability, samples are stored under accelerated conditions of temperature and relative humidity (e.g., 40 °C / 75% RH). The chemical and physical integrity of the samples are monitored over time using techniques like PXRD and High-Performance Liquid Chromatography (HPLC) to detect any degradation or phase changes.[8][9]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of drug-malonate salts.
Caption: A generalized workflow for the synthesis of drug-malonate salts via solution crystallization.
Caption: A workflow illustrating the key characterization techniques for solid-state analysis of drug-malonate salts.
References
- 1. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 3. byjus.com [byjus.com]
- 4. atamankimya.com [atamankimya.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Malonic acid - Wikipedia [en.wikipedia.org]
- 7. tnjchem.com [tnjchem.com]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Sodium Malonate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of sodium malonate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While some sources do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, others indicate it can be harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: For large spills where dust may be generated, a dust respirator is recommended.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| pH | 7.5 - 9.0 (at 148.0 g/l at 25 °C) | [3] |
| Water Solubility | 148 g/l at 20 °C | [3] |
| Acute Toxicity (Oral) | LD50 Intraperitoneal - Rat - 1,100 mg/kg | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. All waste must be handled in accordance with local, state, and federal regulations[1].
Step 1: Containment of Spills
In the event of a spill, immediate containment is crucial to prevent wider contamination.
-
Minor Spills:
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material. If using a vacuum, ensure it is an explosion-proof machine designed for such materials.[1]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Control personal contact by using the recommended PPE, including a dust respirator.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Proceed with the containment and collection procedures as outlined for minor spills.
-
Step 2: Preparing for Disposal
Proper packaging and labeling are essential for the safe transportation and disposal of chemical waste.
-
Container Selection: Use a clean, dry, and sealable container for the waste this compound.[1]
-
Labeling: Clearly label the container with the chemical name ("this compound Waste") and any other information required by your institution's waste management program.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's protocols.
Step 3: Final Disposal
The ultimate disposal of this compound should be handled by qualified professionals.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of the material.[4]
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable local, state, and federal regulations.[1][5]
-
Contaminated Packaging: Dispose of uncleaned containers as you would the unused product.[4]
Important Note: Under no circumstances should this compound be disposed of down the drain.[3][4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sodium Malonate
Essential guidance for the safe handling and disposal of sodium malonate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals in the fields of research, discovery, and drug development, maintaining a safe environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure compliance with safety regulations.
This compound, a disodium (B8443419) salt of malonic acid, is a white crystalline solid.[1] While it is considered to have low acute toxicity, it may cause mild irritation upon contact with the skin or eyes.[1] Inhalation of dust can lead to respiratory discomfort.[1] Therefore, adherence to proper safety protocols is crucial.
Operational Plan: Handling this compound
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when working with large quantities or when there is a potential for dust generation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4] | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene).[2][3][4] | Prevents direct skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Body Protection | Laboratory coat or other protective clothing.[2][4] | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. For large spills or situations where dust generation is unavoidable, a NIOSH-approved N95 or P1 dust mask is recommended.[5] | Protects the respiratory system from inhalation of airborne particles. |
Handling Procedures:
-
Avoid generating dust.[2]
-
Limit all unnecessary personal contact.[2]
-
When handling, do not eat, drink, or smoke.[2]
-
Keep containers securely sealed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Avoid contact with strong oxidizing agents, as this can cause a reaction.[1][2]
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a dry spill:
-
Clear the area of all personnel.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep or vacuum the spilled material.[2] Avoid dry sweeping that creates dust.
-
Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[2]
For a solution spill:
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Place the absorbent material into a suitable container for disposal.
-
Clean the spill area with water.
Below is a logical workflow for handling a this compound spill:
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and materials contaminated with it should be considered chemical waste.
-
Containerization: All waste must be placed in a clearly labeled, sealed, and appropriate container.[2] Do not mix with other waste.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[2] This typically involves arranging for collection by a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[3]
By implementing these operational and disposal plans, laboratories can ensure a safe working environment for their personnel and maintain the highest standards of research integrity.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
